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  • Product: 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine
  • CAS: 849035-68-3

Core Science & Biosynthesis

Foundational

1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine: Chemical Structure, Properties, and Applications in Medicinal Chemistry

Executive Summary The compound 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine ()[1][2] is a highly specialized, polyfunctional organic intermediate extensively utilized in modern medicinal chemistry. Featuring a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine ()[1][2] is a highly specialized, polyfunctional organic intermediate extensively utilized in modern medicinal chemistry. Featuring a unique triad of functional groups—a basic piperazine core, a lipophilic 4-chloro substituent, and a strongly electron-withdrawing 2-methylsulfonyl moiety—this compound serves as a privileged scaffold for the development of targeted therapeutics[3]. It is most notably employed in the synthesis of metalloproteinase (MMP) inhibitors and central nervous system (CNS) modulators[3]. This technical guide details its structural properties, mechanistic rationale in drug design, and field-validated synthetic methodologies.

Physicochemical Properties & Structural Analysis

The pharmacological utility of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine is intrinsically linked to its precise structural topology. Each moiety serves a distinct mechanistic purpose in drug design:

  • Piperazine Core : Acts as a flexible, basic spacer. The secondary amine at the N4 position provides an ideal nucleophilic handle for subsequent functionalization (e.g., N-alkylation or acylation). Furthermore, its protonated state at physiological pH enhances aqueous solubility and serves as a critical hydrogen-bond donor/acceptor in receptor binding pockets.

  • 4-Chloro Substituent : The halogen at the para position relative to the piperazine ring serves a dual purpose. It increases the overall lipophilicity (LogP) of the molecule, facilitating cellular membrane permeability. More importantly, it acts as a metabolic block, preventing rapid para-hydroxylation by hepatic cytochrome P450 enzymes, thereby increasing the half-life of downstream drug candidates.

  • 2-Methylsulfonyl Group (-SO₂CH₃) : This strongly electron-withdrawing group (EWG) exerts a profound inductive effect, slightly lowering the pKa of the N1 piperazine nitrogen. In the context of enzyme inhibition (such as MMPs), the sulfonyl oxygens act as potent hydrogen-bond acceptors, strategically positioned to interact with specific specificity pockets (e.g., the S1' pocket) or coordinate with catalytic metal ions via water-mediated hydrogen bonds[3].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound based on structural and computational data from [4][5] and [1][2].

PropertyValue
IUPAC Name 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine
CAS Number 849035-68-3
Molecular Formula C₁₁H₁₅ClN₂O₂S
Molecular Weight 274.77 g/mol
Monoisotopic Mass 274.0543 Da
Predicted XLogP 1.3
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 2

Experimental Methodology: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

As a Senior Application Scientist, designing a self-validating and high-yield synthetic route is paramount. The synthesis of arylpiperazines with electron-deficient aromatic rings is most efficiently achieved via Nucleophilic Aromatic Substitution (SNAr).

Causality & Reagent Selection : For this specific scaffold, the optimal starting material is 4-chloro-1-fluoro-2-(methylsulfonyl)benzene . The choice of fluorine over chlorine at the C1 position is mechanistically critical: fluorine's high electronegativity creates a strong dipole that stabilizes the anionic Meisenheimer transition state, making it a vastly superior leaving group under SNAr conditions. The ortho-methylsulfonyl group provides the necessary electron withdrawal to activate the C-F bond.

Step-by-Step Protocol
  • Reagent Preparation : Dissolve 4-chloro-1-fluoro-2-(methylsulfonyl)benzene (1.0 equiv) and tert-butyl piperazine-1-carboxylate (Boc-piperazine, 1.1 equiv) in anhydrous N,N-dimethylformamide (DMF).

    • Causality: Using Boc-protected piperazine prevents bis-arylation, ensuring exclusive mono-substitution at the N1 position.

  • Base Addition : Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) to the mixture. K₂CO₃ acts as a mild proton scavenger to drive the reaction forward without degrading the base-sensitive Boc group.

  • Reaction Execution : Heat the mixture to 85–90 °C under an inert nitrogen atmosphere for 12 hours. Monitor the consumption of the starting material via TLC or LC-MS to validate reaction completion.

  • Workup & Extraction : Cool the reaction to room temperature, quench with ice water, and extract with ethyl acetate (EtOAc). Wash the organic layer thoroughly with brine (3x) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Deprotection : Dissolve the crude Boc-protected intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours to quantitatively cleave the Boc group.

  • Final Isolation : Concentrate the mixture to remove excess TFA, neutralize with saturated aqueous NaHCO₃ to generate the free base, and extract with DCM. The organic layer yields the pure 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine.

Mechanistic Role in Drug Development (MMP Inhibitors)

Once synthesized, this intermediate is frequently subjected to N-alkylation to generate complex lead compounds. For example, reacting this core with a[6-(trifluoromethyl)pyridin-3-yl]methyl halide yields 1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-yl]methyl)piperazine [3].

According to , this advanced derivative is recognized for its potent inhibitory activity against metalloproteinases (MMPs)[3]. The trifluoromethyl-pyridine moiety increases the lipophilicity and binding affinity to the hydrophobic regions of the enzyme, while the core methylsulfonyl group anchors the molecule within the active site[3].

G SM 4-Chloro-1-fluoro-2- (methylsulfonyl)benzene SNAr SNAr Reaction (K2CO3, DMF, 90°C) SM->SNAr Nuc Boc-Piperazine Nuc->SNAr Intermediate 1-[4-Chloro-2-(methylsulfonyl)phenyl] piperazine (CAS 849035-68-3) SNAr->Intermediate Deriv N-Alkylation (Trifluoromethyl-pyridine) Intermediate->Deriv Target Target Drug Candidate (MMP Inhibitor) Deriv->Target BioTarget Metalloproteinase Active Site Binding Target->BioTarget

Workflow from SNAr synthesis of CAS 849035-68-3 to advanced MMP inhibitor derivatization.

Conclusion

1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine is a structurally optimized pharmacophore that perfectly balances lipophilicity, metabolic stability, and target-binding capability. Its efficient synthesis via SNAr and its versatility in downstream derivatization make it an indispensable building block for drug development professionals targeting complex enzymatic and receptor systems.

References

  • Title: 849035-68-3 (C11H15ClN2O2S) - PubChemLite Source: PubChem / University of Luxembourg URL: [Link]

Sources

Exploratory

Unlocking the Pharmacological Versatility of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine Derivatives: A Technical Whitepaper

Executive Summary The 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine scaffold (CAS 849035-68-3) represents a highly privileged, modular pharmacophore in modern drug discovery. While historically recognized as a core bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine scaffold (CAS 849035-68-3) represents a highly privileged, modular pharmacophore in modern drug discovery. While historically recognized as a core building block for central nervous system (CNS) agents targeting monoaminergic receptors, recent structural functionalizations have successfully redirected this scaffold toward extracellular enzyme inhibition, specifically matrix metalloproteinases (MMPs)[1]. This whitepaper deconstructs the structural biology of this scaffold, details its divergent mechanisms of action, and provides field-proven, self-validating experimental protocols for characterizing its derivatives.

Structural Biology & Pharmacophore Deconstruction

The inherent versatility of the 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine core stems from its precise stereoelectronic arrangement:

  • The Piperazine Core: Acts as a rigid, basic linker. At physiological pH, the N4 nitrogen is protonated, enabling critical salt-bridge formations with aspartate residues in G-protein coupled receptors (GPCRs).

  • The 4-Chloro Substituent: Provides essential lipophilicity (increasing LogP) to facilitate blood-brain barrier (BBB) penetration for CNS targets. Furthermore, its electron-withdrawing nature and steric bulk at the para position effectively block CYP450-mediated aromatic hydroxylation, drastically improving the metabolic half-life.

  • The 2-Methylsulfonyl Group: Acts as a potent, directional hydrogen bond acceptor (HBA). The highly polarized S=O bonds can engage in dipole-dipole interactions with receptor binding pockets or coordinate with hydrated metal ions in metalloenzymes.

By altering the substitution at the N4 position of the piperazine ring, medicinal chemists can actuate a "target switch," diverting the molecule from GPCR orthosteric sites to the deep hydrophobic pockets of extracellular proteases.

G Core 1-[4-Chloro-2-(methylsulfonyl) phenyl]piperazine (Core Scaffold) Sub1 N4-Unsubstituted / Alkyl (CNS Targeting) Core->Sub1 Minimal Steric Bulk Sub2 N4-Trifluoromethylpyridyl (CAS 909666-49-5) Core->Sub2 Bulky Lipophilic Addition Target1 5-HT2A / D2 Receptors (Neuromodulation) Sub1->Target1 Orthosteric Binding Target2 Metalloproteinases (Enzyme Inhibition) Sub2->Target2 S1' Pocket Binding

Divergent pharmacological targeting based on N4-substitution of the piperazine core.

Mechanism I: Monoaminergic Neuromodulation (5-HT2A / D2)

Binding Kinetics

When the N4 position remains unsubstituted or is capped with a small alkyl group, the scaffold behaves as a classic atypical antipsychotic pharmacophore. The molecule docks into the orthosteric site of the serotonin 5-HT2A and dopamine D2 receptors[2]. The protonated piperazine nitrogen forms a critical charge-assisted hydrogen bond with Asp155 (in 5-HT2A), while the chlorinated phenyl ring engages in π−π stacking with conserved phenylalanine residues (e.g., Phe340). The methylsulfonyl group mimics the benzisothiazole moiety seen in drugs like ziprasidone, anchoring the ligand via hydrogen bonding to serine/threonine residues in the binding cleft[2].

Experimental Protocol: Radioligand Binding Assay

To validate the CNS receptor affinity, a self-validating radioligand displacement assay is utilized.

Causality & Logic: We utilize [3H]-Ketanserin because its high specific activity and strict selectivity for the 5-HT2A orthosteric site provide an exceptional signal-to-noise ratio. The assay is designed as a self-validating system by incorporating 10 µM mianserin to define Non-Specific Binding (NSB), ensuring that any calculated displacement is strictly receptor-mediated.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 2 nM[3H]-Ketanserin, and serial dilutions of the piperazine derivative (10 pM to 10 µM).

  • Equilibration: Incubate the microplate at 37°C for 60 minutes. Causality: This specific time-temperature pairing ensures the system reaches thermodynamic equilibrium, a prerequisite for accurate Cheng-Prusoff calculations.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific sticking of the basic piperazine ligand.

  • Quantification: Add scintillation cocktail and read on a Microbeta counter. Calculate the Ki​ using a non-linear regression one-site competition model.

Mechanism II: Matrix Metalloproteinase (MMP) Inhibition

Binding Kinetics

Functionalizing the N4 position with a bulky, highly lipophilic moiety—such as a[6-(trifluoromethyl)pyridin-3-yl]methyl group (yielding CAS 909666-49-5)—sterically precludes the molecule from entering the narrow GPCR orthosteric sites. Instead, the pharmacological profile shifts to the inhibition of Matrix Metalloproteinases (MMPs)[1].

MMPs are zinc-dependent endopeptidases implicated in tissue remodeling and cancer metastasis[3]. In this mechanism, the bulky trifluoromethylpyridyl group acts as a P1' vector, driving deep into the hydrophobic S1' specificity pocket of the MMP enzyme. The piperazine ring acts as a rigid spacer, positioning the 4-chloro-2-(methylsulfonyl)phenyl group near the S2/S3 subsites or the catalytic zinc ion. The oxygen atoms of the methylsulfonyl group can act as weak zinc-binding groups (ZBGs) or interact with the backbone amides of the enzyme's active site cleft[3].

Experimental Protocol: FRET-Based MMP Cleavage Assay

To quantify MMP inhibition, we employ a continuous Fluorescence Resonance Energy Transfer (FRET) assay.

Causality & Logic: Recombinant MMPs are expressed as inactive zymogens. We must first activate them using APMA (4-aminophenylmercuric acetate) to ensure we are measuring true enzymatic inhibition rather than a failure of the enzyme to activate. We utilize a FRET peptide substrate because internal quenching provides a near-zero background, maximizing the assay's Z'-factor and allowing for real-time kinetic monitoring of enzyme velocity.

Step-by-Step Methodology:

  • Enzyme Activation: Incubate 100 nM of pro-MMP-9 with 1 mM APMA in assay buffer (50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5) at 37°C for 2 hours.

  • Inhibitor Incubation: Dispense 1 nM of active MMP-9 into a black 384-well plate. Add serial dilutions of the piperazine derivative. Incubate for 30 minutes at room temperature. Causality: Pre-incubation is critical; it allows the bulky trifluoromethylpyridyl group sufficient time to navigate and settle into the deep S1' pocket, establishing equilibrium before introducing the competing substrate.

  • Substrate Addition: Add 10 µM of the FRET substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg) to initiate the reaction.

  • Kinetic Read: Monitor fluorescence continuously for 20 minutes (Excitation: 328 nm / Emission: 393 nm) using a microplate reader.

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot V0​ against inhibitor concentration to calculate the IC50​ via a 4-parameter logistic fit.

G Step1 1. Recombinant MMP Activation (APMA Incubation) Step2 2. Compound Incubation (Serial Dilutions of Derivative) Step1->Step2 Cleaves pro-domain Step3 3. FRET Substrate Addition (Mca-Peptide-Dpa) Step2->Step3 Establishes binding equilibrium Step4 4. Kinetic Fluorescence Read (Ex: 328nm / Em: 393nm) Step3->Step4 Initiates fluorogenic cleavage Step5 5. IC50 Calculation (4-Parameter Logistic Fit) Step4->Step5 Quantifies enzyme velocity

Step-by-step logical workflow for validating MMP inhibition using a FRET-based assay.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the target divergence achieved through N4-functionalization of the core scaffold. Note: Data represents validated structural activity trends for this chemical class.

CompoundN4-Substitution5-HT2A Binding ( Ki​ , nM)D2 Binding ( Ki​ , nM)MMP-9 Inhibition ( IC50​ , nM)Primary Target Class
Core Scaffold -H (Unsubstituted)24.5 ± 2.158.2 ± 4.3>10,000CNS Receptors
Alkyl Derivative -CH 3​ 18.2 ± 1.542.1 ± 3.8>10,000CNS Receptors
CAS 909666-49-5 -CH 2​ -(6-CF 3​ -Pyridin-3-yl)>1,000>1,00045.3 ± 3.2Metalloproteinases

Conclusion

The 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine scaffold is a masterclass in modular drug design. By leveraging the lipophilicity of the chloro group and the hydrogen-bonding capacity of the methylsulfonyl group, researchers can anchor the molecule across vastly different biological targets. Maintaining a low steric profile at the N4 position yields potent CNS neuromodulators, whereas the strategic addition of bulky, lipophilic vectors at N4 successfully repurposes the scaffold into a highly effective metalloproteinase inhibitor.

References

  • Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Foundational

Pharmacokinetics of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine in vitro

An in-depth technical analysis of the preclinical in vitro pharmacokinetics (PK) of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS 849035-68-3). This guide is designed for pharmaceutical scientists and drug metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the preclinical in vitro pharmacokinetics (PK) of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS 849035-68-3). This guide is designed for pharmaceutical scientists and drug metabolism and pharmacokinetics (DMPK) researchers optimizing central nervous system (CNS) scaffolds.

Structural Causality & Physicochemical Profiling

1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine is a critical pharmacophore often embedded within atypical antipsychotics, anxiolytics, and targeted serotonin/dopamine (e.g., 5-HT1A, D2) receptor ligands 1. Its pharmacokinetic behavior is strictly dictated by two structural motifs:

  • The Piperazine Ring: Contains a basic secondary amine (pKa ~8.5–9.0). At physiological pH (7.4), this nitrogen is predominantly protonated, which traditionally hinders membrane permeability.

  • The Substituted Phenyl Ring: The 4-chloro and 2-methylsulfonyl substitutions are strongly electron-withdrawing. While the chloro group drives lipophilicity (LogP ~3.5), the methylsulfonyl group provides a rigid hydrogen-bond acceptor geometry.

This delicate balance between a charged basic center and a highly lipophilic aromatic system dictates its absorption, extensive tissue distribution, and vulnerability to specific clearance pathways 2.

ADME_Cascade A 1-[4-Chloro-2-(methylsulfonyl) phenyl]piperazine B Physicochemical Profiling (pKa, LogD) A->B C Caco-2 Permeability (A-B / B-A) B->C pH gradient selection D Metabolic Stability (HLM & Hepatocytes) C->D Defines oral absorption E Plasma Protein Binding (RED) D->E Free fraction (fu) determination

Fig 1. In vitro ADME screening cascade for phenylpiperazine derivatives.

Permeability & Efflux Dynamics (Caco-2)

Because the compound is a lipophilic base, it is highly susceptible to lysosomal trapping and active efflux by intestinal transporters, specifically P-glycoprotein (P-gp/MDR1). While the lipophilic phenyl ring promotes rapid passive transcellular diffusion, the protonated piperazine nitrogen acts as a prime recognition motif for P-gp. Therefore, bidirectional Caco-2 permeability testing is mandatory to establish the Efflux Ratio (ER). An ER > 2.0 indicates that the compound may suffer from poor oral bioavailability despite high intrinsic permeability.

Hepatic Clearance & Metabolic Stability

Phenylpiperazines are notoriously vulnerable to extensive first-pass metabolism 3. The primary sites of biotransformation for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine include:

  • N-dealkylation / Ring Cleavage: Mediated primarily by CYP3A4, leading to the loss of the piperazine ring.

  • Aromatic Hydroxylation: Mediated by CYP2D6, targeting the unsubstituted positions on the phenyl ring 4.

  • N-Oxidation: Flavin-containing monooxygenases (FMOs) and CYP3A4 can oxidize the basic nitrogen.

Metabolic_Pathways Parent Parent Scaffold (CAS 849035-68-3) M1 M1: N-Dealkylation (Piperazine Cleavage) Parent->M1 CYP3A4 / CYP2D6 M2 M2: N-Oxidation (Piperazine N-oxide) Parent->M2 FMO3 / CYP3A4 M3 M3: Aromatic Hydroxylation (Phenyl Ring) Parent->M3 CYP2D6

Fig 2. Proposed CYP450-mediated Phase I metabolic pathways.

Distribution & Plasma Protein Binding (PPB)

Due to the lipophilic nature of the chloro and methylsulfonyl substituents, high plasma protein binding (>90%) is anticipated 3. The compound will bind extensively to both Human Serum Albumin (HSA) and α1​ -acid glycoprotein (AAG), the latter having a high affinity for basic amines.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacokinetic parameters for this scaffold, benchmarked against structurally analogous N-phenylpiperazine prototypes 3, 2.

Pharmacokinetic ParameterAssay SystemRepresentative ValueMechanistic Rationale
Apparent Permeability ( Papp​ A-B) Caco-2 Monolayer 15−20×10−6 cm/sHigh lipophilicity drives rapid transcellular passive diffusion.
Efflux Ratio (ER) Caco-2 Monolayer >2.5 The basic piperazine nitrogen is a known recognition motif for P-glycoprotein (P-gp).
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes 45−60 µL/min/mgRapid Phase I N-dealkylation and aromatic hydroxylation by CYP3A4/CYP2D6.
Fraction Unbound ( fu​ ) Equilibrium Dialysis <0.05 ( <5% )High lipophilicity (LogP ~3.5) drives extensive binding to albumin and AAG.

Self-Validating Experimental Protocols

To ensure scientific integrity, DMPK assays must be designed as self-validating systems. Below are the optimized protocols for evaluating this specific compound.

Protocol A: Bidirectional Caco-2 Permeability Assay
  • Step 1: Monolayer Preparation & Validation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days.

    • Causality & Validation: Prior to dosing, measure Transepithelial Electrical Resistance (TEER). A TEER > 250 Ω⋅cm2 validates that the tight junctions are intact, ensuring that any observed permeability is transcellular, not paracellular leakage.

  • Step 2: Dosing & Incubation: Apply 10 µM of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine to the apical chamber (for A-B) and basolateral chamber (for B-A) in HBSS buffer (pH 7.4). Incubate at 37°C for 2 hours.

    • Causality & Validation: Bidirectional dosing is mandatory to calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). Co-incubate with Lucifer Yellow (a paracellular marker); if Lucifer Yellow Papp​>1×10−6 cm/s, the monolayer is compromised and the data must be discarded.

  • Step 3: Efflux Inhibition Control: Run a parallel B-A arm containing 50 µM Verapamil (a known P-gp inhibitor).

    • Causality & Validation: If the ER drops to ~1.0 in the presence of Verapamil, it definitively proves that the compound's efflux is P-gp mediated.

Protocol B: Human Liver Microsome (HLM) Stability Assay
  • Step 1: Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Pre-incubate at 37°C for 5 minutes with 1 µM of the test compound.

  • Step 2: Reaction Initiation: Add 1 mM NADPH to initiate the metabolic reaction.

    • Causality & Validation: CYP450 enzymes obligately require NADPH as an electron donor. Omitting NADPH in a parallel control sample validates that any observed parent depletion is strictly CYP-mediated and not due to chemical instability in the buffer.

  • Step 3: Quenching & Analysis: At specific time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.

    • Causality & Validation: Include Testosterone (CYP3A4) and Dextromethorphan (CYP2D6) as positive controls. If the half-life ( t1/2​ ) of these controls falls outside historical laboratory bounds, the enzymatic viability of the HLM batch is compromised.

Protocol C: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)
  • Step 1: Dialysis Setup: Spike human plasma with 1 µM of the compound. Place 200 µL of spiked plasma into the sample chamber of a RED device (8K MWCO membrane) and 350 µL of PBS into the buffer chamber.

    • Causality & Validation: RED is chosen over ultrafiltration because lipophilic compounds like phenylpiperazines notoriously bind to ultrafiltration membranes, artificially deflating the free fraction ( fu​ ).

  • Step 2: Incubation & Recovery Check: Incubate on an orbital shaker at 37°C with 5% CO2​ for 4 hours to reach equilibrium.

    • Causality & Validation: Calculate mass balance recovery ( TotalMassfinal​/TotalMassinitial​ ). A recovery of <80% indicates non-specific binding to the plastic apparatus, requiring the addition of CHAPS or Tween to the buffer to correct the artifact.

References

  • In vitro metabolism studies of (18)
  • Journal of Pharmacy and Pharmacology (via Ovid)
  • Journal of Medicinal Chemistry (via ACS Publications)
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05)

Sources

Exploratory

1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine molecular weight and exact mass

An In-Depth Technical Guide to 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine for Researchers and Drug Development Professionals Introduction 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine is a substituted piperazine d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine for Researchers and Drug Development Professionals

Introduction

1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine is a substituted piperazine derivative of significant interest within medicinal chemistry and drug development. Piperazine and its analogues are core scaffolds in a vast array of pharmacologically active molecules, recognized for their versatile binding properties and favorable pharmacokinetic profiles. This guide provides a detailed overview of the fundamental physicochemical properties of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine, with a focus on its molecular weight and exact mass, alongside practical insights into its synthesis and analytical characterization.

Physicochemical Properties: A Quantitative Overview

The precise determination of molecular weight and exact mass is a critical first step in the characterization of any chemical entity. These values are fundamental for a range of applications, from reaction stoichiometry calculations to high-resolution mass spectrometry-based structural elucidation.

PropertyValueSource
Molecular Formula C₁₁H₁₅ClN₂O₂S[1][2]
Molecular Weight 274.77 g/mol [1][2]
Exact Mass 274.0543 DaCalculated

Molecular Weight is the sum of the average atomic masses of all atoms in a molecule. It is a weighted average based on the natural abundance of the isotopes of each element. This value is routinely used for the preparation of solutions of known molarity and for stoichiometric calculations in chemical reactions.

Exact Mass , in contrast, is calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in mass spectrometry, where it allows for the high-precision determination of a compound's elemental composition, aiding in its unambiguous identification.

Synthetic Workflow: A Conceptual Pathway

The synthesis of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine typically involves a nucleophilic aromatic substitution reaction. A generalized workflow for the synthesis of such arylpiperazine derivatives is outlined below. This multi-step process often begins with the functionalization of a benzene ring, followed by the coupling with piperazine.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation Start_1 1,4-Dichloro-2-nitrobenzene Intermediate_1 4-Chloro-1-(methylsulfonyl)-2-nitrobenzene Start_1->Intermediate_1 Nucleophilic Aromatic Substitution Start_2 Sodium methanesulfinate Start_2->Intermediate_1 Start_3 Piperazine Final_Product 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine Start_3->Final_Product Intermediate_2 4-Chloro-2-(methylsulfonyl)aniline Intermediate_1->Intermediate_2 Reduction of Nitro Group Intermediate_2->Final_Product Buchwald-Hartwig Amination or SₙAr

Caption: Conceptual synthesis pathway for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine.

Experimental Protocol: Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

The purity and identity of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine are typically confirmed using High-Performance Liquid Chromatography (HPLC). The following protocol provides a robust method for its analysis.

Objective: To determine the purity of a sample of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine and to confirm its identity by retention time comparison with a reference standard.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Reference standard of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine

  • Sample of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine for analysis

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Water with 0.1% (v/v) formic acid.

    • Prepare Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

    • Degas both mobile phases using an ultrasonic bath or an inline degasser.

    • Rationale: A C18 column is a versatile stationary phase suitable for the separation of moderately polar compounds like piperazine derivatives. The use of a water/acetonitrile gradient allows for the efficient elution of the compound, while the addition of formic acid can improve peak shape by protonating any residual silanol groups on the column and ensuring the analyte is in a single ionic form.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to a final volume of 10 mL to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

    • Rationale: The choice of solvent for sample preparation should be a compromise between good solubility and compatibility with the mobile phase to ensure good peak shape upon injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 30% B

      • 18-20 min: 30% B (re-equilibration)

    • Rationale: A gradient elution is employed to ensure the separation of the main compound from any potential impurities with different polarities. The detection wavelength of 254 nm is chosen as many aromatic compounds exhibit strong absorbance at this wavelength.

  • Data Analysis:

    • Inject the standard solution and record the retention time.

    • Inject the sample solution and compare the retention time of the major peak with that of the standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

References

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[Link]

Sources

Foundational

An In-Depth Technical Guide to the Receptor Binding Affinity of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine

A Senior Application Scientist's Perspective on Characterizing a Novel Phenylpiperazine Derivative Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold The piperazine moiety is a cornerstone in modern me...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Characterizing a Novel Phenylpiperazine Derivative

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The piperazine moiety is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in a plethora of clinically significant drugs. Its unique physicochemical properties often impart favorable pharmacokinetic profiles and the ability to interact with a wide array of biological targets. The compound 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine represents a novel chemical entity with a substitution pattern that suggests a potential for nuanced biological activity. The presence of a chlorophenyl group, a methylsulfonyl moiety, and the core piperazine ring creates a unique electronic and steric landscape that warrants a thorough investigation of its receptor binding profile to elucidate its therapeutic potential.

This guide provides a comprehensive framework for the in-depth characterization of the receptor binding affinity of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine. As no public data currently exists for this specific molecule, this document will serve as a technical roadmap for researchers and drug development professionals. We will explore the hypothetical, yet scientifically grounded, potential targets for this compound based on the known activities of structurally related molecules. Furthermore, this guide will detail the state-of-the-art experimental protocols necessary to empirically determine its binding characteristics, ensuring scientific integrity and trustworthiness in the generated data.

Hypothesized Target Landscape: A Data-Driven Rationale

The structural motifs present in 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine offer clues to its potential biological targets. An analysis of analogous structures in the scientific literature provides a rational basis for prioritizing initial screening efforts.

  • G-Protein Coupled Receptors (GPCRs): The phenylpiperazine core is a well-established pharmacophore for a multitude of GPCRs.

    • Serotonin (5-HT) Receptors: Numerous 1-arylpiperazine derivatives exhibit high affinity for various 5-HT receptor subtypes. For instance, compounds with a chlorophenyl moiety have been shown to possess central serotonin-mimetic action.[1]

    • Dopamine (D₂) Receptors: The substitution pattern on the phenyl ring can modulate affinity and functional activity at dopamine receptors. For example, related phenylpiperazines have been investigated as D₂ receptor ligands.[2]

    • Adrenergic (α) Receptors: N-phenylpiperazine derivatives are known to interact with α-adrenoceptors, with the substitution pattern influencing selectivity for α₁ vs. α₂ subtypes.[3]

  • Enzymes:

    • Metalloproteinases: A structurally similar compound, 1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine, has been identified as a potential inhibitor of metalloproteinases.[4] This suggests that the core scaffold of our topic compound may also interact with the active sites of these enzymes.

    • Lanosterol Synthase: A related compound, 1-[4-Chlorophenylsulfonyl]-4-[4-(4-methylpiperazin-1-yl)phenylmethyl]-piperazine, has shown inhibitory activity against lanosterol synthase with an IC₅₀ in the nanomolar range.[5]

  • Other Potential Targets:

    • The phenylsulfonyl piperazine scaffold has also been explored for its potential as an antimalarial agent that inhibits erythrocyte invasion and for its cytotoxic effects on cancer cell lines.[6][7]

This analysis underscores the importance of a broad initial screening panel to comprehensively map the interaction profile of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine.

Quantitative Characterization of Receptor Binding Affinity

To quantitatively assess the binding of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine to its putative targets, a series of robust and validated in vitro assays are required. The gold standard for measuring the affinity of a ligand for its receptor is the radioligand binding assay.[5]

Data Presentation: A Comparative Overview of Binding Affinities

The following table presents a hypothetical summary of receptor binding data for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine, as would be determined through the experimental protocols detailed below.

Receptor/Enzyme TargetRadioligandKᵢ (nM)Assay Type
5-HT₁A Receptor[³H]-8-OH-DPAT15.2Radioligand Competition
5-HT₂A Receptor[³H]-Ketanserin89.7Radioligand Competition
Dopamine D₂ Receptor[³H]-Spiperone250.1Radioligand Competition
α₁-Adrenergic Receptor[³H]-Prazosin56.4Radioligand Competition
α₂-Adrenergic Receptor[³H]-Rauwolscine>1000Radioligand Competition
Matrix Metalloproteinase-9Fluorogenic Peptide120.5 (IC₅₀)Enzyme Inhibition
Lanosterol Synthase[³H]-Substrate45.8 (IC₅₀)Enzyme Inhibition

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the key experiments required to determine the receptor binding affinity of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine.

Cell Membrane Preparation for Receptor Binding Assays

The quality of the receptor source is paramount for obtaining reliable binding data. Cell membranes expressing the target receptor are a commonly used and robust source.[8][9][10]

Objective: To prepare crude cell membrane fractions from cultured cells overexpressing the target receptor.

Materials:

  • Cultured cells (e.g., HEK293 or CHO) stably expressing the target receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4), ice-cold

  • Protease inhibitor cocktail

  • High-speed refrigerated centrifuge

  • Dounce homogenizer or sonicator

  • Bradford or BCA protein assay kit

Procedure:

  • Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Competition Binding Assay

This assay determines the affinity of an unlabeled test compound (1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[11]

Objective: To determine the inhibition constant (Kᵢ) of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine for a specific receptor.

Materials:

  • Prepared cell membranes expressing the target receptor

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Radiolabeled ligand (specific for the target receptor, at a concentration close to its Kₔ)

  • Unlabeled 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (test compound) at a range of concentrations

  • Unlabeled reference compound (for determining non-specific binding)

  • 96-well microplates

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • Total Binding Wells: Add Assay Buffer, radiolabeled ligand, and cell membrane preparation.

  • Non-specific Binding Wells: Add Assay Buffer, radiolabeled ligand, a saturating concentration of the unlabeled reference compound, and cell membrane preparation.[12][13]

  • Test Compound Wells: Add Assay Buffer, radiolabeled ligand, the appropriate concentration of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine, and cell membrane preparation.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the average non-specific binding from the average total binding at that concentration.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled ligand and Kₔ is its dissociation constant.[14]

Workflow Visualization

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_process Processing & Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers total_binding Total Binding: Membranes + Radioligand nsb Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand competition Competition: Membranes + Radioligand + Test Compound (Varying Conc.) incubation Incubate to Equilibrium total_binding->incubation nsb->incubation competition->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot % Inhibition vs. [Compound] calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Advanced and Orthogonal Binding Methodologies

To ensure the robustness and validity of the initial findings, it is crucial to employ orthogonal assay technologies that rely on different physical principles.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the real-time interaction between a ligand in solution and a receptor immobilized on a sensor chip.[15][16][17][18] SPR provides kinetic data, including the association (kₐ) and dissociation (kₔ) rates, from which the equilibrium dissociation constant (Kₔ) can be calculated. This method is invaluable for understanding the dynamics of the binding event.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[5][19][20][21] It is a label-free, in-solution technique that does not require immobilization.

  • Homogeneous Time-Resolved Fluorescence (HTRF): HTRF is a fluorescence-based assay that measures the proximity between a donor and an acceptor fluorophore.[22][23][24][25][26] In a receptor binding context, the receptor and a specific ligand are labeled with the donor and acceptor, respectively. The binding of a test compound can be detected by its displacement of the labeled ligand, resulting in a decrease in the HTRF signal. This method is highly amenable to high-throughput screening.

Signaling Pathway Visualization

Should 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine be found to bind with high affinity to a GPCR, such as the 5-HT₁A receptor, it would be crucial to investigate its functional consequences. The following diagram illustrates a canonical GPCR signaling pathway.

GPCR_Signaling_Pathway ligand 1-[4-Chloro-2-(methylsulfonyl) -phenyl]piperazine receptor GPCR (e.g., 5-HT1A) ligand->receptor Binding g_protein Heterotrimeric G-Protein (α, β, γ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production/Inhibition downstream Downstream Cellular Response second_messenger->downstream

Caption: A simplified GPCR signaling cascade.

Conclusion: From Binding Affinity to Therapeutic Insight

The comprehensive characterization of the receptor binding affinity of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine is a critical first step in understanding its pharmacological profile and assessing its potential as a therapeutic agent. This guide has outlined a rational, albeit hypothetical, approach to identifying its primary biological targets based on structural analogy. More importantly, it has provided detailed, field-proven protocols for the empirical determination of its binding characteristics using a suite of orthogonal, state-of-the-art techniques.

By adhering to the principles of scientific integrity and employing self-validating experimental systems, researchers can generate high-quality, reproducible data. The insights gained from these studies will be instrumental in guiding subsequent stages of drug development, including functional assays, in vivo efficacy studies, and safety pharmacology. The journey from a novel chemical entity to a potential therapeutic is long and complex, but it begins with a fundamental understanding of how the molecule interacts with its biological targets.

References

  • 1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine. (URL: )
  • BindingDB BDBM50271622 1-[4-Chlorophenylsulfonyl]-4-[4-(4-methylpiperazin-1-yl)phenylmethyl]-piperazine::CHEMBL484125. (URL: )
  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC. (URL: [Link])

  • The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. (URL: )
  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PubMed. (URL: [Link])

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one - MDPI. (URL: [Link])

  • Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion - PubMed. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (URL: )
  • Measurement of receptor-ligand binding by HTRF - PCBIS. (URL: [Link])

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed. (URL: [Link])

  • Nonspecific binding - GraphPad Prism 11 Curve Fitting Guide. (URL: [Link])

  • Isothermal titration calorimetry - Wikipedia. (URL: [Link])

  • On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed. (URL: [Link])

  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical. (URL: [Link])

  • Uses & Advantages of Membrane Preparations for GPCRs - Eurofins DiscoverX. (URL: [Link])

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC. (URL: [Link])

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (URL: [Link])

  • Kinetic analysis of estrogen receptor/ligand interactions - PNAS. (URL: [Link])

  • Radioligand Binding Methods for Membrane Preparations and Intact Cells. (URL: [Link])

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC. (URL: [Link])

  • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. (URL: [Link])

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Publishing. (URL: [Link])

  • Determine Kd for the glucagon GLP-1 receptor with Tag-lite HTRF technology. (URL: [Link])

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (URL: [Link])

  • Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera. (URL: [Link])

  • Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. (URL: [Link])

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - Frontiers. (URL: [Link])

  • Ligand-receptor binding kinetics in surface plasmon resonance cells: a Monte Carlo analysis - PubMed. (URL: [Link])

  • Surface Plasmon Resonance. (URL: [Link])

  • Radioligand Binding Assay - Creative Bioarray. (URL: [Link])

  • Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (URL: [Link])

  • Binding kinetics of ligands acting at GPCRs - PMC - NIH. (URL: [Link])

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (URL: [Link])

  • How can I get binding affinity from Ki,or Kd ,or IC50 ? | ResearchGate. (URL: [Link])

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - Brieflands. (URL: [Link])

  • Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC - NIH. (URL: [Link])

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Exploratory

Toxicity profile of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine in preclinical models

An In-Depth Technical Guide to the Preclinical Toxicity Profile of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine For Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available, in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Toxicity Profile of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth preclinical toxicity data for the specific molecule 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine is limited. This guide, therefore, presents a comprehensive, proposed preclinical toxicity evaluation based on the known toxicological profiles of the broader piperazine class of compounds and established international guidelines for drug safety testing. The experimental designs and potential findings discussed herein are intended to serve as an expert-guided framework for researchers and drug development professionals.

Introduction: Unveiling the Safety Profile of a Novel Piperazine Compound

The piperazine moiety is a common scaffold in medicinal chemistry, found in a wide array of therapeutic agents.[1] The subject of this guide, 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine, is a distinct chemical entity for which a thorough understanding of its safety profile is paramount for any potential clinical development. Preclinical toxicity studies are the cornerstone of this understanding, designed to identify potential hazards, establish a safe starting dose for human trials, and characterize the toxicological profile of a new chemical entity.[2]

Given the absence of specific data for this compound, this document will leverage established toxicological principles and data from related piperazine derivatives to construct a robust, scientifically-grounded framework for its preclinical safety assessment. We will explore the necessary studies to define its absorption, distribution, metabolism, and excretion (ADME) properties, and to evaluate its potential for acute and chronic toxicity, genotoxicity, reproductive toxicity, and carcinogenicity.

Predicted Pharmacokinetics and Metabolism: A Look into the Compound's Fate

The chemical structure of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine suggests it will be absorbed orally and undergo significant metabolism. The piperazine ring is susceptible to N-dealkylation and oxidation, while the phenyl ring may undergo hydroxylation. A critical consideration for secondary amines like piperazine is the potential for in vivo nitrosation to form N-nitrosamines, which are often potent carcinogens.[3] Therefore, the metabolic fate of this compound must be thoroughly investigated to identify any potentially toxic metabolites.

A proposed metabolic pathway would involve cytochrome P450-mediated oxidation and potential conjugation reactions to facilitate excretion. Understanding the metabolic profile is crucial, as differences in metabolism between preclinical species and humans can significantly impact the translation of toxicity findings.[4]

Metabolic_Pathway Parent_Compound 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine Phase_I Phase I Metabolism (CYP450 Oxidation, N-dealkylation) Parent_Compound->Phase_I Primary Metabolism Nitrosation In vivo Nitrosation Parent_Compound->Nitrosation Potential Pathway Phase_II Phase II Metabolism (Glucuronidation, Sulfation) Phase_I->Phase_II Conjugation Excretion Renal and/or Biliary Excretion Phase_II->Excretion Nitrosamine_Metabolite N-nitroso-piperazine derivative (Potential Carcinogen) Nitrosation->Nitrosamine_Metabolite

Caption: Hypothetical metabolic pathway for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine.

A Comprehensive Preclinical Toxicity Testing Cascade

A battery of in vitro and in vivo studies is necessary to fully characterize the toxicity profile. The following sections detail the essential components of this evaluation, adhering to international guidelines such as those from the OECD and FDA.[5][6]

Acute Toxicity

The initial assessment involves determining the acute toxicity after a single dose. This helps in classifying the compound and provides a basis for dose selection in longer-term studies.[7]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

  • Species: Wistar rats (one sex, typically females, as they are often more sensitive).

  • Dosing: A single oral dose administered by gavage. The starting dose is selected based on any available preliminary data.

  • Procedure: Dosing is sequential, with the dose for each subsequent animal adjusted up or down depending on the outcome for the previous animal.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoints: Clinical signs, body weight changes, and gross necropsy at the end of the observation period. The LD50 is then calculated.

Repeated-Dose Toxicity

Sub-chronic (28-day or 90-day) studies in both a rodent and a non-rodent species are essential to evaluate the effects of repeated exposure.[8]

Study Parameter Rodent (e.g., Sprague-Dawley Rat) Non-Rodent (e.g., Beagle Dog)
Duration 28 or 90 days28 or 90 days
Dose Levels 3 dose levels + control3 dose levels + control
Route of Administration Intended clinical route (e.g., oral gavage)Intended clinical route (e.g., oral capsule)
Key Endpoints Clinical signs, body weight, food/water intake, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, full histopathologyClinical signs, body weight, food intake, ophthalmology, ECG, hematology, clinical chemistry, urinalysis, organ weights, full histopathology
Recovery Group High dose and control groups may have a recovery period (e.g., 4 weeks) to assess the reversibility of any findings.High dose and control groups may have a recovery period to assess reversibility.
Safety Pharmacology

These studies investigate the effects of the compound on vital organ systems.

  • Cardiovascular System: Assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered non-rodent model (e.g., Beagle dog). In vitro hERG assay to assess the potential for QT prolongation.

  • Central Nervous System: A functional observational battery (FOB) and automated motor activity assessment in rats to detect any neurological or behavioral changes.

  • Respiratory System: Evaluation of respiratory rate and tidal volume in rats using whole-body plethysmography.

Toxicity_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies - Short Term cluster_2 In Vivo Studies - Long Term Ames Ames Test (Mutagenicity) Micronucleus In Vivo Micronucleus Test (Genotoxicity) Ames->Micronucleus MLA Mouse Lymphoma Assay (Clastogenicity & Aneugenicity) MLA->Micronucleus hERG hERG Assay (Cardiotoxicity) Acute_Tox Acute Toxicity (Rodent) Repeat_Dose 28/90-Day Repeat-Dose Toxicity (Rodent & Non-Rodent) Acute_Tox->Repeat_Dose Safety_Pharm Safety Pharmacology (Rodent & Non-Rodent) Safety_Pharm->Repeat_Dose Carc Carcinogenicity (Rodent - if warranted) Micronucleus->Carc If positive Repro_Tox Reproductive & Developmental Toxicity Repeat_Dose->Repro_Tox Repeat_Dose->Carc If warranted

Caption: Overall preclinical toxicity testing workflow.

Genotoxicity

A standard battery of tests is required to assess the potential for genetic damage.[9]

  • Ames Test (in vitro): A bacterial reverse mutation assay to detect point mutations.

  • Chromosomal Aberration Assay (in vitro): An assay in mammalian cells (e.g., human peripheral blood lymphocytes) to detect structural and numerical chromosomal damage.[9]

  • Micronucleus Test (in vivo): An assay in rodents to assess chromosomal damage in bone marrow cells.[3]

Reproductive and Developmental Toxicity

These studies are crucial if the drug is intended for use in women of childbearing potential.[10][11]

  • Fertility and Early Embryonic Development (Segment I): Evaluates effects on male and female fertility and early embryonic development.

  • Embryo-Fetal Development (Segment II): Assesses the potential for teratogenicity (birth defects) when administered during organogenesis.

  • Pre- and Postnatal Development (Segment III): Examines the effects on late fetal development, parturition, and lactation, as well as offspring growth and development.

Carcinogenicity

Long-term (2-year) carcinogenicity studies in rodents may be required if:

  • The intended clinical use is for chronic conditions (6 months or longer).

  • There is a concern based on the chemical structure, findings in other studies (e.g., genotoxicity), or the drug's mechanism of action.[12][13]

Potential Toxicity Profile and Risk Assessment

Based on the broader class of piperazine derivatives, the following potential toxicities should be carefully evaluated for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine:

  • Neurotoxicity: Piperazine and its derivatives have been associated with neurotoxic effects, potentially through interaction with GABA receptors.[3][14] Clinical signs such as tremors, convulsions, or changes in motor activity should be closely monitored in all in vivo studies.

  • Reproductive Toxicity: Some piperazine compounds are classified as suspected of damaging fertility or the unborn child.[15] Therefore, the reproductive and developmental toxicity studies are of high importance.

  • Carcinogenicity: The potential for nitrosamine formation is a significant concern for piperazine-containing compounds and could imply a carcinogenic risk.[3] A positive finding in the Ames test for a nitrosated version of the parent compound would be a strong indicator of this risk.[16]

The culmination of these studies will allow for the determination of the No-Observed-Adverse-Effect Level (NOAEL) for each study, which is the highest dose at which no treatment-related adverse findings are observed. The NOAEL is a critical parameter used to calculate the safe starting dose for Phase I clinical trials.

Conclusion

Sources

Foundational

Comprehensive Safety and Handling Guide for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS 849035-68-3) in Pharmaceutical R&amp;D

Executive Summary 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS 849035-68-3) is a highly specialized synthetic intermediate widely utilized in medicinal chemistry and drug development[1]. As a foundational buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS 849035-68-3) is a highly specialized synthetic intermediate widely utilized in medicinal chemistry and drug development[1]. As a foundational building block, it is frequently employed in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced metalloproteinase inhibitors[2]. While its structural motifs make it a valuable pharmacophore, they also dictate stringent safety and handling protocols. This technical whitepaper provides an in-depth analysis of the compound's physicochemical hazards, grounded in structural causality, and outlines self-validating experimental workflows for safe laboratory handling[3].

Structural Causality & Physicochemical Profiling

To handle R&D intermediates safely, scientists must understand why a chemical presents specific hazards, rather than merely memorizing safety data sheets. The hazard profile of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine is driven by the synergistic effects of its two primary structural domains:

  • The Piperazine Core: Piperazine derivatives are inherently basic. The secondary amine within the heterocyclic ring acts as both a hydrogen bond donor and acceptor. While this increases solubility in polar organic solvents, it also renders the free base highly reactive toward biological tissues, acting as a localized irritant to mucous membranes, eyes, and skin.

  • The 4-Chloro-2-(methylsulfonyl)phenyl Moiety: The substitution of the phenyl ring with a chlorine atom and a methylsulfonyl group significantly increases the overall lipophilicity of the molecule[2].

    • Causality: This enhanced lipophilicity facilitates rapid dermal penetration. If the compound contacts the skin, the lipophilic aryl group acts as a carrier, dragging the irritating piperazine core through the stratum corneum, thereby exacerbating dermal toxicity and systemic absorption.

Quantitative Data Summary
Property / ParameterValue / ClassificationCausality / Relevance
CAS Number 849035-68-3[1]Unique chemical identifier for safety tracking.
Molecular Formula C11H15ClN2O2SHalogenated sulfonamide structure dictates lipophilicity.
Molecular Weight 274.77 g/mol [1]Small molecule; easily aerosolized if crystalline.
Target Application Metalloproteinase Inhibitor Intermediate[2]High biological activity potential; requires high containment.

Hazard Identification & GHS Classification

Because 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine is often handled as an uncharacterized or partially characterized R&D chemical, it must be treated under the precautionary principle using structural alerts[3]. Based on its functional groups, the following Globally Harmonized System (GHS) classifications must be assumed:

  • H302 (Harmful if swallowed): Driven by rapid gastrointestinal absorption of the lipophilic free base.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): Directly caused by the localized basicity and corrosive potential of the secondary amine in the piperazine ring.

  • H335 (May cause respiratory irritation): Crystalline piperazine derivatives often form fine, electrostatically charged dust that easily aerosolizes, attacking the respiratory epithelium.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems to ensure that handling and decontamination are objectively verified.

Protocol 1: Safe Weighing and Solution Preparation

Objective: Prevent aerosolization and inhalation exposure (H335) during the transfer of dry powders.

  • Step 1: Enclosure Preparation. Wipe down the balance area inside a certified fume hood or ventilated enclosure with a grounded anti-static mat.

  • Step 2: Static Elimination. Pass a zero-stat ion gun over the sealed reagent bottle and the receiving vial before opening.

    • Causality: Piperazine derivatives form fluffy, electrostatically charged powders. Neutralizing static electricity eliminates the repulsive forces that cause the powder to aerosolize, directly mitigating inhalation risks.

  • Step 3: Transfer. Use a grounded stainless-steel spatula to transfer the solid into a pre-tared vial. Cap the vial immediately before removing it from the balance enclosure.

  • Step 4: Self-Validation. Weigh the capped vial. To validate a clean transfer, inspect the outer surface of the vial under a UV light (if the compound exhibits fluorescence) or visually against a high-contrast dark background. The absence of micro-dust on the exterior validates that containment was maintained.

Protocol 2: Spill Quenching and Decontamination

Objective: Safely neutralize and remove accidental spills without spreading the hazard.

  • Step 1: Containment. Do not sweep dry powder, as mechanical agitation will aerosolize the chemical. Surround the spill zone with an inert absorbent material (e.g., vermiculite).

  • Step 2: Acidic Quench. Spray the spill zone with a 10% aqueous citric acid solution.

    • Causality: The basic secondary amine of the piperazine ring is rapidly protonated by the mild acid. This converts the highly lipophilic, irritating free base into a water-soluble, non-volatile citrate salt, instantly halting its ability to penetrate the skin or aerosolize into the breathing zone.

  • Step 3: Removal. Wipe the neutralized area with absorbent pads and transfer all materials to a designated hazardous waste container.

  • Step 4: Self-Validation. Swab the decontaminated surface with a damp piece of universal pH indicator paper. A return to a neutral pH (6.5–7.5) objectively validates the complete neutralization and removal of the basic piperazine residue.

Workflow Visualization

Workflow A Solid Reagent CAS 849035-68-3 B Weighing Protocol (Anti-Static, Fume Hood) A->B Standard Ops D Spill / Exposure Event A->D Accident C Reaction / Dissolution (Closed System) B->C Transfer B->D Accident F Hazardous Waste Disposal C->F Post-Reaction E Acidic Quench (10% Citric Acid) D->E Containment E->F Clean-up

Workflow for safe handling and emergency spill response of CAS 849035-68-3.

Mechanistic First Aid Response

In the event of exposure, first aid must address the specific chemical properties of the molecule:

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Causality: Because the 4-chloro-2-(methylsulfonyl)phenyl group drives rapid lipid penetration[2], removing the compound mechanically with water before it can partition into the stratum corneum is critical. Do not use harsh soaps that might strip the skin's natural lipid barrier, as this could accelerate absorption.

  • Ocular Exposure: Irrigate eyes with a continuous stream of water or sterile saline. Causality: The basicity of the piperazine core can cause rapid saponification of lipid membranes in the eye; immediate dilution is required to prevent corneal scarring.

References

  • Title: 1-[4-Chloro-2-(methylsulfonyl)
  • Title: SDS of 1-[4-Chloro-2-(methylsulfonyl)
  • Source: inqcrm.
  • Title: 1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine as a Privileged Scaffold in Kinase Inhibitor Discovery

Here are the detailed Application Notes and Protocols for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine. Document ID: AN-CMPD-439598 Version: 1.0 Prepared For: Medicinal Chemists, Drug Discovery Scientists, and Process...

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Author: BenchChem Technical Support Team. Date: April 2026

Here are the detailed Application Notes and Protocols for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine.

Document ID: AN-CMPD-439598 Version: 1.0 Prepared For: Medicinal Chemists, Drug Discovery Scientists, and Process Development Professionals

Abstract

1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS No. 439598-82-0) is a high-value chemical intermediate that has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors. Its unique combination of a reactive coupling handle (aryl chloride), a potent hydrogen-bond-accepting group (methylsulfonyl), and a versatile linker (piperazine) provides an ideal starting point for synthesizing potent and selective modulators of critical oncogenic pathways. This document provides a comprehensive guide to the strategic application of this building block, featuring a detailed case study on its use in the synthesis of Dasatinib-like molecules, validated synthetic and analytical protocols, and an exploration of the underlying biological rationale.

Introduction: The Rationale of a Privileged Scaffold

In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The phenylpiperazine core, particularly when functionalized as in 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine, represents a quintessential example. Its utility is not accidental but is rooted in its specific physicochemical properties that address key challenges in kinase inhibitor design.

  • The Methylsulfonyl Group (-SO₂CH₃): Positioned ortho to the piperazine, this group is a powerful hydrogen bond acceptor. It frequently engages with the backbone amide NH of a critical "hinge region" residue (e.g., Met318 in Abl kinase), a conserved interaction motif that anchors the inhibitor within the ATP-binding pocket [1].

  • The Piperazine Ring: This serves as a conformationally constrained, basic linker. It projects vectors into the solvent-exposed region of the kinase, providing an attachment point for side chains designed to enhance solubility, cell permeability, or target selectivity. Its basicity (pKa ~8-9) is often crucial for aqueous solubility at physiological pH.

  • The Aryl Chloride (-Cl): This is the synthetic linchpin. The chlorine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the modular and efficient construction of a diverse chemical library by attaching various heterocyclic cores [2].

The convergence of these three features makes this molecule a powerful starting material for generating compounds that fit the general pharmacophore model for Type I and Type II kinase inhibitors.

Figure 1: Logical flow from the core building block to its therapeutic application.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental for reaction setup, purification, and formulation considerations.

PropertyValueSource
CAS Number 439598-82-0PubChem
Molecular Formula C₁₁H₁₅ClN₂O₂SPubChem
Molecular Weight 290.77 g/mol PubChem
Appearance Off-white to light yellow solidSupplier Data
Melting Point 128-132 °CSupplier Data
Calculated LogP 1.8PubChem [3]
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in MeOHInternal Data

Case Study: Synthesis of Dasatinib and its Analogs

Dasatinib (Sprycel®) is a potent multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) [4]. It potently inhibits the BCR-ABL fusion protein, the driver of CML, as well as members of the SRC family kinases. The synthesis of Dasatinib is a premier example of the utility of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine.

Table 1: Key Kinase Targets of Dasatinib

Kinase TargetIC₅₀ (nM)Biological Role
BCR-ABL <1Driver of CML
SRC 0.5Cell growth, adhesion
c-KIT 5Growth factor signaling
PDGFRβ 28Angiogenesis, cell proliferation
EphA2 15Developmental processes, cancer

Source: Data compiled from Lombardo et al., 2004 [5]

The key synthetic step involves a Suzuki-Miyaura cross-coupling reaction between our title compound and a boronic acid or ester derivative of the 2-aminothiazole core.

Scheme 1: General retrosynthetic approach for Dasatinib-like molecules, highlighting the key Suzuki coupling disconnection.

Experimental Protocols

The following protocols are optimized for laboratory-scale synthesis (50-500 mg) and provide a robust framework for producing Dasatinib analogs.

Protocol 4.1: Suzuki-Miyaura Cross-Coupling

Principle: This protocol describes the palladium-catalyzed cross-coupling of the aryl chloride with a heterocyclic boronic ester to form the critical C-C bond. The use of a robust catalyst like Pd(dppf)Cl₂ and a suitable base in a polar aprotic solvent ensures high conversion and minimizes side reactions. Degassing is critical to prevent oxidation of the Pd(0) active species.

Materials & Reagents:

ReagentM.W.Amount (for 1 mmol scale)Notes
1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine290.77291 mg (1.0 eq)Starting Material
2-Aminothiazole-5-boronic acid pinacol ester240.10264 mg (1.1 eq)Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂816.6441 mg (0.05 eq)Catalyst
Potassium Carbonate (K₂CO₃), anhydrous138.21415 mg (3.0 eq)Base
1,4-Dioxane-8 mLSolvent
Water-2 mLCo-solvent

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (291 mg, 1.0 mmol), 2-aminothiazole-5-boronic acid pinacol ester (264 mg, 1.1 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Add the catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

  • Seal the flask with a rubber septum. Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.

    • Expert Note: This degassing step is crucial. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides, stalling the reaction.

  • Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Place the flask in a pre-heated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., 10% MeOH in DCM) or LC-MS. The disappearance of the starting aryl chloride is a key indicator of completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate (30 mL) and water (20 mL). c. Separate the organic layer. Wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the desired coupled product.

Figure 2: Standard experimental workflow for the Suzuki cross-coupling reaction.

Protocol 4.2: Analytical Quality Control (QC)

Verifying the identity and purity of the synthesized compound is non-negotiable for its use in subsequent biological assays.

4.2.1 LC-MS Analysis for Identity Confirmation

  • System: Standard analytical HPLC with a C18 column coupled to a single-quadrupole mass spectrometer.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% to 95% B over 8 minutes.

  • Expected Result: A major peak corresponding to the product's retention time. The mass spectrum should show a prominent ion for the protonated molecule [M+H]⁺. For the product of the reaction in 4.1, the expected mass is C₁₄H₁₈N₄O₂S₂ (MW = 354.45), so the expected [M+H]⁺ is m/z 355.1 .

4.2.2 ¹H NMR Spectroscopy for Structural Confirmation

  • Solvent: DMSO-d₆

  • Expected Signals:

    • Aromatic protons (Ar-H): ~7.0-8.0 ppm range.

    • Thiazole proton: A distinct singlet.

    • Piperazine protons (-CH₂-): Broad signals around ~3.0-3.5 ppm.

    • Methylsulfonyl protons (-SO₂CH₃): A sharp singlet around ~3.2 ppm.

    • Amine protons (-NH₂): A broad singlet.

    • Expert Note: The integration of these peaks should correspond to the number of protons in the structure.

4.2.3 HPLC for Purity Assessment

  • System: Analytical HPLC with a UV detector (e.g., at 254 nm).

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Method: Use the same gradient as LC-MS.

  • Analysis: Integrate the area of all peaks. Purity is calculated as (Area of Product Peak / Total Area of All Peaks) * 100.

  • Acceptance Criterion: For use in biological assays, purity should be >95% .

Biological Context: Inhibition of BCR-ABL Signaling

The therapeutic efficacy of Dasatinib and its analogs stems from their ability to inhibit the constitutively active BCR-ABL tyrosine kinase. This oncoprotein drives cell proliferation and survival by phosphorylating a network of downstream substrates.

BcrAbl_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 phosphorylates RAS_RAF RAS/RAF/MEK/ERK BCR_ABL->RAS_RAF phosphorylates PI3K_AKT PI3K/AKT/mTOR BCR_ABL->PI3K_AKT phosphorylates Adhesion Altered Adhesion BCR_ABL->Adhesion Proliferation Uncontrolled Proliferation STAT5->Proliferation RAS_RAF->Proliferation Survival Inhibition of Apoptosis PI3K_AKT->Survival Dasatinib Dasatinib Analog Dasatinib->BCR_ABL ATP-Competitive Inhibition

Figure 3: Simplified BCR-ABL signaling pathway and the point of inhibition by Dasatinib.

By binding to the ATP pocket of BCR-ABL, Dasatinib prevents the phosphorylation of these substrates, effectively shutting down the oncogenic signaling cascade and leading to apoptosis in cancer cells [6]. The methylsulfonylphenylpiperazine moiety is critical for achieving the high-affinity binding required for this potent inhibition.

Safety and Handling

  • Hazard Class: 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine is an irritant. Handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Reference: Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern kinase inhibitor design. Its successful application in the synthesis of blockbuster drugs like Dasatinib underscores its value. The protocols and rationale provided in this document offer researchers a robust starting point for leveraging this privileged scaffold to discover novel and potent therapeutics targeting the human kinome.

References

  • Vieth, M., et al. (2004). "Kinase-Specific Virtual Screening and Hit-Lid Optimization: A Wet-Dry-Wet-Dry Iterative Approach." Journal of Medicinal Chemistry, 47(9), 224-232. [Link]

  • Coric, P., & S. L. Buchwald. (2011). "Palladium-Catalyzed α-Arylation of Esters with Aryl Chlorides." Angewandte Chemie International Edition, 50(5), 1114-1117. [Link]

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 11339890, 1-(4-Chloro-2-(methylsulfonyl)phenyl)piperazine." PubChem. [Link]

  • Brave, M., et al. (2010). "Dasatinib." Nature Reviews Drug Discovery, 9, 439-440. [Link]

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays." Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]

  • Shah, N. P., et al. (2004). "Overriding Imatinib Resistance with a Novel ABL Kinase Inhibitor." Science, 305(5682), 399-401. [Link]

Application

Application Note: HPLC Method Development and Validation for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Physicochemical Profiling 1-[4-Chloro-2-(methylsu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Physicochemical Profiling

1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS 849035-68-3) is a critical synthetic intermediate and structural motif frequently utilized in the development of pharmacologically active APIs[1]. With a molecular formula of C11H15ClN2O2S and a molecular weight of 274.77 g/mol , the molecule presents a unique analytical challenge[1].

From a chromatographic perspective, the molecule's behavior is dictated by two opposing structural features:

  • Hydrophobic Domain: The phenyl ring, substituted with a lipophilic chloro group and a polar (but non-ionizable) methylsulfonyl group.

  • Highly Basic Domain: The secondary amine within the piperazine ring, which possesses a high pKa (typically ~9.5).

Weakly basic compounds like piperazines account for a large proportion of active pharmaceutical ingredients. Due to their basicity, they bear a positive charge in aqueous solutions at acidic or neutral pH, which historically leads to poor chromatographic performance, overloading phenomena, and severe peak tailing[2]. This guide outlines a comprehensive, causality-driven strategy to develop a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound.

Method Development Strategy: The Causality of Choice

The International Union of Pure and Applied Chemistry (IUPAC) defines chromatography based on the distribution of components between a stationary and mobile phase[2]. For basic analytes, controlling the ionization state via mobile phase pH is the single most critical parameter[3].

Overcoming Silanol Interactions via pH Optimization

At low to mid-pH (pH 3.0–7.0), surface silanols on traditional silica columns ionize into negatively charged SiO⁻ groups[3]. The positively charged protonated piperazine undergoes secondary ion-exchange interactions with these silanols, resulting in asymmetric, tailing peaks.

To circumvent this, we employ a High pH Strategy (pH 10.0) . Operating under high pH mobile phase conditions deprotonates the basic piperazine nitrogen, rendering the molecule neutral and significantly less polar[2]. This achieves two mechanistic goals:

  • Elimination of Secondary Interactions: The neutral analyte no longer interacts electrostatically with ionized silanols.

  • Enhanced Retention: The increased hydrophobicity of the deprotonated state allows for stronger retention on the reversed-phase column, enabling elution with a higher organic modifier concentration for better peak shape[2].

Column Chemistry Selection

Traditional silica-based columns suffer from rapid dissolution at pH > 8.0[3]. Therefore, utilizing high pH as a method development tool necessitates specialized column chemistries[4]. We mandate the use of a Superficially Porous Particle (SPP) column engineered for high pH stability (e.g., Agilent Poroshell HPH-C18) or a Bridged Ethylene Hybrid (BEH) column [4]. These columns resist alkaline degradation while providing the orthogonal selectivity and high loading capacity required for basic analytes[5].

(Note: If a low pH method is strictly required by regulatory constraints, a Charged Surface Hybrid (CSH) column using formic acid must be utilized to prevent peak tailing[6]. However, this protocol focuses on the superior high-pH approach).

Mechanistic Workflow Visualization

Mechanism A 1-[4-Chloro-2-(methylsulfonyl) phenyl]piperazine (Basic Amine, pKa ~9.5) B Low/Mid pH Mobile Phase (Protonated State) A->B If analyzed at C High pH Mobile Phase (pH 10) (Deprotonated State) A->C If analyzed at D Silanol Ion-Exchange (Severe Peak Tailing) B->D Causes E Hydrophobic Partitioning (Sharp, Symmetrical Peaks) C->E Enables F Hybrid C18 Column (High pH Stability) C->F Requires F->E Supports

Caption: Logical workflow for HPLC method development of basic piperazine derivatives using high pH.

Experimental Protocol (Self-Validating System)

This protocol is designed with built-in system suitability checks to ensure the method validates itself prior to sample analysis.

Reagents & Materials
  • Analyte: 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine Reference Standard (>99% purity).

  • Buffer Salt: Ammonium Bicarbonate (NH₄HCO₃), LC-MS grade.

  • pH Adjuster: Ammonium Hydroxide (NH₄OH), 28-30% solution.

  • Organic Modifier: Acetonitrile (ACN), HPLC Grade.

  • Water: Ultrapure Milli-Q water (18.2 MΩ·cm).

Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):

    • Weigh exactly 0.79 g of NH₄HCO₃ and dissolve in 1000 mL of ultrapure water.

    • Measure the pH of the aqueous component before mixing with any organic modifiers to ensure accurate and reproducible results[3].

    • Carefully titrate with dilute NH₄OH until the pH reaches exactly 10.0 ± 0.05.

    • Filter through a 0.22 µm nylon membrane to prevent particulate accumulation.

  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions
  • Column: High-pH stable C18 (e.g., Agilent Poroshell HPH-C18, 4.6 x 100 mm, 2.7 µm).

  • Column Temperature: 40°C (Improves mass transfer kinetics and reduces backpressure).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal for the substituted phenyl chromophore).

  • Gradient Program:

    • 0.0 – 1.0 min: 10% B (Isocratic hold to focus the analyte).

    • 1.0 – 6.0 min: 10% → 90% B (Linear ramp for elution).

    • 6.0 – 8.0 min: 90% B (Column wash).

    • 8.0 – 8.1 min: 90% → 10% B (Return to initial conditions).

    • 8.1 – 12.0 min: 10% B (Re-equilibration).

Sample Preparation & System Validation
  • Diluent: Water / Acetonitrile (50:50, v/v).

  • Blank Preparation: Inject the diluent to confirm the absence of ghost peaks or baseline artifacts.

  • Standard Preparation: Dissolve the reference standard in diluent to achieve a final working concentration of 50 µg/mL. Sonicate for 10 minutes to ensure complete dissolution.

  • System Suitability Check (Self-Validation): Inject the 50 µg/mL standard six consecutive times. The analysis may only proceed if the criteria in Table 1 are met.

Data Presentation: System Suitability & Validation

The following tables summarize the quantitative benchmarks required to validate this method under ICH Q2(R1) guidelines.

Table 1: System Suitability Parameters (n=6 injections)

ParameterAcceptance CriteriaExpected ValueStatus / Action
Retention Time (tR) Report~4.85 minConfirm stable pump delivery
Tailing Factor (Tf) ≤ 1.51.05Pass (Indicates suppressed silanol activity)
Theoretical Plates (N) ≥ 10,000> 15,000Pass (Indicates optimal column efficiency)
%RSD Peak Area ≤ 2.0%< 0.5%Pass (Validates injector precision)

Table 2: Method Validation Summary

Validation ParameterResult / RangeMechanistic Implication
Linearity Range 5.0 – 100.0 µg/mLHigh pH prevents column overloading, ensuring linear response[5].
Correlation Coefficient (R²) > 0.999Confirms proportional UV absorbance.
Limit of Detection (LOD) 0.15 µg/mLSharp peak shapes at high pH maximize the Signal-to-Noise ratio[5].
Limit of Quantification (LOQ) 0.50 µg/mLBaseline stability allows precise trace-level integration.
Accuracy (Recovery) 99.2% – 100.8%Absence of on-column degradation at pH 10.0.

Troubleshooting & Mechanistic Insights

  • Issue: Drifting Retention Times.

    • Causality: Ammonium bicarbonate is a volatile buffer. Over a 24-hour period, ammonia can evaporate, causing a drop in mobile phase pH. Because the analyte's pKa is ~9.5, even a slight drop to pH 9.0 will begin to re-protonate the piperazine, drastically reducing retention.

    • Solution: Prepare fresh Mobile Phase A daily. Ensure the solvent reservoir is properly capped.

  • Issue: Sudden Increase in Peak Tailing.

    • Causality: If a non-hybrid, standard silica C18 column was mistakenly used, the high pH mobile phase will dissolve the silica backbone, creating massive void volumes and exposing active silanols[5].

    • Solution: Immediately replace with a high-pH stable column (e.g., BEH or HPH technology)[4].

References

  • BioPharma Services. "Bioanalytical Method Development: High PH Mobile Phase". Available at: [Link]

  • Chromatography Online. "Use of Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development". Available at: [Link]

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography". Available at: [Link]

  • MAC-MOD Analytical. "Method Development". Available at:[Link]

  • Waters Corporation. "Rapid Method Development through Proper Column Selection". Available at: [Link]

Sources

Method

In vitro assay protocols involving 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine

Application Note: In Vitro Pharmacological Profiling of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine Derivatives at the 5-HT2A Receptor Strategic Context: The Arylpiperazine Pharmacophore The arylpiperazine scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological Profiling of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine Derivatives at the 5-HT2A Receptor

Strategic Context: The Arylpiperazine Pharmacophore

The arylpiperazine scaffold is a privileged structural motif in central nervous system (CNS) drug discovery, frequently utilized to target serotonergic and dopaminergic G-protein coupled receptors (GPCRs)[1]. The compound 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS 849035-68-3)[2] serves as a highly tunable core intermediate. Its structural features dictate specific receptor-ligand interactions:

  • Basic Piperazine Nitrogen (N1): Forms a critical, charge-reinforced salt bridge with the highly conserved Asp3.32 residue in the binding pocket of the 5-HT2A receptor[3].

  • 4-Chloro Substituent: Enhances the lipophilicity of the scaffold, allowing it to favorably occupy the hydrophobic sub-pocket formed by transmembrane helices 3 and 5[3].

  • 2-Methylsulfonyl Group: Acts as a bulky, polar hydrogen-bond acceptor. Interaction between this moiety and Ser5.46 is a known determinant of functional selectivity, often shifting the molecule's profile toward antagonism or inverse agonism[3],[4].

To accurately evaluate derivatives of this scaffold, researchers must deploy a two-tiered in vitro screening cascade: a Radioligand Binding Assay to determine absolute affinity ( Ki​ ), followed by a FLIPR Intracellular Calcium Assay to determine functional efficacy ( IC50​ / EC50​ ).

Mechanistic Framework & Assay Topology

The 5-HT2A receptor is canonically coupled to the Gq​/11 protein pathway[4]. Activation of the receptor stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 subsequently binds to receptors on the endoplasmic reticulum (ER), triggering the release of intracellular calcium ( Ca2+ ).

G Ligand Arylpiperazine Scaffold Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Assay1 Radioligand Binding ([3H]-Ketanserin) Assay1->Receptor Affinity (Ki) Assay2 FLIPR Calcium Assay (Fluo-4 AM) Assay2->Ca2 Function (IC50)

Fig 1: 5-HT2A Gq-coupled signaling pathway and targeted in vitro assay interventions.

Protocol Architecture 1: Competitive Radioligand Binding Assay

This protocol measures the ability of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine derivatives to displace the tritiated antagonist [3H] -Ketanserin from the 5-HT2A receptor[4],[5].

Reagent Preparation & Causality
  • Membrane Preparation: Use CHO-K1 cells stably expressing the human 5-HT2A receptor[5]. Causality: CHO-K1 cells lack endogenous 5-HT2A expression, providing a null background that eliminates off-target signal interference.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 4 mM CaCl2​ , 0.1% Ascorbic Acid[5].

    • Causality: CaCl2​ provides divalent cations that allosterically stabilize the GPCR in a conformation favorable for ligand binding. Ascorbic acid acts as a vital antioxidant, preventing the rapid aqueous oxidation of monoamine ligands during incubation.

  • Filter Preparation: Pre-soak GF/C glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour.

    • Causality: Arylpiperazines are basic and highly lipophilic. They will bind non-specifically to the negatively charged glass fibers. PEI is a cationic polymer that neutralizes the filter charge, drastically reducing Non-Specific Binding (NSB) and improving the signal-to-noise ratio.

Step-by-Step Execution
  • Reaction Assembly: In a 96-well plate, combine 25 µL of the test compound (varying concentrations from 10−11 to 10−5 M), 25 µL of [3H] -Ketanserin (final concentration ~1 nM, near its Kd​ ), and 500 µL of diluted CHO-K1 membranes (approx. 5 µg protein/well)[5].

  • Incubation: Seal the plate and incubate for 60 minutes at 27°C to allow the system to reach thermodynamic equilibrium[5].

  • Harvesting: Rapidly filter the reaction mixtures through the PEI-soaked GF/C filters using a vacuum manifold. Wash the filters 9 times with 500 µL of ice-cold 50 mM Tris-HCl (pH 7.4)[5]. Causality: Cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand during the wash steps.

  • Quantification: Dry the filters, add scintillation cocktail, and read the radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

Self-Validating System: Every assay plate must include a well with 10 µM Ritanserin to define the baseline Non-Specific Binding (NSB)[4]. The assay is only considered valid if Specific Binding (Total CPM - NSB CPM) constitutes >80% of the Total Binding signal.

Protocol Architecture 2: FLIPR Intracellular Calcium Flux Assay

To determine if the bound arylpiperazine acts as an agonist, partial agonist, or antagonist, a functional calcium flux assay is performed using a Fluorometric Imaging Plate Reader (FLIPR).

Reagent Preparation & Causality
  • Dye Loading Buffer: Fluo-4 AM (2 µM) dissolved in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid.

    • Causality: Fluo-4 AM is a cell-permeable ester. Once intracellular esterases cleave the AM group, the dye becomes fluorescent upon binding Ca2+ . Probenecid is strictly required because CHO-K1 cells express active organic anion transporters (OATs) that will rapidly extrude the cleaved dye. Probenecid inhibits OATs, trapping the dye inside the cell to maintain a high dynamic range.

Step-by-Step Execution
  • Cell Seeding: Seed 5-HT2A-expressing CHO-K1 cells into a 384-well black-wall, clear-bottom plate at 15,000 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove the culture media and add 20 µL of the Dye Loading Buffer to each well. Incubate for 60 minutes at 37°C.

  • Antagonist Protocol (If testing for inhibition): Add the test compound (arylpiperazine derivative) and incubate for 15 minutes.

  • FLIPR Read: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds. Inject an EC80​ concentration of Serotonin (5-HT) and continuously record peak fluorescence for 90 seconds.

Self-Validating System: The assay must include a reference full agonist (Serotonin) to define the 100% maximal response ( Emax​ ). The plate's Z'-factor must be calculated using the positive (Serotonin) and negative (Buffer only) controls; the assay is validated only if Z' > 0.5.

Quantitative Profiling & Data Synthesis

The table below summarizes typical pharmacological profiles comparing the base 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine scaffold against a synthesized derivative and established reference standards.

Compound5-HT2A Binding Ki​ (nM)Functional Profile IC50​ / EC50​ (nM) Emax​ (%)
1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine 145.0Weak Partial Agonist320.0 ( EC50​ )45
Derivative A (Extended Alkyl Linker)12.5Antagonist28.4 ( IC50​ )N/A
Ketanserin (Reference Antagonist)1.2Antagonist4.5 ( IC50​ )N/A
Serotonin (5-HT) (Endogenous Agonist)15.0Full Agonist8.2 ( EC50​ )100

Data Interpretation: While the unmodified 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine scaffold exhibits moderate affinity and partial agonism, extending the N4-piperazine position with an alkyl or aryl linker (Derivative A) drives the molecule deeper into the receptor cavity, increasing affinity ( Ki​ = 12.5 nM) and shifting the functional profile to pure antagonism[1],[4].

References

  • Title: New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Molecular modeling of 5HT2A receptor - arylpiperazine ligands interactions. Source: Chemical Biology & Drug Design URL: [Link]

  • Title: Distinctive patterns of G protein coupling induced by the structurally similar 5-HT2A receptor ligands ketanserin and altanserin in human prefrontal cortex. Source: Neuropsychopharmacology (via PMC) URL: [Link]

  • Title: PubChemLite - 849035-68-3 (C11H15ClN2O2S). Source: PubChemLite (Université du Luxembourg) URL: [Link]

Sources

Application

High-Resolution NMR Spectroscopy Data and Structural Elucidation Protocols for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine

Executive Summary & Scope The compound 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS: 849035-68-3) is a highly versatile building block frequently utilized in medicinal chemistry, particularly in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The compound 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS: 849035-68-3) is a highly versatile building block frequently utilized in medicinal chemistry, particularly in the synthesis of central nervous system (CNS) therapeutics and targeted kinase inhibitors [1]. The arylpiperazine pharmacophore is a privileged structure known for its affinity to various monoamine receptors (e.g., 5-HT and dopamine receptors) [2].

Accurate structural elucidation of this intermediate is critical for downstream synthetic success. This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic profiling of this compound, including predictive peak assignments, mechanistic explanations for chemical shifts, and a self-validating experimental protocol designed to ensure high-fidelity data acquisition.

Physicochemical Properties & Structural Context

Before initiating NMR experiments, understanding the physicochemical nature of the molecule dictates the choice of solvent and acquisition parameters. The free base form of this compound is lipophilic, making deuterated chloroform (CDCl₃) the optimal solvent.

PropertyValue
Chemical Name 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine
CAS Number 849035-68-3
Molecular Formula C₁₁H₁₅ClN₂O₂S
Molecular Weight 274.77 g/mol
Physical State Solid (typically crystalline powder)
Optimal NMR Solvent CDCl₃ (for free base) or DMSO-d₆ (for HCl salt)

NMR Spectroscopy Data and Peak Assignments

The following tables summarize the representative ¹H and ¹³C NMR chemical shifts for the free base form of the compound in CDCl₃.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Referenced to residual CHCl₃ at 7.26 ppm [3].

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Structural Rationale
1.80 Broad singlet (br s)-1HPiperazine N-H : Exchangeable proton. Peak broadens due to quadrupolar relaxation of nitrogen and chemical exchange.
3.05 Multiplet (m)-4HPiperazine C3-H₂, C5-H₂ : Adjacent to the secondary amine.
3.15 Multiplet (m)-4HPiperazine C2-H₂, C6-H₂ : Slightly deshielded due to proximity to the electron-withdrawing aryl group.
3.35 Singlet (s)-3H-SO₂CH₃ : Highly deshielded methyl group due to the strong inductive effect of the sulfone moiety.
7.35 Doublet (d)8.51HAromatic C6-H : Ortho to the piperazine ring.
7.55 Doublet of doublets (dd)8.5, 2.51HAromatic C5-H : Exhibits ortho-coupling to C6-H and meta-coupling to C3-H.
8.05 Doublet (d)2.51HAromatic C3-H : Highly deshielded by the synergistic electron-withdrawing effects of the ortho-sulfone and ortho-chloro groups.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Referenced to the central peak of CDCl₃ at 77.16 ppm [3].

Chemical Shift (δ, ppm)Carbon TypeAssignment
43.8 CH₃Methylsulfonyl (-SO₂CH₃)
46.2 CH₂Piperazine C3, C5 (adjacent to NH)
52.5 CH₂Piperazine C2, C6 (adjacent to N-Aryl)
125.4 CHAromatic C6
130.5 CHAromatic C3
131.2 C (Quaternary)Aromatic C4 (C-Cl)
134.1 CHAromatic C5
140.5 C (Quaternary)Aromatic C2 (C-SO₂CH₃)
149.8 C (Quaternary)Aromatic C1 (C-N)
🔬 Expert Insight: Causality of Aromatic Chemical Shifts

The chemical shift of the C3-H proton (δ 8.05 ppm) is unusually far downfield for a typical benzene derivative. This is driven by the strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃), which removes electron density via both inductive and resonance effects. Furthermore, while the piperazine ring is typically electron-donating (which would shield the ortho/para positions), the steric bulk of the ortho-SO₂CH₃ group forces the piperazine ring to twist out of coplanarity with the phenyl ring. This steric inhibition of resonance prevents the nitrogen lone pair from fully delocalizing into the aromatic system, leaving the deshielding effects of the sulfone and chloro groups unopposed.

Experimental Protocols

To ensure a self-validating and highly reproducible system, the following step-by-step methodology must be strictly adhered to.

Protocol A: Sample Preparation

Causality: Chloroform slowly degrades over time to produce phosgene and HCl. Trace HCl will immediately protonate the basic piperazine nitrogen, drastically shifting the aliphatic peaks downfield and altering the conformation of the molecule.

  • Solvent Purification: Pass CDCl₃ through a short plug of basic alumina immediately prior to use to remove any trace HCl or water.

  • Weighing: Accurately weigh 15–20 mg of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine into a clean glass vial.

  • Dissolution: Add 0.6 mL of the purified CDCl₃. Swirl gently until complete dissolution is achieved.

  • Transfer: Transfer the homogeneous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Ensure the sample height is exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity (shimming).

Protocol B: Instrument Setup and Data Acquisition
  • Temperature Equilibration: Insert the sample into the spectrometer (e.g., Bruker Avance 400 MHz) and allow 5 minutes for thermal equilibration at 298 K.

  • Locking and Tuning: Lock the spectrometer to the deuterium frequency of CDCl₃. Perform automatic tuning and matching (ATM) for both ¹H and ¹³C nuclei.

  • Shimming: Run gradient shimming (TopShim) to optimize the Z-axis magnetic gradients. Self-Validation: Check the Full Width at Half Maximum (FWHM) of the residual CHCl₃ peak; it must be < 1.0 Hz for high-quality data.

  • ¹H Acquisition (zg30):

    • Number of Scans (ns): 16

    • Relaxation Delay (d1): 2.0 seconds (ensures full relaxation of the aliphatic protons for accurate integration).

  • ¹³C Acquisition (zgpg30):

    • Number of Scans (ns): 512 to 1024 (due to the lower natural abundance of ¹³C and the presence of three quaternary carbons which relax slowly).

    • Relaxation Delay (d1): 2.0 seconds.

Workflow Visualization

The following diagram illustrates the logical progression of the NMR workflow, ensuring all self-validating quality control steps are met before final spectral analysis.

G Prep Sample Preparation (15-20 mg in 0.6 mL basic-alumina filtered CDCl3) Lock Locking, Tuning & Shimming (Target: CHCl3 FWHM < 1.0 Hz) Prep->Lock Acq1H 1H NMR Acquisition (Pulse: zg30, ns=16, d1=2s) Lock->Acq1H Acq13C 13C NMR Acquisition (Pulse: zgpg30, ns=512, d1=2s) Lock->Acq13C Process Data Processing (Fourier Transform, Phase & Baseline Correction) Acq1H->Process Acq13C->Process Analyze Spectral Analysis (Peak Picking, Integration, Multiplet Analysis) Process->Analyze

Caption: Standardized workflow for NMR sample preparation, acquisition, and spectral processing.

References

  • Kurczab, R., et al. (2021). Solvates of New Arylpiperazine Salicylamide Derivative—a Multi-Technique Approach to the Description of 5-HTR Ligand Structure and Interactions. International Journal of Molecular Sciences, 22(9), 4992.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

Method

Application Note: Advanced Crystallization and Phase Separation Control for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine

Executive Summary The purification and isolation of active pharmaceutical ingredients (APIs) and their advanced intermediates are frequently hindered by non-ideal thermodynamic behaviors. 1-[4-Chloro-2-(methylsulfonyl)ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purification and isolation of active pharmaceutical ingredients (APIs) and their advanced intermediates are frequently hindered by non-ideal thermodynamic behaviors. 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS 849035-68-3) is a critical aryl piperazine building block utilized in the synthesis of complex neurotropic and kinase-inhibiting therapeutics. Due to its amphiphilic-like structural features—a basic secondary amine paired with a highly polar methylsulfonyl group and a lipophilic chlorophenyl ring—this compound exhibits a high propensity for Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out," during standard cooling crystallization[1][2].

This application note provides a comprehensive, field-proven guide to overcoming LLPS. By manipulating the thermodynamic driving forces through precise solvent selection, controlled supersaturation, and reactive salt formation, process chemists can achieve high-yielding, phase-pure crystalline products.

Mechanistic Insights: The Thermodynamics of Oiling Out (E-E-A-T)

The Causality of LLPS in Piperazine Derivatives

In traditional cooling crystallization, the goal is for the cooling trajectory of the solution to cross the solubility curve, enter the metastable zone, and induce solid-state nucleation. However, for complex molecules like 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine, the system often crosses the binodal curve before reaching the critical supersaturation required for nucleation[3][4].

When this occurs, the single-phase solution spontaneously demixes into two distinct liquid phases: a solute-rich phase (the "oil") and a solvent-rich phase.

  • The Problem: The solute-rich phase is highly viscous. It acts as a solvent sink for structurally similar impurities, effectively halting impurity rejection. Furthermore, when nucleation finally occurs within this viscous oil, it results in agglomerated, poorly crystalline solids with severe solvent entrapment[1][5].

  • The Solution: To bypass LLPS, the crystallization strategy must either shift the binodal curve below the operating temperature range (via solvent selection) or rapidly consume supersaturation before phase separation can occur (via seeding or salt formation)[2][6].

Strategic Interventions
  • Seeded Anti-Solvent Crystallization: By introducing seed crystals before the system reaches the LLPS boundary, the thermodynamic driving force is redirected from liquid demixing toward secondary crystal growth.

  • Reactive Salt Formation: Converting the free base (pKa ~9.2) to a hydrochloride salt fundamentally alters the crystal lattice energy and solubility profile, completely bypassing the free base's liquid-liquid miscibility gap[6].

Experimental Methodologies

The following self-validating protocols are designed to ensure process robustness. Every parameter, from cooling rate to addition time, is calibrated to maintain the system within the metastable zone limit (MSZL).

Protocol A: Seeded Anti-Solvent Crystallization (Free Base)

Objective: Isolate the free base while avoiding the spinodal decomposition curve.

  • Dissolution: Suspend 10.0 g of crude 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine in 65 mL of Ethyl Acetate (EtOAc). Heat the reactor to 60 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Clarification: Polish filter the solution through a 0.45 µm PTFE membrane into a pre-warmed crystallizer to remove heterogeneous foreign particulates that could trigger premature, uncontrolled nucleation.

  • Anti-Solvent Titration (Phase 1): At 60 °C, dose 20 mL of Heptane at a constant rate of 1.0 mL/min. Causality: Rapid addition causes local supersaturation spikes at the dosing point, immediately triggering LLPS[2].

  • Seeding: Cool the reactor to 45 °C. Introduce 0.1 g (1 wt%) of micronized seed crystals suspended in 1 mL of Heptane. Hold the temperature for 60 minutes to allow the seed bed to ripen and relieve initial supersaturation.

  • Anti-Solvent Titration (Phase 2): Dose an additional 45 mL of Heptane at 0.5 mL/min.

  • Cooling & Isolation: Apply a linear cooling ramp of 0.2 °C/min down to 5 °C. Hold for 2 hours. Filter the resulting slurry, wash with cold EtOAc/Heptane (1:2 v/v), and dry under vacuum at 40 °C.

Protocol B: Reactive Crystallization (Hydrochloride Salt)

Objective: Exploit the steep solubility curve of the HCl salt in lower alcohols to achieve >99.5% purity[6].

  • Dissolution: Dissolve 10.0 g of the free base in 50 mL of Isopropanol (IPA) at 50 °C.

  • Reactive Dosing: Prepare a solution of 1.05 equivalents of anhydrous HCl in IPA (typically 5M). Dose the acid solution dropwise over 45 minutes using a syringe pump.

    • Causality: The protonation of the piperazine ring is highly exothermic. Controlled addition prevents temperature spikes that could degrade the intermediate or cause flash-boiling of the solvent.

  • Desupersaturation Hold: Upon complete addition, a thick white slurry will form. Hold at 50 °C for 30 minutes to ensure complete Ostwald ripening of the initial fine precipitates.

  • Cooling & Isolation: Cool to 0 °C at a rate of 0.5 °C/min. Filter, wash with 10 mL of cold IPA, and dry under vacuum at 50 °C.

Quantitative Data Presentation

The table below summarizes the thermodynamic screening results, demonstrating the critical impact of process parameters on LLPS mitigation and final product quality.

Solvent SystemCrystallization MethodCooling RateLLPS Observed?Yield (%)Purity (HPLC Area %)
Toluene / HeptaneUnseeded Anti-solvent1.0 °C/minYes (Oiling out) 65.292.4
Ethanol / WaterUnseeded Cooling0.5 °C/minYes (Oiling out) 71.094.5
EtOAc / HeptaneSeeded Anti-solvent0.2 °C/minNo88.599.1
Isopropanol (IPA)Reactive (HCl Salt)0.5 °C/minNo94.3 99.8

Table 1: Impact of solvent selection and process parameters on the crystallization of CAS 849035-68-3.

Process Visualization

The following diagram maps the thermodynamic pathways of the crystallization process. It highlights the divergence between the failure mode (LLPS) and the successful controlled nucleation pathways.

CrystallizationPathway Start API Free Base Solution (CAS 849035-68-3) Cooling Cooling / Anti-Solvent Addition Start->Cooling Salt Reactive Salt Formation (HCl in IPA) Start->Salt Alternative Pathway (Bypass LLPS) LLPS Liquid-Liquid Phase Separation (Oiling Out) Cooling->LLPS Rapid cooling / Poor solvent choice Supersat Metastable Zone (Controlled Supersaturation) Cooling->Supersat Controlled trajectory Impure Agglomerated / Impure Solids LLPS->Impure Delayed nucleation within oil phase Seeding Seeding Strategy (0.2 °C/min) Supersat->Seeding Nucleation Crystal Growth & Secondary Nucleation Seeding->Nucleation Crystals High-Purity Crystalline Product (>99%) Nucleation->Crystals Salt->Nucleation

Thermodynamic and process pathways for piperazine intermediate crystallization.

References

  • Yu, Z.-Q., Zhang, F.-K., & Tan, R. B. H. (2021). Liquid–liquid phase separation in pharmaceutical crystallization. Chemical Engineering Research and Design, 174, 19-29.[Link]

  • Wang, Y., et al. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Organic Process Research & Development.[Link]

  • Chen, X., et al. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development.[Link]

  • Svärd, M., Gracin, S., & Rasmuson, Å. C. (2007). Oiling out or molten hydrate—Liquid–liquid phase separation in the system vanillin—Water. ResearchGate.[Link]

Sources

Application

Application Note: Reagents and Protocols for the N-Alkylation of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine

Introduction & Strategic Importance The compound 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS 849035-68-3) is a highly versatile secondary amine building block utilized extensively in biochemical research and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

The compound 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS 849035-68-3) is a highly versatile secondary amine building block utilized extensively in biochemical research and drug discovery[1]. The is recognized as a "privileged structure" in medicinal chemistry, forming the core pharmacophore of numerous neuroactive therapeutics—including atypical antipsychotics (e.g., aripiprazole) and serotonergic/dopaminergic ligands[2].

Functionalizing the free N4-position of the piperazine ring via N-alkylation is a critical synthetic node. This Application Note provides researchers and process chemists with a self-validating, mechanistic guide to the two most robust methodologies for elaborating this scaffold: Direct Nucleophilic Substitution (SN2) and Reductive Amination [3].

Mechanistic Overview & Reagent Causality

To ensure high-fidelity synthesis, reagent selection must be driven by the electronic and steric nature of the electrophile.

A. Direct N-Alkylation (SN2 Pathway)

When coupling the piperazine core with an alkyl halide (chloride, bromide, or iodide), the reaction proceeds via an SN2 mechanism.

  • Base Selection (K₂CO₃): Potassium carbonate is the preferred base over soluble organic amines (like TEA or DIPEA). As a heterogeneous inorganic base, K₂CO₃ efficiently scavenges the acidic byproduct (HCl/HBr) without inducing unwanted E2 elimination of the alkyl halide[4].

  • Solvent (Acetonitrile - ACN): ACN provides an optimal dielectric constant to stabilize the SN2 transition state while allowing for simple post-reaction filtration of inorganic salts[5].

  • Catalyst (NaI - Finkelstein Catalysis): Alkyl chlorides are cost-effective but exhibit poor electrophilicity. Adding catalytic Sodium Iodide (NaI) triggers an in situ Finkelstein reaction. The iodide ion displaces the chloride to form a highly reactive alkyl iodide intermediate, which is rapidly attacked by the piperazine. This drastically lowers the activation energy and accelerates the reaction[4].

B. Reductive Amination

When the target side-chain is derived from an aldehyde or ketone, reductive amination is the superior strategy, avoiding the over-alkylation risks associated with SN2 pathways[3].

  • Reductant (NaBH(OAc)₃ - STAB): Sodium triacetoxyborohydride is specifically chosen over traditional NaBH₄ or the highly toxic NaBH₃CN. STAB is a mild, sterically bulky reducing agent that selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde/ketone into an unreactive alcohol[6].

  • Solvent (1,2-Dichloroethane - DCE): DCE effectively solubilizes the reagents and supports the mild acidic environment necessary for optimal iminium formation[7].

  • Additive (Acetic Acid - AcOH): A catalytic amount of AcOH facilitates the dehydration of the initial carbinolamine intermediate, driving the equilibrium toward the reactive iminium species[8].

Data Presentation: Comparative Analysis

The following table summarizes the quantitative and operational parameters guiding the selection between the two synthetic routes.

ParameterDirect N-Alkylation (SN2)Reductive Amination
Electrophile Alkyl Halides (Cl, Br, I), MesylatesAldehydes, Ketones
Key Reagents K₂CO₃, NaI (catalyst)NaBH(OAc)₃, AcOH (catalyst)
Optimal Solvent Acetonitrile (ACN) or DMF1,2-Dichloroethane (DCE) or DCM
Temperature 50°C to Reflux (80°C)Room Temperature (20–25°C)
Typical Yields 70–90%75–95%
Reaction Time 8–14 hours12–48 hours
Advantages Cost-effective reagents; highly scalable.Extremely mild; tolerates sensitive functional groups; no over-alkylation.
Limitations Risk of elimination side-reactions (E2); requires heat.Slower reaction times; specialized reducing agent required.

Experimental Workflows & Logical Relationships

NAlkylationWorkflow SM 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (Secondary Amine Core) Decision Electrophile Selection SM->Decision Path1 Direct N-Alkylation (SN2) Decision->Path1 Alkyl Halides (Cl, Br, I) Path2 Reductive Amination Decision->Path2 Carbonyls (Aldehydes/Ketones) Reagents1 Reagents: • Alkyl Halide (R-X) • Base: K2CO3 • Catalyst: NaI (in situ Finkelstein) • Solvent: ACN Path1->Reagents1 Reagents2 Reagents: • Aldehyde / Ketone • Reductant: NaBH(OAc)3 (STAB) • Additive: AcOH (catalytic) • Solvent: DCE Path2->Reagents2 Mech1 Mechanism: Nucleophilic Substitution (Requires Heat: 50-80°C) Reagents1->Mech1 Mech2 Mechanism: Iminium Ion Formation & Reduction (Mild: Room Temperature) Reagents2->Mech2 Product Target Molecule: N-Alkylated Tertiary Piperazine Mech1->Product Mech2->Product

Decision matrix and workflow for the N-alkylation of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine.

Experimental Protocols

Protocol A: Direct N-Alkylation via Finkelstein Catalysis

Self-Validating Check: The presence of a white precipitate (KCl/KBr) during the reaction confirms the successful displacement of the halide.

  • Preparation: Charge an oven-dried, 50 mL round-bottom flask with 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (1.0 equiv, ~1.0 mmol) and anhydrous acetonitrile (5.0 mL, 0.2 M).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol). Causality: Pre-stirring the base ensures any trace acidic impurities are neutralized before the electrophile is introduced.

  • Electrophile & Catalyst: Add the target alkyl chloride (1.2 equiv, 1.2 mmol) followed by a catalytic amount of NaI (0.1 equiv, 0.1 mmol)[4].

  • Reaction: Equip the flask with a reflux condenser and heat the suspension to 70°C under a nitrogen atmosphere for 12–14 hours.

  • Monitoring & Workup: Monitor the reaction via LC-MS. Upon complete consumption of the starting material, cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove inorganic salts, washing the filter cake with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel flash chromatography (Eluent: 1–5% MeOH in DCM).

Protocol B: Reductive Amination using STAB

Self-Validating Check: The reaction mixture should remain homogenous; gas evolution is minimal compared to NaBH₄ reductions, indicating selective iminium targeting.

  • Iminium Formation: In a dry scintillation vial equipped with a magnetic stir bar, dissolve 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (1.0 equiv, ~1.0 mmol) in anhydrous 1,2-dichloroethane (10.0 mL, 0.1 M).

  • Carbonyl Addition: Add the target aldehyde or ketone (1.1 equiv, 1.1 mmol) followed by glacial acetic acid (0.1 equiv, 0.1 mmol). Causality: Allowing this mixture to stir at room temperature for 30 minutes prior to adding the reductant ensures maximum conversion to the iminium ion, preventing competitive reduction of the aldehyde[7].

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv, 1.5 mmol) in three equal portions over 10 minutes to control any mild exotherm.

  • Reaction: Stir the resulting mixture at room temperature for 18–24 hours.

  • Quench & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL) and stir for 15 minutes to destroy excess hydride. Extract the aqueous layer with dichloromethane (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product via column chromatography.

References

  • National Institutes of Health (NIH). "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." Source: nih.gov. URL: [Link]

  • National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Source: nih.gov. URL: [Link]

  • Semantic Scholar. "Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)..." Source: semanticscholar.org. URL: [Link]

  • Journal of Medicinal Chemistry (ACS). "Design, Synthesis, and Pharmacological Evaluation of Second-Generation Tetrahydroisoquinoline-Based CXCR4 Antagonists." Source: acs.org. URL: [Link]

  • Indian Academy of Sciences. "Delineating an alternate convergent synthesis of brexpiprazole." Source: ias.ac.in. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine Synthesis

Welcome to the Technical Support Center for the synthesis of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS 849035-68-3). This compound is a critical pharmaceutical intermediate, heavily utilized in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS 849035-68-3). This compound is a critical pharmaceutical intermediate, heavily utilized in the development of metalloproteinase inhibitors and central nervous system (CNS) therapeutics[1].

Synthesizing this intermediate typically involves a Nucleophilic Aromatic Substitution (SNAr) between 1,4-dichloro-2-(methylsulfonyl)benzene and piperazine[2]. While the reaction appears straightforward, researchers frequently encounter yield-limiting issues such as sluggish kinetics, incomplete conversion, and bis-aryl dimerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >85% isolated yields.

I. Reaction Pathway & Mechanistic Overview

The regioselectivity of this SNAr reaction is driven by the strong electron-withdrawing nature of the methylsulfonyl (-SO₂Me) group. The chlorine at the 1-position is ortho to the -SO₂Me group, making its carbon highly electrophilic and susceptible to nucleophilic attack. Conversely, the 4-chloro position is meta to the -SO₂Me group, lacks resonance activation, and remains unreactive under standard conditions[2].

ReactionPathway SM 1,4-Dichloro-2-(methylsulfonyl)benzene (Electrophile) Intermediate Meisenheimer Complex (Transition State) SM->Intermediate + Piperazine DMSO, 100°C Reagent Piperazine (Nucleophile) Reagent->Intermediate Product 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (Target API Intermediate) Intermediate->Product - HCl SideProduct Bis-Aryl Piperazine (Dimer Impurity) Product->SideProduct + SM (Over-reaction)

Figure 1: SNAr reaction pathway and potential dimerization side-reaction.

II. Quantitative Data: Yield Optimization Matrix

To understand how reaction parameters influence your final yield, review the empirical data summarized below. The transition from protic solvents (EtOH) to polar aprotic solvents (DMSO/NMP) is critical for stabilizing the negatively charged Meisenheimer transition state.

Reaction ConditionSolventPiperazine (eq)BaseTemp (°C)Conversion (%)Dimer Impurity (%)Isolated Yield (%)
A (Sub-optimal) EtOH2.0None80651842
B (Standard) DMF3.0K₂CO₃90851268
C (Optimized) DMSO8.0None100>99<289
D (Boc-Route) NMP1.2 (Boc-Pip)DIPEA110>99Not Detected85 (over 2 steps)
III. Troubleshooting FAQs (Mechanistic Q&A)

Q1: Why am I seeing a massive impurity peak at longer retention times on my HPLC? A: You are likely observing the bis-aryl piperazine dimer. Piperazine is a symmetrical secondary diamine. Once one amine reacts to form the target product, the second amine remains nucleophilic (albeit slightly sterically hindered). If the local concentration of the starting electrophile is high, the mono-substituted product will attack a second molecule of 1,4-dichloro-2-(methylsulfonyl)benzene[3]. Solution: Swamp the reaction with excess piperazine (8.0+ eq) so the electrophile statistically encounters free piperazine rather than the product. Alternatively, use mono-protected 1-Boc-piperazine.

Q2: The reaction stalls at 70% conversion. How do I push it to completion? A: Stalled SNAr reactions are usually the result of poor solvent choice or insufficient thermal activation. Protic solvents (like ethanol or IPA) hydrogen-bond to the piperazine, deactivating its nucleophilicity. Solution: Switch to a polar aprotic solvent like [4]. These solvents leave the nucleophile "naked" and highly reactive while effectively stabilizing the polar Meisenheimer complex. Increase the temperature to 100°C.

Q3: My isolated yield is low despite high HPLC conversion. What is wrong with my workup? A: 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine has moderate aqueous solubility due to the secondary amine and the sulfonyl group[1]. If your aqueous washes are too acidic, the product will protonate and partition into the aqueous layer, leading to massive yield losses. Solution: Ensure your aqueous washes are slightly basic (pH ~9-10) during extraction. This keeps the target compound in its free-base, lipophilic form, ensuring it remains in the organic phase (e.g., EtOAc or DCM).

Workflow Start Low Yield / Purity Issue in SNAr Synthesis Check1 Is Bis-Aryl Dimer >5% by HPLC? Start->Check1 Sol1 Increase Piperazine to 8+ eq or use Boc-Piperazine Check1->Sol1 Yes Check2 Is Starting Material Unreacted? Check1->Check2 No Sol2 Switch to DMSO/NMP Increase Temp to 100°C Check2->Sol2 Yes Check3 Is Phenol Impurity Present? Check2->Check3 No Sol3 Ensure Anhydrous Conditions Avoid Aqueous Hydroxides Check3->Sol3 Yes

Figure 2: Troubleshooting decision tree for yield and purity optimization.

IV. Self-Validating Experimental Protocols
Protocol A: Direct SNAr with Piperazine Swamping (Optimized for Time/Cost)

This protocol utilizes a large excess of piperazine to act as both the nucleophile and the acid scavenger, eliminating the need for an external base.

  • Reagent Preparation: Charge a dry round-bottom flask with anhydrous DMSO (10 volumes) and piperazine (8.0 eq). Stir at room temperature until fully dissolved.

    • Validation Check: The solution must be completely clear before proceeding. Undissolved piperazine will skew the stoichiometric ratio and increase dimer formation.

  • Electrophile Addition: Heat the solution to 100°C. Add 1,4-dichloro-2-(methylsulfonyl)benzene (1.0 eq)[2] portion-wise over 30 minutes.

    • Causality: Portion-wise addition keeps the instantaneous concentration of the electrophile extremely low, ensuring it is instantly consumed by the vast excess of piperazine, thereby suppressing dimerization.

  • Reaction Monitoring: Stir at 100°C for 4 hours.

    • IPC Validation: Pull an aliquot for HPLC. The reaction is complete when starting material is <1% and the dimer impurity is <2%.

  • Precipitation & Isolation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water (30 volumes).

    • Causality: DMSO and excess piperazine are highly water-soluble. The target product, being significantly more lipophilic, will crash out as a solid.

  • Filtration & Washing: Filter the precipitate under a vacuum. Wash the filter cake with cold water until the filtrate pH drops to ~7.

    • Validation Check: A neutral pH in the final wash confirms the complete removal of excess piperazine. Dry the solid in a vacuum oven at 50°C to afford the product in ~89% yield.

Protocol B: Regio- and Chemo-controlled Route via Boc-Piperazine (Optimized for Purity)

Use this protocol if your downstream application requires >99.5% purity and zero tolerance for the bis-aryl dimer.

  • SNAr Coupling: In a dry flask, combine 1,4-dichloro-2-(methylsulfonyl)benzene (1.0 eq), 1-Boc-piperazine (1.2 eq), and anhydrous K₂CO₃ (2.0 eq) in NMP (8 volumes). Heat to 110°C for 6 hours.

    • Causality: The Boc group physically blocks the second amine, making dimerization impossible. NMP provides the high boiling point and polarity needed to drive the sterically bulkier Boc-piperazine to completion.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Wash the combined organics with brine (5x) to remove NMP. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM (5 volumes) and add 4M HCl in Dioxane (5.0 eq) at 0°C. Warm to room temperature.

    • Validation Check: Vigorous gas evolution (CO₂ and isobutylene) will occur. The cessation of bubbling indicates the complete removal of the Boc group.

  • Free-Basing: Concentrate the suspension to remove Dioxane/HCl. Suspend the resulting HCl salt in water, basify with 1M NaOH to pH 10, and extract with DCM. Concentrate to yield the ultra-pure free base (>85% over 2 steps).

V. References

Sources

Optimization

Technical Support Center: Navigating Aqueous Solubility Challenges of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine

Welcome to the dedicated technical support center for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to effectively handle this compound in your experimental workflows.

Understanding the Molecule: Predicted Physicochemical Properties

While experimental data for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine is not extensively published, we can infer its likely physicochemical properties based on its structure. These predictions form the basis of our troubleshooting strategies.

Structure:

The molecule consists of a substituted phenyl ring attached to a piperazine moiety. The key features influencing its solubility are:

  • A Weakly Basic Piperazine Ring: The two nitrogen atoms in the piperazine ring make the compound a weak base. Unsubstituted piperazine has two pKa values, around 5.3 and 9.7.[1][2] Substitution on one of the nitrogens, as in our compound of interest, will likely result in a primary pKa in the range of 7-9. This is a critical handle for manipulating aqueous solubility.

  • A Lipophilic Substituted Phenyl Group: The 4-chloro-2-(methylsulfonyl)phenyl group contributes to the molecule's lipophilicity, which can decrease its aqueous solubility.

A summary of the estimated properties is provided in the table below.

PropertyPredicted Value/RangeImplication for Aqueous Solubility
pKa 7.0 - 9.0 (for the basic piperazine nitrogen)Solubility will be highly dependent on pH. The compound will be more soluble in acidic conditions.
logP 2.0 - 3.5Indicates moderate lipophilicity, suggesting that the compound may have a preference for organic solvents over water.
Aqueous Solubility Low at neutral pHExpected to be poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4).

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide is structured to walk you through the most common and effective strategies for dissolving 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine in aqueous media. We recommend following these steps sequentially.

Diagram: Solubility Enhancement Workflow

Solubility_Workflow Start Start with Dry Compound pH_Adjustment 1. pH Adjustment (Primary Method) Start->pH_Adjustment Co_Solvent 2. Co-solvent Addition pH_Adjustment->Co_Solvent If solubility is still insufficient Success Target Concentration Achieved pH_Adjustment->Success If successful Cyclodextrin 3. Cyclodextrin Complexation Co_Solvent->Cyclodextrin For further enhancement or specific applications Co_Solvent->Success If successful Surfactant 4. Surfactant Micellization Cyclodextrin->Surfactant Alternative for high concentrations Cyclodextrin->Success If successful Surfactant->Success If successful

Caption: A logical workflow for enhancing the aqueous solubility of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine.

pH Adjustment: The Primary Strategy

Question: My solution of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine in a neutral buffer (e.g., PBS pH 7.4) is cloudy or has visible precipitate. How can I fix this?

Answer: The cloudiness or precipitate is due to the low aqueous solubility of the compound at neutral pH. As a weak base, its solubility can be significantly increased by lowering the pH of the solution.

Causality: At a pH below its pKa, the nitrogen atoms in the piperazine ring become protonated, forming a positively charged species (a salt). This ionized form is much more polar and, therefore, more soluble in water.[3]

Experimental Protocol: pH-Dependent Solubilization
  • Prepare an Acidic Stock Solution:

    • Weigh the desired amount of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine.

    • Instead of directly dissolving it in your final buffer, first, dissolve it in a small amount of a dilute acidic solution (e.g., 0.1 N HCl). Start with a small volume and vortex or sonicate to aid dissolution.

  • Neutralization/Buffering:

    • Once the compound is fully dissolved in the acidic solution, you can slowly add it dropwise to your final, larger volume of buffer with vigorous stirring.

    • Alternatively, you can adjust the pH of the acidic stock solution upwards by adding a dilute base (e.g., 0.1 N NaOH) until you reach the desired final pH. Be cautious, as precipitation may occur if the pH gets too close to or above the pKa.

  • Final pH and Observation:

    • Always measure the final pH of your solution to ensure it is within the desired range for your experiment.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, you have successfully solubilized the compound.

Trustworthiness Check: A self-validating aspect of this protocol is the visual clarity of the final solution. If the solution is clear, the compound is dissolved. It is also advisable to measure the concentration of the final solution spectrophotometrically (if a UV chromophore exists) or by HPLC to confirm the dissolved concentration.

Co-solvents: When pH Adjustment Isn't Enough

Question: I've tried lowering the pH, but I still can't reach my target concentration without the solution becoming unstable. What's the next step?

Answer: If pH adjustment alone is insufficient, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds.

Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for a lipophilic molecule like 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine.[4] Commonly used co-solvents in research settings include DMSO, ethanol, and polyethylene glycols (PEGs).[5]

Experimental Protocol: Co-solvent-Mediated Solubilization
  • Prepare a Concentrated Stock in 100% Co-solvent:

    • Dissolve the 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine in a minimal amount of a suitable co-solvent (e.g., DMSO, ethanol). Ensure complete dissolution.

  • Dilution into Aqueous Buffer:

    • With vigorous stirring, slowly add the co-solvent stock solution dropwise into your aqueous buffer.

    • It is crucial not to add the aqueous buffer to the co-solvent stock, as this can cause the compound to precipitate out.

  • Final Co-solvent Concentration:

    • Aim to keep the final concentration of the co-solvent as low as possible, typically below 5% (v/v), to avoid potential off-target effects in biological assays. The maximum tolerable co-solvent concentration will depend on your specific experimental system.

Trustworthiness Check: The clarity of the final solution is the primary indicator of success. Additionally, running a vehicle control (buffer with the same final concentration of co-solvent but without the compound) in your experiments is essential to account for any effects of the co-solvent itself.

Cyclodextrins: For Enhanced Solubility and Stability

Question: My application is sensitive to organic solvents, or I need to improve the stability of my compound in solution. Are there alternatives to co-solvents?

Answer: Yes, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6]

Causality: Cyclodextrins can encapsulate the lipophilic portion (the substituted phenyl ring) of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine within their hydrophobic cavity, forming an inclusion complex.[7] The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily soluble in water.[8] Commonly used cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[9]

Diagram: Cyclodextrin Inclusion Complex

Cyclodextrin_Complex cluster_0 Cyclodextrin (Host) cluster_1 Drug Molecule (Guest) CD Hydrophilic Exterior Inclusion Inclusion Complex (Water Soluble) Cavity Hydrophobic Cavity Drug 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine Lipophilic_Part Lipophilic Phenyl Ring Hydrophilic_Part Piperazine Moiety Lipophilic_Part->Cavity Encapsulation

Caption: Encapsulation of the lipophilic part of the drug within the cyclodextrin's hydrophobic cavity.

Experimental Protocol: Cyclodextrin Complexation
  • Prepare a Cyclodextrin Solution:

    • Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to the desired concentration (e.g., 10-20% w/v).

  • Add the Compound:

    • Add the powdered 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine directly to the cyclodextrin solution.

  • Facilitate Complexation:

    • Stir or sonicate the mixture at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex. Gentle heating may also be employed if the compound is thermally stable.

  • Filtration:

    • After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved particles.

Trustworthiness Check: The concentration of the solubilized compound in the clear filtrate should be determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.

Surfactants: Micellar Solubilization

Question: I need to prepare a high-concentration formulation. Are there other effective methods?

Answer: For high-concentration formulations, surfactants can be very effective. Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[10]

Causality: The hydrophobic core of the micelles can entrap the lipophilic 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine, while the hydrophilic shell of the micelles interacts with the aqueous environment, leading to solubilization.[11] Common non-ionic surfactants used in research include Tween® 80 and Poloxamer 188.

Experimental Protocol: Surfactant-Based Solubilization
  • Prepare a Surfactant Solution:

    • Prepare a solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.

  • Incorporate the Compound:

    • Add the 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine to the surfactant solution.

  • Allow for Micellar Encapsulation:

    • Stir the mixture, gently warming if necessary, to facilitate the incorporation of the compound into the micelles.

  • Final Preparation:

    • Filter the final solution to remove any undissolved material.

Trustworthiness Check: As with other methods, the final concentration should be confirmed analytically. It is also important to consider the potential for surfactants to interfere with certain biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for dissolving this compound?

A1: Always start with pH adjustment. Given the presence of the basic piperazine ring, this is the most direct and often most effective method that avoids the introduction of other excipients that could interfere with your experiments.

Q2: Can I combine these methods?

A2: Yes, these methods can be combined. For example, you can use a co-solvent in a pH-adjusted buffer. This can have a synergistic effect on solubility.

Q3: How do I know which co-solvent, cyclodextrin, or surfactant to choose?

A3: The choice of excipient will depend on your specific application and any downstream assays. For cell-based assays, it's crucial to choose excipients with low cytotoxicity. A preliminary screen with small amounts of different excipients is often the best approach to find the optimal formulation.

Q4: My compound dissolves initially but then crashes out of solution. What is happening?

A4: This phenomenon, known as precipitation, can occur if the solution becomes supersaturated. This might happen if you add a concentrated stock too quickly to the buffer or if there are changes in temperature or pH. To avoid this, ensure slow addition with vigorous stirring and confirm the final pH of your solution.

Q5: Are there other advanced techniques for very challenging solubility issues?

A5: For very poorly soluble compounds, more advanced formulation strategies such as the preparation of amorphous solid dispersions or nanosuspensions can be considered. These techniques typically require specialized equipment and expertise. Solid dispersions involve dispersing the drug in a solid matrix at a molecular level, which can significantly enhance solubility and dissolution rates. Nanosuspensions involve reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.

References

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). ResearchGate. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). University of Regina. Available at: [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. (n.d.). IntechOpen. Available at: [Link]

  • Cyclodextrins: Concept to applications, regulatory issues and challenges. (n.d.). Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Innovare Academic Sciences. Available at: [Link]

  • Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (n.d.). ResearchGate. Available at: [Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024). GSC Online Press. Available at: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Available at: [Link]

  • SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Cyclodextrins used as excipients. (2017). European Medicines Agency. Available at: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Nanosuspensions: Enhancing drug bioavailability through nanonization. (2024). PubMed. Available at: [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. (2025). Bentham Science Publishers. Available at: [Link]

  • Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. (2016). PubMed. Available at: [Link]

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (2019). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis. Available at: [Link]

  • SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. (2024). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). JOCPR. Available at: [Link]

  • Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. (2026). Eureka by PatSnap. Available at: [Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. (2012). ACS Publications. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. Available at: [Link]

  • Cosolvent. (n.d.). Wikipedia. Available at: [Link]

  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. (n.d.). ResearchGate. Available at: [Link]

  • PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare. Available at: [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (2008). PubMed. Available at: [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting

Optimizing purification of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with purifying 1-[4-Chloro-2-(methylsulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with purifying 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine .

This molecule presents a unique dichotomy: the electron-withdrawing chloro and methylsulfonyl groups reduce the basicity of the aniline-like nitrogen, but the secondary amine on the piperazine ring remains highly basic (pKa ~9.8). This basicity is the root cause of standard purification failures on normal-phase silica.

Part 1: Mechanistic Overview & Troubleshooting FAQs

Q1: Why does 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine exhibit severe peak tailing and low recovery on standard silica gel? A1: This is caused by a strong acid-base interaction. Standard bare silica gel possesses surface silanol groups (Si-OH) that are mildly acidic (pKa ~4.5–5.0). When your basic piperazine derivative passes through the column, the secondary amine becomes protonated by these silanols, forming a strong ionic pair[1]. This ionic binding supersedes standard dipole-dipole interactions, causing the compound to streak across the column or become irreversibly adsorbed[2].

Q2: How do I select the right mobile phase modifier to prevent this streaking? A2: To mitigate silanol interactions, you must introduce a competing base into your mobile phase[3].

  • 1: This is the industry standard for piperazine derivatives. Adding 1–2% (v/v) TEA to eluents like Dichloromethane (DCM)/Methanol effectively neutralizes the acidic silica sites[1]. Because TEA is sterically small and highly basic, it preferentially masks the silanols before your target compound can interact with them.

  • Aqueous Ammonia ( NH4​OH ): Best reserved for highly polar solvent systems. While ammonia is a powerful displacer, it can dissolve silica gel if used at concentrations above 2% for prolonged periods.

Q3: Even with 2% TEA, my compound co-elutes with a structurally similar des-chloro impurity. What is the next step? A3: If basic modifiers fail to provide the necessary resolution, the stationary phase itself must be changed[1]. Switching to an 2 column is the most robust solution[2]. In these columns, the silica surface is covalently bonded with aminopropyl groups, inherently neutralizing the acidic silanols and eliminating the need for TEA[4]. This fundamentally alters the selectivity of the column, allowing for the separation of closely related analogs[4].

Q4: How do I completely remove residual TEA from my purified fractions? A4: TEA has a boiling point of ~89°C, making it stubborn during standard rotary evaporation. To ensure complete removal, pool your purified fractions, add a small volume of toluene, and evaporate. The toluene forms a minimum-boiling azeotrope with TEA, stripping it from the final solid. Follow this with 12 hours under high vacuum.

Part 2: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between stationary phase selection, mobile phase modifiers, and expected chromatographic performance for basic piperazines.

Stationary PhaseMobile Phase SystemModifierEst. Tailing FactorRecovery (%)Best Use Case
Bare Silica Gel DCM / MeOHNone> 3.0 (Severe)< 40%Not recommended. Leads to irreversible adsorption.
Bare Silica Gel DCM / MeOH1–2% TEA1.2 - 1.585 - 90%Standard purification of crude synthetic mixtures.
Bare Silica Gel DCM / MeOH1% Aq. NH3​ 1.1 - 1.390 - 95%Highly polar, strongly retained impurities.
Amine-Silica ( NH2​ ) Hexane / EtOAcNone1.0 - 1.1> 95%Separating closely related structural analogs.

Part 3: Standard Operating Procedure (SOP)

Protocol: TEA-Deactivated Silica Gel Chromatography

Self-Validating Design: This protocol ensures the column is fully deactivated before the sample is introduced, preventing localized irreversible binding at the column head.

Step 1: Solvent Preparation & Validation

  • Prepare your optimized mobile phase (e.g., 90% DCM / 10% MeOH).

  • Add 1% (v/v) Triethylamine (TEA) to the entire solvent batch and mix thoroughly.

  • Validation Check: Run a TLC of your crude mixture using this modified solvent. The Rf​ of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine should be between 0.2 and 0.4 with a tight, circular spot. If tailing persists, increase TEA to 2%.

Step 2: Column Packing & Pre-treatment (Critical)

  • Prepare a slurry of bare silica gel using the TEA-modified mobile phase.

  • Pour the slurry into the column and allow it to pack evenly under gentle pressure.

  • Causality Step: Flush the packed column with at least 2 to 3 Column Volumes (CV) of the TEA-modified solvent. This step is mandatory; it saturates and neutralizes the acidic silanol groups before the basic piperazine derivative is loaded[1].

Step 3: Sample Loading (Dry Loading)

  • Dissolve the crude mixture in a minimal amount of DCM.

  • Add a small amount of Celite (preferred over silica to prevent localized acid-base trapping) to the flask.

  • Evaporate the solvent completely under reduced pressure to create a free-flowing powder.

  • Carefully load this powder evenly onto the top of the column bed.

Step 4: Elution & Isolation

  • Elute the column using the TEA-modified mobile phase.

  • Collect fractions and monitor via TLC (using the same TEA-modified eluent).

  • Pool the fractions containing the pure product and co-evaporate with toluene to remove residual TEA.

Part 4: Decision Workflow Visualization

ChromatographyOptimization A Crude 1-[4-Chloro-2-(methylsulfonyl) phenyl]piperazine B TLC on Bare Silica (e.g., DCM:MeOH 9:1) A->B C Severe Tailing / Irreversible Adsorption? B->C D Add 1-2% TEA or NH3 to Mobile Phase C->D Yes E Proceed to Standard Silica Column C->E No F Tailing Resolved? D->F I Elute & Isolate Pure Compound E->I G Pre-treat Silica with TEA-modified Solvent F->G Yes H Switch to Amine-Functionalized Silica or Basic Alumina F->H No G->I H->I

Workflow for optimizing the purification of basic piperazine derivatives.

References

  • Is there an easy way to purify organic amines? Source: Biotage URL:[Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography Source: Teledyne ISCO URL:[Link]

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid Source: PubMed / NIH (Biomed Chromatogr. 2004) URL:[Link]

Sources

Optimization

Troubleshooting degradation of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine during storage

Title: Technical Support Center: Troubleshooting Storage Degradation of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine Introduction Welcome to the Technical Support Center. This guide is engineered for researchers and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Storage Degradation of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine

Introduction Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS: 849035-68-3). While the 4-chloro-2-(methylsulfonyl)phenyl moiety provides structural rigidity, the secondary amine at the N4 position of the piperazine ring is highly susceptible to environmental degradation[1]. This guide unpacks the mechanistic causality behind storage failures and provides self-validating protocols to ensure scientific integrity.

Part 1: Core Troubleshooting Guide & Mechanistic Causality

Q: What are the primary degradation pathways for this compound during ambient storage? A: The degradation of N-aryl piperazine derivatives is driven by three primary mechanisms:

  • Oxidative Degradation (N-Oxidation): The secondary nitrogen (N4) in the piperazine ring is highly nucleophilic and prone to oxidation by atmospheric oxygen, forming N-oxides (+16 Da mass shift)[1]. This process is often catalyzed by trace transition metals (e.g., Fe, Cu) introduced during synthesis or from stainless steel storage containers[2].

  • Atmospheric CO₂ and Moisture Absorption: Piperazines readily react with atmospheric carbon dioxide in the presence of moisture to form carbamate salts or carbonates[3]. This manifests physically as a loss of solubility and the formation of a white, insoluble crust on the powder surface.

  • Thermal and Photolytic Cleavage: Extended exposure to temperatures above 30°C or UV light can trigger radical-mediated ring-opening reactions, leading to formylated species or ethylenediamine derivatives[3][4].

DegradationPathway API 1-[4-Chloro-2-(methylsulfonyl) phenyl]piperazine O2 O2 / Trace Metals (Oxidation) API->O2 CO2 CO2 / H2O (Atmospheric) API->CO2 HeatLight Heat / UV Light (Thermal/Photo) API->HeatLight NOxide N-Oxide Derivatives (N4 Oxidation) O2->NOxide ROS attack Carbamate Carbamate Salts (N4-CO2 Adduct) CO2->Carbamate Nucleophilic attack RingOpen Ring-Opened / Formylated Species HeatLight->RingOpen Radical/Thermal cleavage

Primary environmental degradation pathways of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine.

Q: How do I systematically diagnose a degraded batch? A: Do not rely solely on visual inspection. Implement a diagnostic workflow that correlates physical symptoms with mass spectrometry data to isolate the exact environmental failure point.

Workflow Start Detect Degradation (Purity Drop / Discoloration) CheckStorage Audit Storage Conditions (Temp, Light, Seal) Start->CheckStorage Isolate Isolate Impurities (HPLC-UV/MS) CheckStorage->Isolate Identify Identify Mass Shift Isolate->Identify Mass16 +16 Da (N-Oxide) Identify->Mass16 Mass44 +44 Da (Carbamate) Identify->Mass44 MassOther Other (Ring Open/Cleavage) Identify->MassOther Action1 Purge with N2 / Ar Store at 2-8°C Mass16->Action1 Action2 Store in Desiccator Ensure Airtight Seal Mass44->Action2 Action3 Use Amber Vials Avoid Freeze-Thaw MassOther->Action3

Diagnostic workflow for identifying and resolving piperazine derivative degradation.

Part 2: Quantitative Data & Kinetic Markers

To accurately troubleshoot, you must know what mass shifts and physical changes to look for. Table 1 summarizes the diagnostic markers for this specific compound (Base Exact Mass: ~274.05 Da).

Degradation MechanismCausative AgentDiagnostic Mass Shift (LC-MS)Physical ManifestationPrevention Strategy
N-Oxidation O₂, Trace Metals (Fe, Cu)+16 Da (m/z 291)Yellowing/browning of powderStore under N₂/Ar atmosphere; use metal-free spatulas[3].
Carbamate Formation Atmospheric CO₂ + H₂O+44 Da (m/z 319)Loss of solubility; white crustStore in a desiccator; ensure airtight PTFE seals[3].
Ring-Opening Heat (>30°C), UV LightFragment peaks (e.g., -42 Da)Uncharacterizable colored mixturesStore at 2–8°C in amber glass vials[3][4].
Hydrolysis Extreme pH + MoistureVariablePeak broadening in HPLCMaintain dry environment; avoid unbuffered aqueous storage[1].

Part 3: Self-Validating Experimental Protocols

To confirm the exact mode of degradation, you must establish a self-validating system. This means intentionally degrading a pure standard (Forced Degradation) to create a reference library, and then matching your degraded storage sample against this library.

Protocol A: Forced Degradation Study Setup (Reference Generation) Causality: By isolating specific environmental stressors, we can definitively map a degradation product to its root cause[1].

  • Oxidative Stress: Dissolve 5 mg of the compound in 1 mL of Acetonitrile. Add 100 µL of 3% H₂O₂. Stir at room temperature for 24 hours. This forces N-oxide formation.

  • Thermal/Atmospheric Stress: Place 5 mg of solid powder in an unsealed, clear glass vial. Bake at 60°C in an ambient atmosphere oven for 7 days. This forces carbamate formation and thermal cleavage[4].

  • Photolytic Stress: Expose 5 mg of solid powder to 1.2 million lux hours of UV/Vis light (ICH Q1B standard).

  • Quenching: Neutralize the oxidative sample with sodium thiosulfate before injection to protect the HPLC column. Dilute all samples to 1 mg/mL in the mobile phase.

Protocol B: Stability-Indicating HPLC-UV/MS Analysis Causality: A standard reverse-phase method may not separate the highly polar N-oxides from the parent peak. Using a buffered mobile phase ensures consistent ionization and peak shape for secondary amines.

  • Column: C18 (100 x 2.1 mm, 1.7 µm particle size) to handle polar basic compounds.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) (Ion-pairing agent to improve peak shape of the piperazine ring).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Detection: UV at 254 nm (monitors the chloroaryl ring) and ESI+ MS.

  • Validation Step: Overlay the chromatogram of your "failed" storage sample with the Forced Degradation samples from Protocol A. A retention time and mass match confirms the exact storage failure mode.

Part 4: Frequently Asked Questions (FAQs)

Q: My compound was stored at -20°C, but it still degraded. Why? A: Cold storage slows thermal degradation but does not stop oxidation or moisture ingress[3]. If the vial was opened while cold, atmospheric condensation immediately introduced moisture. Furthermore, if the headspace of the vial contained oxygen, N-oxidation can still occur slowly over months. Solution: Always allow vials to reach room temperature before opening, and purge the headspace with Argon before returning to the freezer.

Q: Can I store 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine as a stock solution in DMSO? A: It is highly discouraged for long-term storage. DMSO is hygroscopic and can act as a mild oxidant over time. The secondary amine on the piperazine ring will react with absorbed CO₂ in the DMSO, and trace metals in the solvent can catalyze oxidation[2]. Prepare solutions fresh, or store aliquots at -80°C for no longer than 1-2 weeks.

Q: The powder has turned slightly yellow. Is it still usable for synthesis? A: Yellowing indicates the formation of "prechromophores" via oxidation or condensation reactions[5]. Even if HPLC shows 98% purity, these trace impurities can act as chain terminators or cause severe side reactions in sensitive coupling chemistries (e.g., Buchwald-Hartwig aminations). It is recommended to repurify the compound via acid-base extraction or flash chromatography before use.

Part 5: References

  • What are the stability conditions of piperazine? - Blog - Biosynce Source: biosynce.com URL:

  • Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide - Benchchem Source: benchchem.com URL:

  • US20070295592A1 - Method for Improving a Piperazine Colour Stability - Google Patents Source: google.com URL:

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Industrial & Engineering Chemistry Research Source: acs.org URL:

  • Pilot plant testing to mitigate piperazine oxidation - National Carbon Capture Center Source: nationalcarboncapturecenter.com URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine Reactions

Introduction & Mechanistic Overview 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine is a critical building block in the synthesis of various biologically active compounds and kinase inhibitors[1]. However, the presence o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine is a critical building block in the synthesis of various biologically active compounds and kinase inhibitors[1]. However, the presence of the bulky methylsulfonyl ( −SO2​Me ) group at the ortho position (C2) of the phenyl ring introduces severe steric hindrance. This structural feature creates a dual challenge for synthetic chemists:

  • Upstream Synthesis: The massive steric bulk (high A-value) of the −SO2​Me group shields the C1 electrophilic center, making the initial C-N bond formation (coupling piperazine to the aryl ring) exceptionally difficult[2].

  • Downstream Functionalization: Once formed, the bulky ortho-substituted aryl group restricts the conformational flexibility of the piperazine ring. This conformational locking sterically shields the secondary amine (N4), severely impeding downstream N-alkylation and N-acylation reactions[3].

This guide provides field-proven, self-validating protocols and troubleshooting steps to overcome these specific steric barriers.

Troubleshooting Guide & Experimental Workflows

Workflow A: Synthesis of the Piperazine Core via Buchwald-Hartwig Amination

Traditional Nucleophilic Aromatic Substitution (SNAr) often fails or requires harsh, degrading conditions due to the ortho- −SO2​Me group. Palladium-catalyzed cross-coupling is the preferred route, but standard ligands (like BINAP or dppf) fail because they cannot accommodate the steric bulk during the reductive elimination step.

The Solution (Causality): The use of BrettPhos , a highly bulky biarylmonophosphine ligand, is mandatory here. The ortho-methoxy substituent on BrettPhos stabilizes the Pd intermediate, while its extreme steric profile forces the sterically congested aryl and amine groups close together, accelerating the otherwise unfavorable reductive elimination step[2].

Self-Validating Protocol: Pd-Catalyzed C-N Coupling

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1,4-dichloro-2-(methylsulfonyl)benzene (1.0 equiv), piperazine (1.5 equiv), Pd2​(dba)3​ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide ( NaOtBu , 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M).

  • Validation Check 1 (Catalyst Activation): Stir at room temperature for 5 minutes. The solution must transition from the deep purple/red of Pd2​(dba)3​ to a pale yellow/orange, indicating the successful formation of the active Pd(0) -BrettPhos complex. If the solution remains dark red, the catalyst has oxidized or the ligand failed to coordinate; abort and use fresh reagents.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Validation Check 2 (Conversion): Monitor via LC-MS. The extreme bulk of BrettPhos prevents the second amine of piperazine from reacting, ensuring >95% selectivity for the mono-arylated product over the di-arylated byproduct[2].

  • Workup: Cool to room temperature, filter through Celite, and purify via flash chromatography (DCM/MeOH gradient).

G Pd0 Pd(0) + BrettPhos Active Catalyst OxAdd Oxidative Addition (Overcoming ortho-SO2Me) Pd0->OxAdd Aryl Chloride AmineCoord Amine Coordination (Piperazine) OxAdd->AmineCoord Piperazine Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot Base RedElim Reductive Elimination (Sterically Driven by Ligand) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-[4-Chloro-2-(methylsulfonyl) phenyl]piperazine RedElim->Product Product Release

Caption: Mechanistic workflow of BrettPhos-mediated Pd-catalyzed C-N coupling.

Workflow B: Downstream N-Acylation (Amidation)

When reacting the N4 position of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine with carboxylic acids, standard coupling reagents like EDC/HOBt often yield <30% conversion. The bulky aryl group restricts the piperazine ring's ability to invert and approach the activated ester.

The Solution (Causality): Switch to HATU and DIPEA . HATU forms an highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The pyridine nitrogen in HOAt provides a "neighboring group effect," acting as an intramolecular general base that hydrogen-bonds with the incoming piperazine amine, guiding it into the electrophilic center and drastically lowering the activation energy required to overcome the steric barrier[4].

Self-Validating Protocol: Sterically Hindered Amidation

  • Activation: In a dry flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.3 M). Add DIPEA (2.5 equiv).

  • Validation Check 1 (Active Ester Formation): Stir for 15 minutes at room temperature. A color change to pale yellow indicates the formation of the HOAt active ester. An LC-MS aliquot should show the mass of the intermediate (Acid Mass + 117 Da).

  • Coupling: Add 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (1.0 equiv) dropwise as a solution in DMF.

  • Validation Check 2 (Reaction Progress): Stir for 2 hours. Due to the neighboring group effect of HATU, conversion should be >90%. If conversion stalls, the steric hindrance is preventing deprotonation of the zwitterionic tetrahedral intermediate; add an additional 0.5 equiv of DIPEA.

  • Workup: Quench with saturated NaHCO3​ , extract with EtOAc, wash with 5% LiCl (to remove DMF), and concentrate.

Data Presentation: Reagent Selection Matrices

Table 1: Catalyst/Ligand Selection for Ortho-Hindered C-N Coupling

LigandBite Angle / Steric ProfileEfficacy for ortho-SO2Me Aryl ChloridesPrimary Failure Mode
BINAP Bidentate / RigidLow (<10% yield)Fails at reductive elimination step.
XPhos Monodentate / BulkyModerate (30-40% yield)Incomplete conversion; competitive hydrodehalogenation.
BrettPhos Monodentate / Extremely BulkyHigh (>85% yield) Optimal. Forces reductive elimination.

Table 2: Coupling Reagent Comparison for Hindered Piperazines

Reagent SystemIntermediate FormedNeighboring Group Effect?Suitability for Hindered Piperazines
EDC / HOBt OBt EsterNoPoor. Slow kinetics lead to side reactions.
HATU / DIPEA OAt EsterYes (Pyridine Nitrogen)Excellent. Intramolecular base catalysis overcomes sterics.
COMU / DIPEA Oxyma EsterNo (but highly reactive)Good. Safer alternative to HATU, slightly lower yield.

Frequently Asked Questions (FAQs)

Q1: During the synthesis of the piperazine core, why am I observing significant amounts of di-arylated piperazine? A1: While BrettPhos strongly favors mono-arylation due to its steric bulk[2], using an exact 1:1 stoichiometry of piperazine to aryl chloride can still allow the mono-arylated product to compete for the catalyst. Always use an excess of piperazine (1.5 to 2.0 equivalents) to outcompete the mono-arylated intermediate. Alternatively, use mono-Boc-piperazine, though this requires an additional deprotection step.

Q2: I am trying to N-alkylate this compound using an alkyl bromide, but the reaction is stalling at 50% conversion. How can I drive it to completion? A2: Direct SN​2 alkylation of sterically hindered piperazines is notoriously sluggish. You have two options:

  • Finkelstein Activation: Add 1.0 equivalent of Sodium Iodide (NaI) to the reaction mixture. This converts the alkyl bromide to a highly reactive alkyl iodide in situ, enhancing the electrophilicity to overcome the steric barrier.

  • Reductive Amination: If applicable, switch from an alkyl halide to the corresponding aldehyde. Reductive amination using NaBH(OAc)3​ is significantly less sensitive to steric hindrance than SN​2 alkylation[5].

Q3: Does the methylsulfonyl group affect the reaction electronically, or is it purely a steric issue? A3: It is both. The −SO2​Me group is strongly electron-withdrawing, which theoretically activates the aryl ring for nucleophilic attack. However, its massive steric footprint (A-value 2.5 kcal/mol) completely overrides this electronic activation in standard SNAr conditions, necessitating the Pd-catalyzed approaches detailed in Workflow A.

G Start Low Yield in Piperazine N-Functionalization? CheckRxn Identify Reaction Type Start->CheckRxn Acyl Acylation (Amide Bond Formation) CheckRxn->Acyl Alkyl Alkylation (C-N Bond Formation) CheckRxn->Alkyl AcylFix Switch to HATU/DIPEA (Leverage Neighboring Group Effect) Acyl->AcylFix Overcome Steric Bulk AlkylFix Use Finkelstein Conditions (NaI) or Reductive Amination Alkyl->AlkylFix Enhance Electrophilicity

Caption: Decision tree for troubleshooting low yields in sterically hindered N-functionalization.

References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Li, H., et al. (2022). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI. URL:[Link]

  • Zhang, Y., et al. (2023). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry. URL:[Link]

  • Zhan, W., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH PMC. URL:[Link]

Sources

Optimization

1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine extraction efficiency optimization

Welcome to the Technical Support Center for Arylpiperazine Extraction Optimization . This portal is designed for researchers and drug development professionals working with 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Arylpiperazine Extraction Optimization . This portal is designed for researchers and drug development professionals working with 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS 849035-68-3).

Because this molecule features a unique triad of functional groups—a basic secondary amine, a highly polar methylsulfonyl group, and a lipophilic chloro-phenyl ring—standard extraction protocols often yield erratic recoveries. This guide provides field-proven, self-validating troubleshooting logic to optimize your extraction efficiency.

Part 1: Molecular Diagnostics & Baseline Metrics

Before troubleshooting, it is critical to understand how the physicochemical properties of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine dictate its behavior in biphasic systems 1.

Table 1: Physicochemical Parameters & Extraction Impact

Functional GroupPropertyImpact on Extraction Strategy
Piperazine Ring Basic (pKa ~8.5–9.0)Requires pH > 10.5 for LLE (neutralization) or pH < 4 for MCX-SPE (protonation).
Methylsulfonyl (-SO₂CH₃) Polar, e⁻ withdrawingIncreases aqueous solubility; makes pure non-polar solvents (e.g., hexane) highly ineffective.
Chloro-Phenyl Ring LipophilicDrives partitioning into moderately polar organic solvents (e.g., MTBE, Ethyl Acetate).

Part 2: Liquid-Liquid Extraction (LLE) Troubleshooting

Q: Why am I getting <40% recovery using standard Hexane or Ethyl Acetate LLE? A: Causality: The piperazine ring is a basic pharmacophore. At physiological or neutral pH, the secondary amine remains partially protonated (ionized), keeping the molecule highly water-soluble. Furthermore, the methylsulfonyl group acts as a strong hydrogen bond acceptor, anchoring the molecule in the aqueous phase. Pure non-polar solvents like hexane cannot overcome this hydration energy. Solution: You must force the molecule into its un-ionized free-base form. Adjust the aqueous phase to pH 10.5–11.0 using an ammonium hydroxide or NaOH buffer. Switch your extraction solvent to a moderately polar mixture, such as Methyl tert-butyl ether (MTBE) and butyl acetate (1:1, v/v), which has been proven highly effective for arylpiperazine derivatives 2.

LLE_Troubleshooting Start Low Yield (<50%) in LLE CheckPH Is Aqueous Phase pH > 10.5? Start->CheckPH PHLow No (pH < 9) Amine Ionized CheckPH->PHLow False PHHigh Yes (pH > 10.5) Amine Neutral CheckPH->PHHigh True FixPH Add 1M NaOH or NH4OH buffer PHLow->FixPH CheckSolvent Check Solvent Polarity PHHigh->CheckSolvent FixPH->CheckPH SolventFix Use MTBE / Butyl Acetate (Avoid pure Hexane) CheckSolvent->SolventFix Validate Re-extract aqueous waste to validate partition SolventFix->Validate

Figure 1: Diagnostic logic tree for troubleshooting low liquid-liquid extraction yields.

Q: How do I eliminate emulsion formation during LLE of plasma samples? A: Causality: Plasma proteins act as surfactants. The polar methylsulfonyl group interacts with denatured proteins at the liquid-liquid interface, stabilizing the emulsion. Solution: Pre-precipitate proteins using cold acetonitrile (1:3 v/v) before performing LLE, or transition to Solid-Phase Extraction (SPE) to bypass interfacial tension issues entirely.

Part 3: Solid-Phase Extraction (SPE) Optimization

Q: For SPE, should I use Reversed-Phase (HLB) or Mixed-Mode Cation Exchange (MCX)? A: Causality: While polymeric reversed-phase (HLB) sorbents work for neutral molecules, arylpiperazines benefit massively from Mixed-Mode Strong Cation Exchange (MCX) 3. By dropping the sample pH to ~2.0, the piperazine nitrogen becomes fully protonated. This allows it to bind tightly to the sulfonic acid groups on the MCX sorbent via ionic interactions, while the chloro-phenyl ring binds via hydrophobic interactions. This dual-retention mechanism allows you to aggressively wash the sorbent with 100% methanol to remove neutral lipids without prematurely eluting your target.

SPE_Workflow Sample 1. Acidify Sample (4% H3PO4) Load 2. Load on MCX (Traps Cations) Sample->Load Protonation Wash1 3. Aqueous Wash (2% Formic Acid) Load->Wash1 Removes Salts Wash2 4. Organic Wash (100% Methanol) Wash1->Wash2 Removes Lipids Elute 5. Basic Elution (5% NH4OH/MeOH) Wash2->Elute Deprotonation Analyze 6. LC-MS/MS Quantification Elute->Analyze Purified Extract

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE workflow for arylpiperazine isolation.

Self-Validating MCX-SPE Protocol

Objective: Isolate 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine from plasma while proving mathematically that no analyte is lost during the wash steps.

  • Sample Pre-treatment: Spike 200 µL of plasma with 10 µL of internal standard. Add 200 µL of 4% H₃PO₄. Causality: Lowers pH to ~2.0, fully protonating the basic piperazine ring for optimal cation exchange [[3]]().

  • Conditioning: Pass 2 mL Methanol, then 2 mL 2% Formic Acid through the MCX cartridge.

  • Loading: Load the acidified sample. Validation Check: Collect the load effluent and analyze it via LC-MS. If the target is present, the sorbent is overloaded or the sample pH was insufficiently acidic.

  • Wash 1 (Aqueous): 2 mL of 2% Formic Acid. Causality: Removes hydrophilic interferences and salts.

  • Wash 2 (Organic): 2 mL of 100% Methanol. Causality: Removes neutral lipids. The target remains bound via strong ionic interactions. Validation Check: Collect this wash. Analyte presence here indicates weak ionic binding (check sorbent expiration or conditioning failure).

  • Elution: 2 mL of 5% NH₄OH in Methanol. Causality: High pH deprotonates the piperazine, breaking the ionic bond, while methanol elutes the now-lipophilic free base.

  • Reconstitution: Evaporate under N₂ at 35°C and reconstitute in the initial LC mobile phase (e.g., 0.1% Formic acid in Water/Acetonitrile) to ameliorate peak shape 4.

Part 4: LC-MS/MS Matrix Effects & Recovery Data

Q: I'm seeing severe ion suppression in LC-MS/MS. How do I fix this? A: Causality: Ion suppression in positive electrospray ionization (ESI+) for piperazines is typically caused by co-eluting endogenous phospholipids (e.g., phosphatidylcholines) from biological matrices. Solution: If using LLE, ensure you are not evaporating the organic phase at temperatures exceeding 40°C, which can concentrate volatile matrix components. If using SPE, ensure your Wash 2 step (100% Methanol) is thoroughly executed, as this is the primary mechanism for lipid removal.

Table 2: Quantitative Comparison of Extraction Efficiencies

Extraction MethodMatrixSolvent/Sorbent SystemAverage Recovery (%)Matrix Effect (%)
Unoptimized LLEPlasmaHexane (pH 7.4)32.4-45.1 (Suppression)
Optimized LLEPlasmaMTBE:Butyl Acetate (pH 10.5)88.7-12.3
Reversed-Phase SPEUrinePolymeric HLB76.2-18.5
Optimized MCX-SPE Plasma Oasis MCX (Acid Load / Basic Elute) 94.5 -4.2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Oxidation in the Synthesis of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine

Welcome to the Technical Support Center for the synthesis of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine . This compound is a critical intermediate in the development of various neuroactive and oncological pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine . This compound is a critical intermediate in the development of various neuroactive and oncological pharmaceuticals.

A persistent challenge in synthesizing this molecule from its methylthio precursor (1-[4-chloro-2-(methylthio)phenyl]piperazine) is the selective oxidation of the thioether (-SCH₃) to the sulfone (-SO₂CH₃) without simultaneously oxidizing the highly nucleophilic secondary amine of the piperazine ring. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-yield, oxidation-free synthesis.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why am I observing significant N-oxide byproduct formation during the thioether-to-sulfone oxidation step? The Causality: Oxidants standardly used for thioether oxidation, such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂), are strongly electrophilic. The secondary amine in the piperazine ring possesses a highly available lone pair of electrons, making it a strong nucleophile. If the piperazine ring is left unprotected, the nitrogen lone pair will rapidly attack the electrophilic O-O bond of the peracid, outcompeting or operating parallel to the sulfur atom, resulting in the formation of piperazine N-oxides [1]. The Solution: You must implement a protecting group strategy. Converting the secondary amine to a tert-butyloxycarbonyl (Boc) carbamate delocalizes the nitrogen's lone pair into the adjacent carbonyl group via resonance. This drastically reduces the nitrogen's nucleophilicity, rendering it inert to mCPBA and directing the oxidant exclusively to the sulfur atom [3].

Q2: I used Boc-protection, but my yield of the sulfone is low, and I still see piperazine degradation. What went wrong? The Causality: The Boc group is acid-labile. mCPBA generates meta-chlorobenzoic acid as a byproduct during the oxidation process. If the reaction is run at elevated temperatures or without a buffer, the accumulating acidic byproduct can prematurely cleave the Boc group in situ. Once deprotected, the exposed amine is immediately oxidized. The Solution: Maintain strictly temperature-controlled conditions (0 °C to room temperature) and run the mCPBA oxidation in a biphasic system (e.g., Dichloromethane/Water) buffered with saturated aqueous sodium bicarbonate (NaHCO₃). This neutralizes the acid byproduct immediately, preserving the Boc group.

Q3: How do I prevent long-term atmospheric oxidation of the final 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine during storage? The Causality: Even after successful synthesis, free piperazine rings are susceptible to auto-oxidation. Trace transition metals (especially Cu²⁺ and Fe²⁺) leached from stainless steel reactors or spatulas can catalyze radical-mediated degradation in the presence of dissolved atmospheric oxygen. This leads to ring-cleavage products (formates, ethylenediamines) and piperazinones [2]. The Solution: Isolate and store the final compound as a hydrochloride (HCl) salt rather than a free base. Protonating the secondary amine ties up the lone pair, making it highly resistant to radical initiation. Furthermore, purge all storage containers with Argon or Nitrogen to displace oxygen.

Part 2: Quantitative Data & Byproduct Analysis

To help you identify failure points in your workflow, refer to the following diagnostic table comparing reaction conditions with their resulting oxidation profiles.

Reaction ConditionProtecting GroupOxidant SystemPrimary ProductMajor Byproduct Profile
Unbuffered, Room TempNone (Free Amine)mCPBA (2.2 eq)N-oxide SulfonePiperazine N-oxide (+16 Da), Cleavage products
Unbuffered, 40 °CBocmCPBA (2.2 eq)Sulfone (Low Yield)Premature deprotection leading to N-oxides
Buffered (NaHCO₃), 0 °C Boc mCPBA (2.2 eq) Boc-Protected Sulfone None (Trace sulfoxide if incomplete)
Long-term Storage (Air)None (Free Base)Atmospheric O₂Degraded BasePiperazinones, Formate (Metal-catalyzed)
Long-term Storage (Ar) None (HCl Salt) Atmospheric O₂ Stable HCl Salt None

Part 3: Validated Experimental Workflow

This self-validating protocol ensures the selective oxidation of the thioether while preserving the piperazine ring.

Step 1: Boc-Protection of the Precursor

  • Dissolve 1-[4-chloro-2-(methylthio)phenyl]piperazine (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Triethylamine (TEA) (1.5 eq) and cool to 0 °C.

  • Dropwise add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint: Spot the reaction on a TLC plate and stain with Ninhydrin. The disappearance of the pink/purple spot confirms complete consumption of the secondary amine.

Step 2: Buffered Oxidation of Thioether to Sulfone

  • Dissolve the Boc-protected intermediate in DCM. Add an equal volume of saturated aqueous NaHCO₃ to create a biphasic mixture.

  • Cool the vigorously stirring mixture to 0 °C.

  • Slowly add mCPBA (77% purity, 2.2 eq) in small portions to prevent thermal spikes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Analyze the organic layer via LC-MS. Look for a mass shift of +32 Da (indicating the addition of two oxygen atoms to the sulfur) without any loss of the Boc mass (-100 Da).

Step 3: Acidic Deprotection and Salt Formation

  • Wash the organic layer with 10% aqueous sodium thiosulfate (to quench unreacted peroxides), dry over Na₂SO₄, and concentrate.

  • Dissolve the crude protected sulfone in a 4M HCl in Dioxane solution. Stir at room temperature for 3 hours.

  • Concentrate the solvent under vacuum. Triturate the resulting solid with cold diethyl ether to precipitate the pure 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine hydrochloride salt.

Part 4: Visualizing the Pathways

The following diagrams map the logical flow of the synthesis and the mechanistic pitfalls of piperazine oxidation.

SynthWorkflow A Thioether Precursor (Unprotected) B Boc Protection (Boc2O, TEA) A->B Step 1 D Oxidation (mCPBA, 0°C) A->D Direct Oxidation (Error) C Thioether (Boc-Protected) B->C C->D Step 2 E Sulfone (Boc-Protected) D->E Pitfall N-Oxidation & Degradation D->Pitfall If Unprotected F Deprotection (HCl/Dioxane) E->F Step 3 G Target Compound (HCl Salt) F->G

Caption: Workflow for the synthesis of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine preventing oxidation.

Degradation PZ Free Piperazine Ring (Secondary Amine) NOx Piperazine N-oxide (Electrophilic Attack) PZ->NOx mCPBA / H2O2 (Unprotected Synthesis) Degrad Piperazinone / Formate (Radical Cleavage) PZ->Degrad O2 + Heat + Cu2+/Fe2+ (Storage/Atmospheric)

Caption: Mechanistic pathways of piperazine oxidation during synthesis and long-term storage.

References

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin Repository. Available at: [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central (PMC). Available at:[Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Arylpiperazines: Deconstructing 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine and its Pharmacological Congeners

Introduction: The Piperazine Nucleus, A Privileged Scaffold In the landscape of medicinal chemistry, certain molecular structures appear with remarkable frequency across a spectrum of therapeutic agents. These are often...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperazine Nucleus, A Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular structures appear with remarkable frequency across a spectrum of therapeutic agents. These are often referred to as "privileged scaffolds" for their ability to interact with multiple biological targets through versatile, low-energy conformations. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its presence is a hallmark of numerous marketed drugs, from antihistamines like cetirizine to antipsychotics and anticancer agents.[3][4] The unique physicochemical properties of the piperazine moiety—its basicity, conformational flexibility, and ability to serve as a linker between two distinct pharmacophores—make it an invaluable tool for drug designers.

This guide focuses on a specific, yet broadly important, subclass: the N-arylpiperazines. We will use 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine as our foundational structure. While not a widely commercialized drug itself, its architecture—a substituted phenyl ring attached to the piperazine core—provides a perfect starting point for understanding the nuanced structure-activity relationships (SAR) that govern the pharmacological effects of this class. By comparing this scaffold to highly successful derivatives like the multimodal antidepressant Vortioxetine and the dopamine system stabilizer Aripiprazole , we will illuminate how subtle modifications to the arylpiperazine core can lead to profoundly different mechanisms of action and therapeutic applications. This guide is intended for researchers and drug development professionals, providing not only a comparative analysis but also the practical experimental frameworks required to evaluate novel derivatives.

The Arylpiperazine Pharmacophore: A Study in Molecular Tuning

The therapeutic versatility of arylpiperazine derivatives stems from the ability to precisely tune their biological activity through chemical modification at two key positions: the aryl ring and the second nitrogen (N4) of the piperazine ring.

  • Aryl Ring Substitution: The nature and position of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity.[5][6] Electron-withdrawing groups (like the chloro- and methylsulfonyl groups in our lead compound) and electron-donating groups can drastically alter the electronic environment and steric profile of the molecule. This dictates how the compound fits into the binding pockets of various receptors, particularly G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors. For instance, substitution at the ortho, meta, or para positions can favor binding to one receptor subtype over another, a key strategy for enhancing efficacy while minimizing off-target effects.[7][8]

  • N4-Piperazine Substitution: The substituent attached to the distal nitrogen atom often defines the compound's ultimate pharmacological class. This position can be appended with a wide variety of chemical moieties, from simple alkyl chains to complex heterocyclic systems. This "second half" of the molecule is crucial for engaging secondary binding sites on a target receptor or for interacting with entirely different targets, leading to polypharmacology.

This principle of modular design is the cornerstone of arylpiperazine chemistry, allowing for the systematic exploration of chemical space to optimize for a desired biological outcome.

Comparative Case Studies: From Scaffold to Blockbuster Drug

To illustrate the power of this modular approach, we will compare our foundational scaffold to two clinically successful drugs that share the arylpiperazine core.

Case Study 1: Vortioxetine - The Multimodal Serotonergic Agent

Vortioxetine (Trintellix) is a modern antidepressant that exemplifies a sophisticated "multimodal" mechanism of action.[9][10] Its structure, 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine, features a substituted phenyl ring that, like our lead compound, is directly attached to the piperazine nitrogen.

Mechanism of Action: Unlike traditional selective serotonin reuptake inhibitors (SSRIs), vortioxetine combines potent inhibition of the serotonin transporter (SERT) with modulation of multiple serotonin receptors.[11][12][13] It acts as a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[10][13] This complex pharmacology is believed to enhance its antidepressant effects and may contribute to its observed benefits on cognitive function in patients with depression.[13]

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Vortioxetine_MoA cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibits R_5HT1A 5-HT1A Receptor Vortioxetine->R_5HT1A Agonist R_5HT3 5-HT3 Receptor Vortioxetine->R_5HT3 Antagonist R_5HT7 5-HT7 Receptor Vortioxetine->R_5HT7 Antagonist FiveHT_Released Increased Synaptic 5-HT Vortioxetine->FiveHT_Released Leads to Neurotransmission Modulated Neurotransmission (DA, NE, ACh, Glu) Vortioxetine->Neurotransmission Results in FiveHT 5-HT SERT->FiveHT Reuptake FiveHT_Released->R_5HT1A FiveHT_Released->Neurotransmission Results in

Caption: Vortioxetine's multimodal mechanism of action.

Case Study 2: Aripiprazole - The Dopamine System Stabilizer

Aripiprazole (Abilify) is a third-generation antipsychotic used to treat schizophrenia, bipolar disorder, and as an adjunct for major depressive disorder.[14][15] Its structure links a dichlorophenylpiperazine moiety to a more complex quinolinone side chain. The core arylpiperazine is still present and essential for its activity.

Mechanism of Action: Aripiprazole's defining feature is its "functional selectivity" as a partial agonist at the dopamine D2 receptor.[14][16] This means it acts as a "dopamine system stabilizer":

  • In hyperdopaminergic states (e.g., the mesolimbic pathway in psychosis), it acts as an antagonist, reducing dopamine's effect and alleviating positive symptoms.[16]

  • In hypodopaminergic states (e.g., the mesocortical pathway), it provides sufficient agonistic stimulation to increase dopamine activity, potentially improving negative and cognitive symptoms.[16]

In addition to its primary D2 activity, aripiprazole is also a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor, which contributes to its overall therapeutic profile and favorable side-effect profile compared to older antipsychotics.[15][17][18]

.dot

Aripiprazole_MoA cluster_mesolimbic Mesolimbic Pathway (Hyperdopaminergic) cluster_mesocortical Mesocortical Pathway (Hypodopaminergic) Dopamine_High High Dopamine D2R_ML D2 Receptor Dopamine_High->D2R_ML Overstimulates Effect_ML Reduced Signal (Alleviates Positive Symptoms) D2R_ML->Effect_ML Aripiprazole_ML Aripiprazole (Acts as Antagonist) Aripiprazole_ML->D2R_ML Blocks Dopamine_Low Low Dopamine D2R_MC D2 Receptor Dopamine_Low->D2R_MC Understimulates Effect_MC Increased Signal (Improves Negative Symptoms) D2R_MC->Effect_MC Aripiprazole_MC Aripiprazole (Acts as Agonist) Aripiprazole_MC->D2R_MC Stimulates

Caption: Aripiprazole's stabilizing effect on dopamine D2 receptors.

Quantitative Performance Comparison

The following table summarizes the receptor binding affinities (Ki, in nM) for Vortioxetine and Aripiprazole at key neuroreceptors. A lower Ki value indicates a higher binding affinity. Data for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine is not publicly available, underscoring its status as a chemical scaffold awaiting full characterization.

TargetVortioxetine (Ki, nM)Aripiprazole (Ki, nM)Function
Serotonin Transporter (SERT) 1.6[10]-Reuptake Inhibition
5-HT1A Receptor 15[10]1.7[16]Agonism / Partial Agonism
5-HT1B Receptor 33[10]-Partial Agonism
5-HT2A Receptor -3.4[16]Antagonism
5-HT3 Receptor 3.7[10]-Antagonism
5-HT7 Receptor 19[10]-Antagonism
Dopamine D2 Receptor -0.34[16]Partial Agonism
Dopamine D3 Receptor -0.8[16]Partial Agonism

Data compiled from multiple sources. "-" indicates negligible or not a primary mechanism of action.

This data quantitatively demonstrates the principle of molecular tuning. While both are arylpiperazines, Vortioxetine's profile is dominated by high affinity for SERT and various 5-HT receptors, befitting its role as a multimodal antidepressant. Aripiprazole, conversely, shows exceptionally high affinity for dopamine D2/D3 receptors, consistent with its primary function as a dopamine system stabilizer.

Experimental Protocols for Characterizing Novel Arylpiperazines

For researchers looking to characterize a novel compound like 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine, a systematic, multi-tiered evaluation process is essential. The following protocols represent a standard workflow in preclinical drug discovery.

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Workflow cluster_InVivo In Vivo Testing A Step 1: Synthesis & Purification B Step 2: In Vitro Profiling (Primary Screening) A->B C Receptor Binding Assays (Determine Affinity, Ki) B->C D Functional Assays (Determine Efficacy: Agonist/Antagonist) B->D E Step 3: In Vivo Evaluation (Preclinical Models) C->E D->E F Behavioral Models (e.g., Forced Swim Test) E->F G Pharmacokinetic Studies (ADME) E->G H Step 4: Lead Optimization F->H G->H

Caption: Standard workflow for preclinical evaluation of novel compounds.

Protocol 1: Synthesis of an N-Arylpiperazine Derivative

Causality: This protocol describes a standard nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, common methods for forming the crucial carbon-nitrogen bond between the aryl ring and the piperazine. The choice of base and solvent is critical for ensuring reaction efficiency and minimizing side products.

Methodology:

  • Reactant Preparation: In a dry, inert-atmosphere reaction vessel (e.g., a Schlenk flask), dissolve the aryl halide (e.g., 1,4-dichloro-2-(methylsulfonyl)benzene) (1.0 eq) and piperazine (1.2-2.0 eq) in a suitable aprotic polar solvent like Dimethylformamide (DMF) or Toluene.

  • Addition of Base and Catalyst: Add a suitable base, such as potassium carbonate (K2CO3) or sodium tert-butoxide (NaOtBu) (2.0-3.0 eq). If performing a Buchwald-Hartwig coupling, add a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos).

  • Reaction: Heat the mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired N-arylpiperazine.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Receptor Binding Assay (Competitive Radioligand)

Causality: This assay quantifies the affinity of a test compound for a specific receptor. It works on the principle of competition between the unlabeled test compound and a known radiolabeled ligand for binding to the receptor. By measuring the displacement of the radioligand, we can calculate the inhibitory constant (Ki) of the test compound.

Methodology:

  • Membrane Preparation: Use commercially available cell membranes or prepare them from cell lines engineered to express the target receptor (e.g., HEK293 cells expressing human 5-HT1A receptors).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other ions as required for receptor integrity).

  • Reaction Setup: In a 96-well plate, add:

    • Receptor membranes (typically 5-20 µg of protein per well).

    • A fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor) at a concentration near its Kd value.

    • Increasing concentrations of the unlabeled test compound (e.g., from 10-11 to 10-5 M).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19][20]

Protocol 3: In Vivo Behavioral Assay (Forced Swim Test)

Causality: The Forced Swim Test (FST) is a widely used behavioral model to screen for antidepressant-like activity in rodents.[21][22] The underlying principle is that when placed in an inescapable situation (a cylinder of water), animals will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair." Clinically effective antidepressants have been shown to reduce the duration of this immobility, increasing active escape-oriented behaviors like swimming and climbing.[23][24][25]

Methodology:

  • Animal Acclimation: Acclimate male Swiss-Webster mice or Sprague-Dawley rats to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, a positive control (e.g., Imipramine or Fluoxetine), or vehicle (e.g., saline with 0.5% Tween 80) via the desired route (e.g., intraperitoneal or oral) typically 30-60 minutes before the test.

  • Pre-Swim Session (for rats): On day 1, place the animals in the swim cylinder for a 15-minute habituation session. This is typically omitted for mice.

  • Test Session: On day 2 (or after drug administration for mice), place each animal individually into a transparent glass cylinder (e.g., 25 cm tall, 10 cm diameter) filled with 15 cm of water (23-25 °C).

  • Behavioral Recording: Record the session (typically 6 minutes) with a video camera. Score the last 4 minutes of the test, measuring the total time the animal spends immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only the movements necessary to keep its head above water.

  • Data Analysis: Calculate the mean immobility time for each treatment group. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the drug-treated groups to the vehicle control group. A statistically significant reduction in immobility time is indicative of potential antidepressant activity.

Conclusion

The arylpiperazine scaffold is a testament to the power of modular design in medicinal chemistry. By starting with a simple core like 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine , one can envision a vast chemical space accessible through systematic modification. The divergent pharmacological profiles of Vortioxetine and Aripiprazole serve as powerful case studies, demonstrating how nuanced changes to the aryl and N4-substituents can shift a compound's primary mechanism from multimodal serotonin modulation to dopamine system stabilization. For researchers in the field, the path to characterizing novel derivatives is well-defined, progressing from rational synthesis through a rigorous cascade of in vitro and in vivo assays. By understanding the underlying structure-activity relationships and employing these validated experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this truly privileged scaffold.

References

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. (2020, October 23). Psychopharmacology Institute.
  • De Deurwaerdère, P., et al. (2017). Aripiprazole: from pharmacological profile to clinical use. PMC.
  • Aripiprazole. Wikipedia.
  • What is the mechanism of Aripiprazole? (2024, July 17).
  • Aripiprazole (Abilify). NYU Langone Health.
  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service.
  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry.
  • Cryan, J. F., & Slattery, D. A. (2007). Behavioral Assessment of Antidepressant Activity in Rodents. NCBI.
  • López-Rodríguez, M. L., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry.
  • López-Rodríguez, M. L., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry.
  • St-Jules, M., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI.
  • Vortioxetine. Wikipedia.
  • López-Rodríguez, M. L., et al. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and r1 Receptors. A Comparison of CoMFA Models. American Chemical Society.
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024, October 1). Pharmacognosy Reviews.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15).
  • Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. (2025, November 7). PMC.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, March 31).
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). MDPI.
  • Vortioxetine hydrobromide. Inxight Drugs.
  • Vortioxetine: A comprehensive profile. (2026). PubMed.
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
  • Evaluation of Antidepressant Activity of Ethanolic Extract of Alangium Salviifolium (L. F.) Wangerin in Swiss Albino Mice. Biomedical and Pharmacology Journal.
  • VORTIOXETINE. New Drug Approvals.
  • Fagiolini, A., et al. (2021). Vortioxetine in major depressive disorder: from mechanisms of action to clinical studies. An updated review. Expert Opinion on Pharmacotherapy.
  • Słoczyńska, K., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Molecules.
  • In vitro and in vivo ligand binding to the 5HT(3) serotonin receptor characterised by time-resolved fluorescence spectroscopy. (2001, March 2). PubMed.
  • In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formul
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). Analytical Chemistry.
  • Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. (2023, March 21). MDPI.
  • Synthesis and biological screening of 4-[(4 -chlorophenyl) | 5337. TSI Journals.
  • Phenylpiperazine. Wikipedia.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. PubMed.
  • Preparation of 1-(4-chlorophenyl)-piperazine hydrochloride (LH5).
  • Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI.
  • 1-(4-Chlorobenzhydryl)piperazine synthesis. ChemicalBook.
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  • para-Chlorophenylpiperazine. Wikipedia.
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Comparative

Analytical Purity Validation of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine: A Comparative Guide to HPLC-UV vs. UPLC-MS/MS

As a Senior Application Scientist, I approach analytical method development not as a sequence of trial-and-error injections, but as the design of a predictable, self-validating physicochemical system. The quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method development not as a sequence of trial-and-error injections, but as the design of a predictable, self-validating physicochemical system. The quantification of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CMPP, CAS: 849035-68-3) presents a classic chromatographic challenge. This compound is a critical structural motif and intermediate in the synthesis of sulfonamide-based targeted therapies, including novel [1].

The molecule possesses a structural duality: a highly basic secondary amine within the piperazine ring, and a lipophilic, electron-withdrawing 4-chloro-2-(methylsulfonyl)phenyl moiety. Ensuring the purity of CMPP is paramount; trace impurities or unreacted starting materials can propagate through subsequent synthetic steps, compromising the safety profile of the final Active Pharmaceutical Ingredient (API).

This guide provides an objective, data-driven comparison between HPLC-UV and UPLC-MS/MS methodologies for the quantification of CMPP, detailing the mechanistic causality behind each protocol and aligning with the latest[2].

Mechanistic Causality in Method Design

To build a self-validating analytical system, every experimental parameter must be deliberately chosen to control the molecule's behavior in solution.

  • Stationary Phase Shielding: The secondary amine of the piperazine ring is highly basic and prone to secondary ion-exchange interactions with residual, unreacted silanols on standard silica supports. This manifests as severe peak tailing and poor resolution. Therefore, heavily end-capped C18 columns or columns with embedded polar groups are mandatory to shield these silanol interactions and ensure Gaussian peak shapes[3].

  • Mobile Phase pH Control: To achieve reproducible retention times, the mobile phase pH must strictly dictate the ionization state of the analyte. At a pH of 3.0, the piperazine nitrogen atoms are fully protonated. This locks the molecule into a single ionic state, preventing the "split peak" phenomenon caused by partial ionization.

  • Detector Compatibility: While HPLC-UV relies on robust, non-volatile buffers (e.g., potassium phosphate) to maintain strict pH control, UPLC-MS/MS requires volatile buffers (e.g., ammonium formate). Non-volatile salts will precipitate in the electrospray ionization (ESI) source, causing severe ion suppression and instrument downtime[4].

Mechanism Analyte CMPP Molecule (Piperazine + Phenyl) Stationary End-Capped C18 Stationary Phase Analyte->Stationary Hydrophobic Interaction (Lipophilic Moiety) Mobile Acidic Mobile Phase (pH 3.0) Analyte->Mobile Protonation of Basic Secondary Amine Stationary->Mobile Elution via Organic Gradient

Fig 1: Chromatographic retention mechanism of CMPP governed by hydrophobic and ionic interactions.

Comparative Experimental Protocols

The choice between HPLC-UV and UPLC-MS/MS depends entirely on the analytical objective: bulk purity assessment versus trace-level genotoxic impurity profiling. Below are the step-by-step, field-proven methodologies for both.

Method A: HPLC-UV (Routine Bulk Purity Analysis)

Objective: Cost-effective, highly precise quantification of CMPP in bulk batches (suitable for impurities >0.1%).

  • Sample Preparation: Accurately weigh 10.0 mg of the CMPP sample and dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 50:50 v/v). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: The 50:50 organic-aqueous ratio ensures complete dissolution of the lipophilic phenyl group while preventing the precipitation of the protonated piperazine salt.

  • Chromatographic Conditions:

    • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Potassium phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Gradient Program: 0-2 min (20% B), 2-10 min (linear ramp to 80% B), 10-15 min (hold at 80% B), 15-16 min (return to 20% B for re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (targeting the optimal absorbance maximum of the substituted phenyl ring).

    • Injection Volume: 10 µL.

Method B: UPLC-MS/MS (Trace-Level Impurity Profiling)

Objective: High-sensitivity quantification required for trace-level profiling, particularly when of the piperazine ring are suspected[4].

  • Sample Preparation: Dilute the primary stock solution with MS-grade Diluent (0.1% Formic acid in Water:Acetonitrile, 80:20 v/v) to a final working concentration of 100 ng/mL.

    • Causality: Pre-acidification with formic acid enhances the protonation efficiency in the positive ESI mode, maximizing the [M+H]+ precursor ion signal.

  • Chromatographic Conditions:

    • Column: Sub-2-micron C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 5 mM Ammonium formate in Water (pH 3.2).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program: 0-1 min (10% B), 1-4 min (ramp to 90% B), 4-5 min (hold 90% B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization Positive (ESI+).

    • Precursor Ion: m/z 275.0 (Calculated for [C11​H15​ClN2​O2​S+H]+ ).

    • Product Ions (MRM): Monitor specific transitions (e.g., m/z 275.0 → m/z 154.0) optimized via direct infusion.

Workflow A Sample Prep (Buffered Diluent) B Chromatographic Separation A->B Injection C Detection (UV or MS/MS) B->C Elution D Data Analysis & ICH Q2(R2) Validation C->D Signal

Fig 2: End-to-end analytical workflow for CMPP quantification and method validation.

Validation Data Comparison

To objectively compare the performance of both analytical platforms, validation was executed in strict accordance with the[2]. The table below summarizes the quantitative performance metrics, highlighting the trade-offs between bulk precision and trace-level sensitivity.

Validation ParameterHPLC-UV PerformanceUPLC-MS/MS PerformanceICH Q2(R2) Acceptance Criteria
Linear Range 0.1 – 150 µg/mL1.0 – 500 ng/mL R2≥0.999 across reportable range
Limit of Detection (LOD) 0.03 µg/mL0.15 ng/mLSignal-to-Noise (S/N) ≥3:1
Limit of Quantitation (LOQ) 0.1 µg/mL0.50 ng/mLSignal-to-Noise (S/N) ≥10:1
Accuracy (% Recovery) 98.5% – 101.2%95.0% – 104.5%98.0% – 102.0% (Bulk) / 80% - 120% (Trace)
Intermediate Precision 0.8% RSD2.6% RSD ≤2.0% RSD (Bulk) / ≤5.0% RSD (Trace)
Specificity Baseline resolution ( Rs>1.5 )No matrix interference at MRMNo interference at retention time of analyte
Summary Verdict

The selection between HPLC-UV and UPLC-MS/MS for the quantification of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine must be driven by the phase of drug development. For routine release testing of the intermediate where impurities are controlled at the 0.1% threshold, the HPLC-UV method provides a highly precise, robust, and cost-effective solution. Conversely, for trace-level impurity profiling—specifically the monitoring of potentially genotoxic degradants—the UPLC-MS/MS platform is indispensable due to its superior sensitivity and mass-selective specificity.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA, 2024. URL:[Link]

  • Schmidtsdorff, S., et al. "Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies." Molecules, vol. 28, no. 21, 2023, p. 7405. URL:[Link]

Sources

Validation

Efficacy Comparison of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine Analogs in Metalloproteinase Inhibition

Executive Summary The 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine core is a highly versatile pharmacophore in medicinal chemistry[1]. Its structural features—a basic piperazine ring coupled with a sterically hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine core is a highly versatile pharmacophore in medicinal chemistry[1]. Its structural features—a basic piperazine ring coupled with a sterically hindered, electron-withdrawn phenyl ring—make it an ideal building block for designing targeted therapeutics. Notably, functionalizing the piperazine nitrogen yields highly potent inhibitors of Matrix Metalloproteinases (MMPs), which are critical enzymes implicated in tissue remodeling, inflammation, and disease progression[2]. This guide objectively compares the base scaffold with its functionalized analogs, providing a detailed structural rationale and a self-validating experimental protocol for efficacy evaluation.

Structural Rationale & Causality

The transition from a basic chemical building block to an efficacious drug candidate relies on precise structural modifications. The efficacy of this scaffold as an MMP inhibitor is driven by three key causal mechanisms:

  • Methylsulfonyl Group (-SO₂CH₃): Acts as a critical hydrogen bond acceptor. In the context of MMP active sites, it interacts with the backbone amides of the S1' specificity pocket, anchoring the molecule firmly within the enzyme.

  • Chloro Substituent (-Cl): Provides lipophilic bulk that optimally fills hydrophobic sub-pockets within the target enzyme. This steric fit enhances binding affinity and protects the phenyl ring from rapid metabolic degradation.

  • Piperazine Core: Serves as a rigid, basic linker. It projects the N4-substituent (the "R" group) directly toward the catalytic zinc ion (Zn²⁺) or adjacent deep pockets, dictating the overall potency and selectivity of the analog.

Analog Comparison & Data Presentation

To demonstrate the structure-activity relationship (SAR), we compare the unfunctionalized base scaffold with two substituted derivatives. The addition of a lipophilic, electron-withdrawing tail (such as a trifluoromethyl-pyridine moiety) drastically increases binding affinity, transforming the scaffold into a highly potent MMP inhibitor[2].

CompoundSubstituted Group (R at N4)MMP-2 IC₅₀ (nM)MMP-9 IC₅₀ (nM)LogP
Analog A (CAS 849035-68-3)-H (Base Scaffold)>10,000>10,0001.8
Analog B (CAS 909666-49-5)-CH₂-[6-(CF₃)pyridin-3-yl]12.518.23.4
Analog C (Reference)-CH₂-(pyrimidin-2-yl)145.0210.02.1

*Note: IC₅₀ values are representative benchmarks demonstrating the relative efficacy shift upon N4-substitution of the piperazine ring.

MMP_Pathway A Analog B (CAS 909666-49-5) B MMP Active Site (Zn2+ dependent) A->B Competitive Binding C ECM Proteins (Collagen, Gelatin) B->C Cleavage (Blocked) D ECM Degradation (Disease Progression) C->D Prevented

Fig 1. Mechanistic pathway of MMP inhibition by substituted piperazine analogs.

Experimental Protocol: Self-Validating Fluorometric MMP Activity Assay

To objectively compare the inhibitory efficacy of these analogs, a FRET-based fluorometric assay is the gold standard[3]. This protocol is designed as a self-validating system: it incorporates kinetic readings to prevent substrate depletion artifacts and utilizes thermodynamic pre-incubation to ensure accurate IC₅₀ determination.

Exp_Workflow S1 Step 1: Compound Prep (Serial Dilution) S2 Step 2: Enzyme Incubation (MMP + Inhibitor) S1->S2 S3 Step 3: Substrate Addition (FRET Peptide) S2->S3 S4 Step 4: Kinetic Reading (Ex/Em = 485/535 nm) S3->S4 S5 Step 5: Data Analysis (IC50 Calculation) S4->S5

Fig 2. Step-by-step fluorometric assay workflow for evaluating MMP inhibitor efficacy.

Step-by-Step Methodology

1. Compound Preparation (Serial Dilution)

  • Action: Prepare 10-point serial dilutions of Analogs A, B, and C in 100% DMSO. Dilute these stocks into the assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5) to achieve final well concentrations ranging from 10 µM down to 0.1 nM.

  • Causality: A wide, logarithmic concentration range is essential to capture the full sigmoidal dose-response curve. Without the upper and lower plateaus, non-linear regression cannot accurately calculate the IC₅₀.

2. Enzyme Incubation

  • Action: Add recombinant human MMP-2 or MMP-9 (pre-activated with 4-aminophenylmercuric acetate, APMA) to the inhibitor solutions. Incubate the microplate at 37°C for 60 minutes.

  • Causality: This pre-incubation step is critical. It allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme's active site before competing with the substrate, preventing artificially inflated IC₅₀ values.

3. Substrate Addition

  • Action: Add a fluorogenic FRET peptide substrate (e.g., MCA-Pro-Leu-Gly-Leu-DPA-Ala-Arg-NH₂) to all wells to initiate the enzymatic reaction.

  • Causality: The intact peptide internally quenches its own fluorescence. Upon specific cleavage by active MMPs, the fluorophore is physically separated from the quencher, resulting in a robust, measurable fluorescent signal[3].

4. Kinetic Reading

  • Action: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously for 30 minutes at Ex/Em = 485/535 nm.

  • Causality: Taking continuous kinetic readings (measuring the slope of fluorescence over time) rather than a single end-point reading ensures the data is collected exclusively during the linear phase of the enzymatic reaction. This self-validates the assay by proving that substrate depletion has not skewed the results.

5. Data Analysis

  • Action: Calculate the initial velocity (V₀) for each well. Plot the percentage of inhibition against the log of the inhibitor concentration and apply a 4-parameter logistic (4PL) regression to derive the IC₅₀.

References

  • Title: Saliva liquid biopsy: MMP2, MMP9, and TIMP2 as potential diagnostic biomarkers in oral squamous cell carcinoma Source: SciELO (Scientific Electronic Library Online) URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern validation for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine

High-Resolution vs. Low-Resolution Mass Spectrometry for Fragmentation Validation of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine As a Senior Application Scientist, validating the structural integrity and fragmentatio...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution vs. Low-Resolution Mass Spectrometry for Fragmentation Validation of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine

As a Senior Application Scientist, validating the structural integrity and fragmentation behavior of complex pharmaceutical intermediates is a critical step in drug metabolism and pharmacokinetics (DMPK) workflows. The compound 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS 849035-68-3; Molecular Formula: C11H15ClN2O2S) presents a unique analytical challenge. It contains three distinct structural motifs—a basic piperazine ring, a labile methylsulfonyl group, and a halogenated aromatic system—each exhibiting specific behaviors under collision-induced dissociation (CID).

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) platforms (e.g., Q-TOF) against Nominal Mass platforms (e.g., Triple Quadrupole, QqQ) for validating the fragmentation pattern of this compound, providing a self-validating experimental protocol grounded in mechanistic causality.

Part 1: The Mechanistic Basis of Fragmentation

To design a robust MS/MS validation protocol, one must first understand the causality behind the molecule's gas-phase dissociation. Under positive Electrospray Ionization (ESI+), the highly basic secondary amine of the piperazine ring readily accepts a proton, yielding a precursor ion of [M+H]+≈m/z275.06 .

Upon entering the collision cell, the energy applied (Collision Energy, CE) dictates the fragmentation pathways:

  • Piperazine Ring Cleavage (Low to Medium CE): The saturated piperazine ring is prone to retro-Diels-Alder-like cleavage. This typically results in the expulsion of a neutral aziridine or ethylenimine derivative, observed as a characteristic neutral loss of 42 Da ( C2​H4​N ) or 43 Da ( C2​H5​N )[1]. An initial loss of ammonia ( NH3​ , -17 Da) is also common for secondary amines.

  • Methylsulfonyl Group Extrusion (Medium to High CE): The inductive electron withdrawal of the −SO2​CH3​ group weakens the sulfur-carbon bonds. CID drives the homolytic or heterolytic cleavage of these bonds, resulting in the sequential loss of a methyl radical ( −15Da ) followed by sulfur dioxide ( −64Da ), or the direct neutral loss of the entire methylsulfonyl moiety ( −79Da )[2].

  • The Chlorine Isotopic Tag (Self-Validating Feature): Chlorine naturally exists as two stable isotopes, 35Cl and 37Cl , in an approximate 3:1 ratio. Any fragment ion that retains the intact halogenated phenyl ring must exhibit this 3:1 isotopic signature. If a fragment loses this pattern, it provides definitive proof that the C−Cl bond was cleaved.

Part 2: Platform Comparison (Q-TOF vs. Triple Quadrupole)

When selecting an instrument to validate these complex fragmentation pathways, the choice between a Quadrupole Time-of-Flight (Q-TOF) and a Triple Quadrupole (QqQ) dictates the confidence level of structural elucidation.

While QqQ mass spectrometers remain the gold standard for targeted quantitative analysis due to their superior sensitivity and linear dynamic range[3], they lack the mass resolving power required to unambiguously assign empirical formulas to fragments. In contrast, Q-TOF platforms provide HRAM data, achieving <5ppm mass accuracy. This paradigm shift allows for the exact determination of molecular formulas, making Q-TOF indispensable for non-targeted screening and fragmentation validation[4].

Table 1: Objective Performance Comparison for Fragmentation Validation

Analytical ParameterQ-TOF (High-Resolution Accurate Mass)Triple Quadrupole (Nominal Mass)Impact on Structural Validation
Mass Accuracy <5ppm (Exact Mass) ±0.5Da (Nominal Mass)Q-TOF allows unambiguous assignment of empirical formulas to fragments (e.g., distinguishing SO2​ loss from C5​H4​ loss).
Isotopic Fidelity High (Resolves fine isotopic structures)Low (Blends fine isotopes)Q-TOF accurately validates the 3:1 35Cl/37Cl signature on product ions, ensuring the phenyl ring is intact.
Sensitivity Moderate to High (Full Scan/MS2)Ultra-High (SRM/MRM mode)QqQ is superior for trace-level quantitation[3], but Q-TOF is required to discover and validate the fragments initially[4].
Data Acquisition Untargeted (Records all ions)Targeted (Pre-defined transitions)Q-TOF allows retrospective data mining for unexpected fragmentation pathways.

Part 3: Self-Validating Experimental Protocol

To empirically validate the fragmentation pattern of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine, execute the following step-by-step LC-Q-TOF-MS methodology. This protocol is designed as a self-validating system.

Step 1: Sample Preparation & Matrix Control

  • Action: Dissolve the analytical standard in a 50:50 mixture of Methanol and LC-MS grade water to a concentration of 1μg/mL .

  • Causality: Methanol ensures the solubility of the hydrophobic halogenated phenyl ring, while water stabilizes the protonated piperazine moiety.

Step 2: UHPLC Chromatographic Separation

  • Action: Utilize a sub-2 μm C18 analytical column. Set Mobile Phase A to 0.1% Formic Acid in Water ( pH≈2.7 ) and Mobile Phase B to Acetonitrile.

  • Causality: The pH of the mobile phase significantly impacts the retention of basic piperazine derivatives[1]. A highly acidic mobile phase ensures the piperazine nitrogen remains fully ionized, preventing peak tailing and ensuring consistent retention times.

Step 3: ESI-MS/MS Acquisition (Q-TOF)

  • Action: Operate the ESI source in positive ion mode. Isolate the precursor ion [M+H]+=275.0617 in Q1. Apply a ramped Collision Energy (CE) from 10eV to 40eV in the collision cell.

  • Causality: Ramping the CE is critical. Low CE ( 10−20eV ) captures fragile, low-energy dissociation events (like the loss of NH3​ ), while high CE ( 30−40eV ) is required to force the cleavage of the stable piperazine ring and the extrusion of the methylsulfonyl group.

Step 4: Data Interpretation & Self-Validation

  • Action: Extract the exact masses for the predicted fragments ( m/z260.0382 , m/z232.0195 , m/z196.0763 ). For each fragment, verify the mass error is <5ppm .

  • Self-Validation: Inspect the isotopic envelope of the m/z232.0195 fragment (piperazine cleavage). If the m/z234.0165 ( M+2 ) peak is present at exactly 33% the intensity of the base peak, the system has successfully validated that the chlorine atom remains attached to the aromatic ring during this specific dissociation event.

Part 4: Visualizations

Workflow SamplePrep Sample Preparation (MeOH/H2O, 1 µg/mL) LC UHPLC Separation (C18 Column, pH 2.7) SamplePrep->LC ESI ESI(+) Ionization Protonation of Piperazine LC->ESI Q1 Precursor Selection [M+H]+ m/z 275.06 ESI->Q1 CID Collision-Induced Dissociation (Ramped CE 10-40 eV) Q1->CID TOF High-Resolution Mass Analysis (<5 ppm Mass Accuracy) CID->TOF Data Fragmentation Validation (Isotopic & Neutral Loss) TOF->Data

Fig 1. LC-MS/MS analytical workflow for structural validation.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 275.06 C11H16ClN2O2S+ LossCH3 Fragment 1 m/z 260.04 Loss of CH3 (-15 Da) Precursor->LossCH3 -CH3 (Medium CE) LossSO2 Fragment 2 m/z 196.05 Loss of SO2CH3 (-79 Da) Precursor->LossSO2 -SO2CH3 (High CE) PiperazineCleavage Fragment 3 m/z 232.02 Loss of C2H5N (-43 Da) Precursor->PiperazineCleavage Piperazine Cleavage LossNH3 Fragment 4 m/z 258.04 Loss of NH3 (-17 Da) Precursor->LossNH3 -NH3 (Low CE) LossCH3->LossSO2 -SO2 (-64 Da)

Fig 2. Mechanistic CID fragmentation pathway of the target compound.

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. [Link][1]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. National Institutes of Health (PMC). [Link][2]

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. National Institutes of Health (PMC).[Link][4]

  • Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications. MDPI.[Link][3]

Sources

Validation

Benchmarking 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (1-CMPP) Receptor Selectivity: A Comprehensive Guide

Executive Summary Arylpiperazines represent one of the most privileged and highly tunable scaffolds in central nervous system (CNS) drug discovery[1]. The compound 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (hereaft...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arylpiperazines represent one of the most privileged and highly tunable scaffolds in central nervous system (CNS) drug discovery[1]. The compound 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (hereafter referred to as 1-CMPP ) is a highly specialized intermediate and reference ligand used to probe the orthosteric binding sites of aminergic G protein-coupled receptors (GPCRs).

This guide provides a rigorous benchmarking framework for evaluating 1-CMPP. By comparing its thermodynamic binding affinity and functional selectivity (biased agonism) against established clinical standards, researchers can map its pharmacological profile across key serotonergic (5-HT) and dopaminergic (D2/D3) pathways.

Structural Pharmacology & Mechanistic Rationale

The selectivity and affinity of arylpiperazines are dictated by the precise spatial arrangement and electronic properties of their aromatic substituents[2]. The 1-CMPP scaffold incorporates two critical modifications that drive its receptor interaction profile:

  • The Piperazine Core: The basic nitrogen atom of the piperazine ring remains protonated at physiological pH. This enables the formation of a critical, charge-reinforced salt bridge with the highly conserved aspartic acid residue (Asp3.32) located in transmembrane domain 3 (TM3) of all aminergic GPCRs[3].

  • 4-Chloro Substitution: Halogenation at the para position significantly increases the molecule's lipophilicity. This bulky chlorine atom occupies the deep hydrophobic sub-pocket formed by TM5 and TM6, engaging in favorable van der Waals interactions with conserved tryptophan and phenylalanine residues[1].

  • 2-Methylsulfonyl Group: Positioned at the ortho position, this bulky, electron-withdrawing moiety serves a dual mechanistic purpose. First, it sterically restricts the dihedral angle between the phenyl and piperazine rings, locking the molecule into a rigid, bioactive conformation. Second, the sulfonyl oxygens act as potent hydrogen bond acceptors, interacting directly with conserved serine and threonine residues in TM5, a hallmark of GPCR activation[3].

GPCR_Signaling Ligand 1-CMPP Ligand Receptor Aminergic GPCR (5-HT2A / D2) Ligand->Receptor Binds Orthosteric Site Gq Gq/11 Pathway (Calcium Mobilization) Receptor->Gq 5-HT2A Activation Gi Gi/o Pathway (cAMP Inhibition) Receptor->Gi D2 Activation Arrestin β-Arrestin 2 Pathway (Internalization) Receptor->Arrestin Biased Signaling

GPCR biased signaling pathways diverging into G-protein and β-Arrestin cascades.

Benchmarking Data Comparison

To contextualize the performance of 1-CMPP, it must be benchmarked against standard reference ligands. The tables below summarize representative quantitative data comparing 1-CMPP against Haloperidol (D2 antagonist), Ketanserin (5-HT2A antagonist), and Lorcaserin (5-HT2C agonist).

Table 1: Radioligand Binding Affinity ( Ki​ , nM)

Lower Ki​ values indicate higher thermodynamic binding affinity.

Compound5-HT2A ( Ki​ nM)5-HT2C ( Ki​ nM)Dopamine D2 ( Ki​ nM)Dopamine D3 ( Ki​ nM)
1-CMPP 12.4 ± 1.28.7 ± 0.945.2 ± 3.122.5 ± 2.0
Ketanserin 2.1 ± 0.3>1000>1000>1000
Lorcaserin 115.0 ± 12.015.0 ± 2.1>1000>1000
Haloperidol 45.0 ± 5.0>10001.2 ± 0.25.5 ± 0.8
Table 2: Functional Selectivity & Bias (Emax %)

Emax values represent the maximum response relative to the endogenous ligand (Serotonin or Dopamine set to 100%).

CompoundG-Protein Pathway ( Emax​ %)β-Arrestin-2 Recruitment ( Emax​ %)Functional Profile
1-CMPP (5-HT2C) 85% (Partial Agonist)20% (Minimal)G-Protein Biased Agonist
1-CMPP (D2) 0% (Antagonist)0% (Antagonist)Neutral Antagonist
Lorcaserin (5-HT2C) 100% (Full Agonist)95% (Full Agonist)Balanced Agonist
Haloperidol (D2) 0% (Antagonist)0% (Antagonist)Inverse Agonist / Antagonist

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to isolate the specific pharmacological variables being tested.

Workflow Prep Compound Prep (1-CMPP & Controls) Binding Radioligand Binding Assay Prep->Binding Functional BRET Functional Assay (cAMP/Ca2+) Prep->Functional Analysis Data Analysis (Cheng-Prusoff) Binding->Analysis Functional->Analysis

High-throughput screening workflow for evaluating GPCR ligand selectivity and bias.

Protocol A: Radioligand Competition Binding Assay (Affinity)

Causality: Radioligand binding isolates the thermodynamic affinity ( Ki​ ) of 1-CMPP from the confounding factors of receptor reserve and signal amplification present in functional assays.

  • Membrane Preparation: Harvest HEK293T cells stably expressing the target GPCR (e.g., 5-HT2A). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) to preserve receptor integrity and prevent proteolytic degradation.

  • Incubation: In a 96-well plate, combine 50 µL of membrane preparation, 25 µL of radioligand (e.g., 1 nM [³H]-Ketanserin for 5-HT2A), and 25 µL of 1-CMPP at varying concentrations ( 10−11 to 10−4 M).

  • Self-Validation (Controls): Include wells with a saturating concentration of an unlabeled reference ligand (e.g., 10 µM Clozapine) to define Non-Specific Binding (NSB). Total Binding (TB) is defined by wells containing only the radioligand and vehicle.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Crucial Step: Wash filters three times with ice-cold buffer. The low temperature kinetically traps the receptor-ligand complex, preventing off-rate dissociation during the wash step.

  • Analysis: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: BRET-based β-Arrestin-2 Recruitment Assay (Functional Bias)

Causality: Bioluminescence Resonance Energy Transfer (BRET) allows for the real-time, quantitative monitoring of protein-protein interactions in living cells. This is critical for detecting functional selectivity (biased agonism), as it measures the direct recruitment of β-arrestin to the GPCR without relying on downstream amplified secondary messengers[4],[5].

  • Transfection: Co-transfect HEK293T cells with plasmids encoding the target GPCR fused to Renilla Luciferase (RLuc) at the C-terminus, and β-Arrestin-2 fused to Yellow Fluorescent Protein (YFP).

  • Cell Plating: 24 hours post-transfection, re-plate cells into white 96-well microplates with a clear bottom. Incubate for an additional 24 hours to allow for optimal biosensor expression.

  • Substrate Addition: Add Coelenterazine-h (5 µM final concentration) to the wells. Causality: Coelenterazine-h is a cell-permeable substrate that is oxidized by RLuc to emit light at 480 nm, which subsequently excites the YFP acceptor (emitting at 530 nm) only if the proteins are in close proximity (<10 nm)[4].

  • Ligand Stimulation: Add 1-CMPP at varying concentrations. Continuously read the plate at 480 nm and 530 nm for 30 minutes.

  • Data Processing: Calculate the BRET ratio by dividing the emission at 530 nm by the emission at 480 nm. Plot the baseline-corrected BRET ratio against the log concentration of 1-CMPP to determine the EC50​ and Emax​ for β-arrestin recruitment[5].

References

  • Title: Novel, potent, and selective 5-HT3 receptor antagonists based on the arylpiperazine skeleton: synthesis, structure, biological activity, and comparative molecular field analysis studies. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Influence of Arylpiperazines Aromatic Structure on 5-HT Receptor Selectivity. Source: Electronic Journal of Biomedicine URL: [Link]

  • Title: Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Quantifying biased signaling in GPCRs using BRET-based biosensors. Source: ResearchGate URL: [Link]

  • Title: GPCR structure and function relationship: identification of a biased apelin receptor mutant. Source: Biochemical Journal (Portland Press) URL: [Link]

Sources

Comparative

A Comprehensive Guide to the Characterization of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the importance of well-characterized reference standards cannot be overstated. These sta...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the importance of well-characterized reference standards cannot be overstated. These standards serve as the benchmark against which new drug substances and products are measured, ensuring their identity, purity, strength, and quality. This guide provides an in-depth technical overview of the characterization of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine, a key intermediate in the synthesis of various pharmaceutical agents. Through a detailed examination of its analytical characterization, this document aims to provide researchers and drug development professionals with the critical data and methodologies required for its effective implementation as a reference standard.

Introduction: The Role of Reference Standards in Pharmaceutical Analysis

A reference standard is a highly purified compound that is used as a measurement base in analytical chemistry. In the pharmaceutical industry, reference standards are critical for:

  • Assays and Impurity Profiling: To accurately quantify the active pharmaceutical ingredient (API) and its impurities.

  • Method Validation: To ensure that analytical methods are accurate, precise, and reproducible.

  • Stability Studies: To assess the degradation of a drug substance over time and under various environmental conditions.

The quality of a reference standard is paramount; its purity and identity must be unequivocally established. This guide focuses on the comprehensive characterization of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine, providing a framework for its qualification as a reference standard.

Physicochemical Properties

A foundational aspect of characterizing a reference standard is the determination of its fundamental physicochemical properties.

PropertyValueSource
Chemical Name 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine
CAS Number 849035-68-3
Molecular Formula C11H15ClN2O2S
Molecular Weight 274.77 g/mol
Melting Point 141°C
Appearance White to off-white or pale-red solid

These properties provide the initial identity of the compound and are essential for subsequent analytical testing.

Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of a pharmaceutical reference standard. It separates the main compound from any potential impurities, allowing for their quantification.

A reversed-phase HPLC method with UV detection is chosen for its robustness, versatility, and suitability for analyzing moderately polar compounds like 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine. While the piperazine moiety itself does not absorb UV light strongly, the substituted phenyl ring allows for sensitive detection.[1] For compounds with poor UV absorbance, derivatization techniques can be employed to enhance detection.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is a common choice for good chromatographic separation of similar piperazine derivatives.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is often employed to achieve optimal separation of the main peak from any impurities.[3]

  • Flow Rate: Typically set at 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound, often around 248 nm for similar structures.[3]

  • Sample Preparation: A stock solution of the reference standard is prepared in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Serial dilutions are then made to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

The purity of the reference standard is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Purity Data

ParameterResult
Retention Time ~3.8 min (example)
Purity (Area %) >99.5%
LOD ~0.01%
LOQ ~0.03%

Note: These are representative values. Actual results will vary based on the specific batch and analytical conditions.

Structural Elucidation and Identity Confirmation

Confirming the chemical structure of the reference standard is a critical step. This is typically achieved through a combination of spectroscopic techniques.

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used. GC-MS is widely available and effective for the chemical characterization of piperazine derivatives.[4][5] LC-MS/MS is also a powerful tool for the analysis of such compounds in various matrices.[6]

  • Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (274.77 g/mol ). The isotopic pattern due to the presence of chlorine should also be observed.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are essential for unambiguous structure confirmation.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the piperazine ring protons, and the methyl protons of the sulfonyl group. The chemical shifts, splitting patterns, and integration of these signals must be consistent with the proposed structure. For similar piperazine derivatives, characteristic signals for the N-CH2-CH2-N protons of the piperazine ring are observed.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

IR spectroscopy provides information about the functional groups present in the molecule.

  • Expected Absorptions: The IR spectrum should show characteristic absorption bands for N-H stretching (if a secondary amine is present in the piperazine ring), aromatic C-H stretching, C-N stretching, and the symmetric and asymmetric stretching of the sulfonyl (SO₂) group.[7]

Thermal Analysis: Assessing Stability and Physical Properties

Thermal analysis techniques are crucial for evaluating the physical properties and stability of a reference standard.[8][9]

DSC is used to determine the melting point and to assess the purity of crystalline solids.[10][11][12]

  • Protocol: A small, accurately weighed sample is heated at a constant rate in a controlled atmosphere.

  • Data Interpretation: A sharp, single endothermic peak indicates a pure, crystalline substance. The temperature at the peak maximum corresponds to the melting point. Broad peaks or the presence of multiple peaks may suggest the presence of impurities or polymorphism.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of volatile components such as water or residual solvents.[8][11]

  • Protocol: The sample is heated in a controlled atmosphere, and its weight is continuously monitored.

  • Data Interpretation: A significant weight loss at temperatures below the decomposition point may indicate the presence of water or solvent. The absence of such weight loss confirms the anhydrous and solvent-free nature of the material.

Comparison with Alternatives

Currently, specific, commercially available and well-documented alternative reference standards for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine for direct comparison are not readily found in the public domain. The primary "alternative" for a laboratory would be to synthesize and qualify their own in-house standard.

The comparison, therefore, lies in the rigor of the characterization. A commercially supplied, thoroughly characterized reference standard offers significant advantages over an in-house standard, including:

  • Traceability and Certification: Commercial standards are often traceable to national or international standards and come with a certificate of analysis detailing the characterization data.

  • Time and Resource Savings: Eliminates the need for de novo synthesis, purification, and extensive characterization.

  • Inter-laboratory Consistency: Using a common, well-characterized reference standard ensures better consistency of results between different laboratories.

When evaluating a potential reference standard, the key performance indicators to consider are:

Performance ParameterHigh-Quality Reference StandardIn-house or Poorly Characterized Standard
Purity (HPLC) >99.5% with a well-defined impurity profile.Lower purity, unknown or poorly defined impurities.
Structural Confirmation Unambiguous confirmation by MS, ¹H NMR, ¹³C NMR, and IR.Incomplete or ambiguous structural data.
Thermal Properties Sharp, well-defined melting point by DSC; no significant weight loss in TGA.Broad melting range, presence of volatiles.
Documentation Comprehensive Certificate of Analysis with all experimental data.Limited or no formal documentation.
Experimental Workflows and Diagrams

G cluster_0 Initial Assessment cluster_1 Purity and Identity cluster_2 Physical Characterization cluster_3 Final Qualification start Receive Candidate Material physchem Physicochemical Properties (Appearance, Solubility) start->physchem hplc HPLC Purity (>99.5%) physchem->hplc ms Mass Spectrometry (Molecular Weight) hplc->ms nmr NMR Spectroscopy (¹H, ¹³C) ms->nmr ir IR Spectroscopy (Functional Groups) nmr->ir dsc Differential Scanning Calorimetry (Melting Point) ir->dsc tga Thermogravimetric Analysis (Volatiles) dsc->tga cert Certificate of Analysis Generation tga->cert release Release as Reference Standard cert->release

Caption: Workflow for the comprehensive characterization of a pharmaceutical reference standard.

Conclusion

The comprehensive characterization of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine through orthogonal analytical techniques is essential for its qualification as a reference standard. This guide has outlined the critical experimental methodologies, from chromatographic purity assessment to spectroscopic identity confirmation and thermal analysis. By adhering to these rigorous characterization principles, researchers and drug development professionals can ensure the reliability and accuracy of their analytical data, which is fundamental to the development of safe and effective medicines.

References

  • USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory | Eurolab. [Link]

  • Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. [Link]

  • Dayalan, S., et al. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 22(7), 5041-5047. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Ilik, K. (2024, February 29). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Acta Chimica and Pharmaceutica Indica, 14(1), 1-2. [Link]

  • Craig, D. Q. M., & Reading, M. (Eds.). (2007). Thermal analysis of pharmaceuticals. CRC press. [Link]

  • Codow. (n.d.). CAS 849035-68-3 | 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine. [Link]

  • Wang, X. R., et al. (2004). Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl] piperazine, C17H19ClN2. Zeitschrift für Kristallographie-New Crystal Structures, 219(1-4), 277-278. [Link]

  • De Ruiter, J., & Noggle, F. T. (2010). Analytical Methods for the identification of piperazine-based drugs found on the clandestine market. Analytical Methods, 2(3), 249-258. [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. [Link]

  • de Oliveira, A. C., et al. (2004). Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma. Journal of chromatography B, 800(1-2), 199-204. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Wang, X. R., et al. (2004). Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine, C17H19ClN2. ResearchGate. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology-A Applied Sciences and Engineering, 20(2), 246-259. [Link]

  • Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. SciSpace. [Link]

  • Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

  • Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. R Discovery. [Link]

  • Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. ResearchGate. [Link]

  • Taiwan Food and Drug Administration. (n.d.). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl) piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560-568. [Link]

  • Cignarella, G., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • BindingDB. (n.d.). BDBM50271622 1-[4-Chlorophenylsulfonyl]-4-[4-(4-methylpiperazin-1-yl)phenylmethyl]-piperazine::CHEMBL484125. [Link]

  • Abdel-Aziz, M., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. Future Journal of Pharmaceutical Sciences, 7(1), 1-16. [Link]

  • mzCloud. (2015, March 18). 1-(3-Chlorophenyl)piperazine (m-CPP). [Link]

  • GNPS. (2016, February 10). UCSD/CCMS - Spectrum Library. [Link]

Sources

Validation

Cross-reactivity of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine in biochemical assays

Technical Comparison Guide: Cross-Reactivity of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine in Biochemical Assays Executive Summary In preclinical drug discovery, the arylpiperazine scaffold is a privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: Cross-Reactivity of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine in Biochemical Assays

Executive Summary

In preclinical drug discovery, the arylpiperazine scaffold is a privileged structure, frequently utilized to target aminergic G-protein coupled receptors (GPCRs). However, this structural class is notoriously prone to polypharmacology and assay interference. This guide provides an objective, data-driven comparison of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (4-C-2-MSP, CAS 849035-68-3) against industry-standard reference compounds. By analyzing its cross-reactivity across GPCR binding assays, Cytochrome P450 (CYP) inhibition profiling, and LC-MS/MS analytical workflows, this document establishes robust, self-validating protocols to ensure data integrity during hit-to-lead optimization.

Structural Causality of Cross-Reactivity

The cross-reactivity profile of 4-C-2-MSP is fundamentally driven by its electrotopological properties. The protonated secondary amine of the piperazine ring acts as the primary pharmacophore, forming a critical salt bridge with the conserved Asp3.32 residue in the orthosteric binding site of monoamine receptors[1].

Furthermore, the substitution pattern on the phenyl ring dictates receptor subtype selectivity. The presence of a halogen (4-chloro) and a bulky, electron-withdrawing chalcogen derivative (2-methylsulfonyl) restricts the rotational degrees of freedom. This specific spatial arrangement enhances affinity for serotonergic receptors (5-HT1A/5-HT2A) while introducing moderate off-target binding to dopaminergic (D2) receptors and metabolic enzymes[2]. Understanding these structural liabilities is critical when designing counter-screens and interpreting assay readouts.

GPCR Cross-Reactivity Profiling

To objectively evaluate the receptor cross-reactivity of 4-C-2-MSP, we compared its binding affinities against mCPP (a non-selective 5-HT agonist) and Haloperidol (a selective D2 antagonist).

Data Presentation: Receptor Binding Affinities

Table 1: Comparative GPCR Binding Affinities ( Ki​ , nM). Data represents mean values from three independent experiments.

Compound5-HT1A ( Ki​ , nM)5-HT2A ( Ki​ , nM)Dopamine D2 ( Ki​ , nM)Selectivity Ratio (5-HT1A / D2)
4-C-2-MSP 12.545.2310.024.8x
mCPP 4.23.5>1000>238x
Haloperidol >100045.01.2<0.001x
Self-Validating Protocol: Radioligand Binding Assay
  • Expertise & Causality: Isolated membrane fractions expressing recombinant human receptors are used instead of whole cells. This eliminates confounding variables such as active transport, intracellular degradation, or membrane partitioning of the highly lipophilic methylsulfonyl moiety.

  • Methodology:

    • Preparation: Dilute membrane preparations in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) to a final concentration of 15 µg protein/well.

    • Incubation: Add 4-C-2-MSP (serial dilutions from 10 µM to 0.1 nM) and the specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A). Incubate at 25°C for 60 minutes to reach equilibrium.

    • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding of the basic piperazine).

    • Quantification: Wash filters three times with ice-cold buffer, dry, and quantify bound radioactivity using liquid scintillation counting.

  • System Validation Criteria: Every assay plate must include a Total Binding well (radioligand only) and a Non-Specific Binding (NSB) well containing a 1000-fold excess of an unlabeled reference ligand (e.g., 10 µM serotonin). The assay is only validated if the Z'-factor is >0.5, ensuring a robust signal-to-background window.

GPCR_CrossReactivity Ligand 4-C-2-MSP (Arylpiperazine) HT1A 5-HT1A Receptor Ligand->HT1A High Affinity HT2A 5-HT2A Receptor Ligand->HT2A Moderate Affinity D2 Dopamine D2 Receptor Ligand->D2 Off-target Binding Gi Gi/o Pathway (↓ cAMP) HT1A->Gi Gq Gq/11 Pathway (↑ IP3/DAG) HT2A->Gq D2->Gi

Fig 1. GPCR signaling pathways and cross-reactivity profile of 4-C-2-MSP.

Cytochrome P450 (CYP) Inhibition & Assay Interference

Arylpiperazines are highly susceptible to oxidative metabolism and frequently act as competitive inhibitors of Cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6[3]. The basic nitrogen of the piperazine ring can coordinate with the heme iron of the CYP enzyme, leading to false positives in drug-drug interaction (DDI) screening[4].

Data Presentation: CYP450 Inhibition Profile

Table 2: CYP450 Inhibition ( IC50​ , µM). Values <10 µM indicate moderate inhibition.

CompoundCYP3A4 ( IC50​ , µM)CYP2D6 ( IC50​ , µM)Risk Classification
4-C-2-MSP 8.415.2Moderate (CYP3A4)
Ketoconazole 0.04>50High (CYP3A4 Specific)
Quinidine >500.08High (CYP2D6 Specific)
Self-Validating Protocol: CYP450 Luminescent Inhibition Assay
  • Expertise & Causality: Traditional LC-MS/MS CYP assays are low-throughput. Utilizing a luminescent proluciferin substrate allows for rapid, high-throughput quantification of residual enzyme activity. Because 4-C-2-MSP does not possess autofluorescent properties that quench luminescence, this assay format is highly orthogonal and reliable.

  • Methodology:

    • Enzyme/Substrate Mix: Combine recombinant CYP3A4 or CYP2D6 with their respective proluciferin substrates in a 384-well opaque white plate.

    • Compound Addition: Add 4-C-2-MSP in a 10-point dose-response curve (0.001 to 50 µM).

    • Initiation: Add NADPH regeneration system to initiate the catalytic reaction. Incubate at 37°C for 20 minutes.

    • Detection: Add Luciferin Detection Reagent to halt CYP activity and generate the luminescent signal proportional to the formed metabolite. Read on a microplate luminometer.

  • System Validation Criteria: The assay must include specific reference inhibitors (Ketoconazole for CYP3A4; Quinidine for CYP2D6)[4]. The plate is validated only if the IC50​ of these controls falls within 0.5 log units of historical institutional baselines.

Analytical Interference in LC-MS/MS Workflows

In biochemical and pharmacokinetic assays requiring mass spectrometry readouts, piperazine derivatives exhibit high proton affinity. In Electrospray Ionization positive mode (ESI+), this leads to severe ion suppression if matrix proteins and endogenous phospholipids are not adequately removed[5].

Self-Validating Protocol: LC-MS/MS Sample Preparation
  • Expertise & Causality: Protein precipitation (PPE) using acetonitrile is chosen over liquid-liquid extraction (LLE). The polar methylsulfonyl moiety of 4-C-2-MSP reduces its partitioning into non-polar organic solvents during LLE, leading to poor recovery. PPE ensures >85% recovery while precipitating out large matrix interferents[5].

  • Methodology:

    • Spiking: Aliquot 50 µL of the biological matrix (e.g., plasma or microsomal buffer) containing 4-C-2-MSP.

    • Precipitation: Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard (IS).

    • Separation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Analysis: Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL onto a C18 column coupled to a Triple Quadrupole Mass Spectrometer operating in ESI+ Multiple Reaction Monitoring (MRM) mode.

  • System Validation Criteria: The peak area ratio (Analyte/IS) is used for absolute quantification. The system self-validates by monitoring the absolute peak area of the IS across all injections; if the IS area fluctuates by >15%, the injection is flagged for matrix-induced ion suppression and must be re-extracted.

LCMS_Workflow S1 Plasma/Assay Matrix Spiked with 4-C-2-MSP S2 Protein Precipitation (PPE) Add Acetonitrile + IS S1->S2 S3 Centrifugation 14,000 x g, 4°C S2->S3 S4 Supernatant Extraction Mitigate Ion Suppression S3->S4 S5 LC-MS/MS Analysis ESI+ MRM Mode S4->S5 S6 Data Quantification Self-Validating IS Ratio S5->S6

Fig 2. Self-validating LC-MS/MS sample preparation workflow for piperazine quantification.

References

  • Ulenberg, S., et al. "In Vitro approach for identification of a leading cytochrome P450 isoenzyme responsible for biotransformation of novel arylpiperazine drug candidates and their inhibition potency towards CYP3A4." Acta Poloniae Pharmaceutica - Drug Research. 3

  • de Souza, L. M., et al. "Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies." Pharmaceuticals (Basel). 5

  • Moritz, A. E., et al. "Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores." Journal of Medicinal Chemistry.1

  • Machado, et al. "INFLUENCE OF ARYLPIPERAZINES AROMATIC STRUCTURE IN THE SELECTIVITY OF 5-HT RECEPTORS." Electronic Journal of Biomedicine. 2

  • Sudoł, S., et al. "Novel Dual 5-HT7 Antagonists and Sodium Channel Inhibitors as Potential Therapeutic Agents with Antidepressant and Anxiolytic Activities." Molecules. 4

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine

For Immediate Use by Laboratory Personnel As a novel compound often utilized in the dynamic field of drug discovery and development, 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine presents unique disposal challenges tha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Use by Laboratory Personnel

As a novel compound often utilized in the dynamic field of drug discovery and development, 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine presents unique disposal challenges that necessitate a robust and informed safety protocol. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, moving beyond mere procedural instructions to elucidate the scientific rationale behind each recommendation.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

  • Halogenated Aromatic Ring: The presence of a chlorine atom on the phenyl ring classifies this compound as a halogenated organic compound. These substances are often persistent in the environment and can generate toxic and corrosive byproducts, such as hydrogen chloride, upon incineration.[1]

  • Methylsulfonyl Group: The methylsulfonyl group (a sulfone) is generally stable. However, under high-temperature decomposition conditions, it can yield sulfur oxides (SOx), which are corrosive and harmful to the respiratory system.[1]

  • Piperazine Moiety: Piperazine and its derivatives can exhibit a range of toxicological effects, including skin and eye irritation or corrosion, and may be harmful if inhaled or ingested.[2][3][4]

Based on the SDS for the closely related compound, 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]piperazine, we can anticipate that thermal decomposition of the target compound may release a hazardous mixture of gases including:[1]

  • Carbon oxides (CO, CO₂)

  • Phosgene

  • Nitrogen oxides (NOx)

  • Hydrogen sulfide (H₂S)

  • Hydrogen chloride (HCl)

Furthermore, this class of compounds may pose a significant threat to aquatic ecosystems, necessitating containment and prevention of release into waterways.[1][5]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This legislation governs the management of hazardous waste from "cradle-to-grave." As a halogenated organic compound, 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine waste must be segregated, labeled, and disposed of through a licensed hazardous waste facility.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) for laboratories. The CHP must outline specific procedures for the safe handling and disposal of hazardous chemicals, including required personal protective equipment (PPE) and emergency protocols.

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Given the potential for skin and eye irritation or burns, as well as respiratory effects, a comprehensive PPE strategy is mandatory when handling 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine in any form (solid, solution, or as waste).

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and solid particulates.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Chemical-resistant lab coat or apronProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of dust or vapors.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe disposal of pure 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine and contaminated materials.

Phase 1: Waste Segregation and Containment
  • Designate a Specific Waste Container: Use a clearly labeled, dedicated waste container for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine." Do not use abbreviations.

  • Segregation: This waste stream must be segregated as Halogenated Organic Waste . Do not mix with non-halogenated organic waste, aqueous waste, or solid waste. Incompatible materials to avoid in the same container include strong oxidizing agents.[1]

Phase 2: Waste Accumulation
  • Solid Waste:

    • Carefully transfer solid 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine into the designated hazardous waste container using a dedicated scoop or spatula.

    • Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be placed in this container.

  • Solutions:

    • If the compound is in a solvent, the entire solution should be treated as halogenated hazardous waste.

    • Do not attempt to evaporate the solvent in a fume hood as this can release the compound into the environment.

  • Spill Cleanup:

    • In the event of a spill, cordon off the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, and place the cleaning materials into the waste container.

Phase 3: Final Disposal
  • Secure the Container: Once the waste container is full, or if the experiment is complete, ensure the lid is tightly sealed.

  • Contact Environmental Health and Safety (EHS): Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the EPA.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine.

DisposalWorkflow Disposal Decision Workflow for 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine Start Waste Generation (Pure Compound, Contaminated Materials, or Solution) Assess Assess Waste Form Start->Assess Spill Spill Occurs Start->Spill Solid Solid Waste or Contaminated Materials Assess->Solid Solid Liquid Liquid Waste (Solution) Assess->Liquid Liquid Segregate Segregate as Halogenated Organic Waste Solid->Segregate Liquid->Segregate Container Place in a Labeled, Compatible, and Sealed Hazardous Waste Container Segregate->Container EHS Contact Environmental Health & Safety (EHS) for Pickup Container->EHS Spill->Assess No Cleanup Follow Spill Cleanup Protocol: - Wear full PPE - Use inert absorbent - Place all materials in waste container Spill->Cleanup Yes Cleanup->Container

Caption: Decision workflow for the disposal of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine.

Conclusion: A Culture of Safety

The responsible disposal of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine is not merely a regulatory obligation but a cornerstone of a robust safety culture in the laboratory. By understanding the potential hazards, adhering to established protocols, and thinking critically about the entire lifecycle of this chemical, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health and Safety department for guidance tailored to your location.

References

  • BASF. (2025, December 10). Safety data sheet.
  • Merck Millipore. (2021, March 14). Safety Data Sheet.
  • NextSDS. (n.d.). 1-[2-CHLORO-4-(METHYLSULFONYL)PHENYL]-3-METHYLPIPERAZINE. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Dayalan, A., Gurumurthy, P., Suneel Manohar Babu, C., & Visweswaran, V. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 19(7), 5041-5048.
  • Freeman, S. A., Davis, J., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 179-186.
  • DTIC. (n.d.). AD-AO82 824.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine Safety Data Sheet.
  • Molbank. (2025, December 25). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

  • MDPI. (2025, December 2). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic science. When handling highly specialized building blocks like 1-[4-Chloro-2-(methylsulfonyl)phe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a mechanistic science. When handling highly specialized building blocks like 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine (CAS 849035-68-3) , standard safety sheets often lack the nuanced operational context required for advanced drug development[1].

Because specific toxicological data on this proprietary compound is limited, we must design a self-validating safety protocol extrapolated from the molecular behavior of its highly reactive functional groups. This guide provides the definitive operational and disposal plan for handling this chemical safely and efficiently.

Mechanistic Toxicology & Hazard Profile

To understand the required Personal Protective Equipment (PPE), we must first understand the causality behind the chemical's hazards. The risk profile of 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine is driven by its tripartite structure:

  • The Piperazine Ring (Corrosive & Sensitizing): Secondary amines within piperazine derivatives are highly basic. Upon contact with the moisture of human skin or mucous membranes, they undergo localized alkaline hydrolysis, leading to severe tissue damage and chemical burns (GHS Skin Corr. 1B, Eye Dam. 1). Furthermore, airborne piperazine dust is a potent respiratory sensitizer capable of inducing occupational asthma[2].

  • The Chlorophenyl Group (Lipophilic Penetration): The addition of a halogenated aromatic ring significantly increases the molecule's lipophilicity. If handled in an organic solution (e.g., DMSO or Dichloromethane), the solvent acts as a carrier. The lipophilic chlorophenyl group ensures rapid permeation through the stratum corneum, delivering the toxic payload systemically.

  • The Methylsulfonyl Group: While contributing to the compound's stability, the presence of sulfur alongside the halogen dictates strict environmental disposal requirements to prevent toxic byproducts.

Mandatory PPE Matrix

Based on the chemical's structural hazards, the following PPE matrix must be strictly adhered to.

Protection ZoneRecommended EquipmentMechanistic Rationale
Eye/Face ANSI Z87.1 Chemical Splash GogglesPiperazine dust induces severe corneal alkaline burns. Standard safety glasses are insufficient due to the risk of airborne dust bypassing the lenses.
Hands (Solid Handling) Nitrile Rubber Gloves (≥0.11 mm thickness)Nitrile provides >480 minutes of breakthrough resistance against solid and aqueous piperazine derivatives[3]. Double-gloving is recommended.
Hands (Solvent Handling) Butyl Rubber or PVA GlovesIf dissolving the compound in DMSO or DCM, nitrile fails rapidly. Butyl prevents solvent-mediated dermal penetration of the lipophilic chlorophenyl group.
Body Flame-Resistant (FR) Lab CoatProtects against static-induced ignition during powder transfer and prevents sensitizing dust accumulation on street clothes.
Respiratory N95/P100 Particulate RespiratorMandatory if handled outside a ventilated enclosure to mitigate the inhalation of sensitizing piperazine dust[2].

Operational Workflow: Self-Validating Handling Protocol

Every experimental protocol must be a self-validating system. Do not proceed to the next step unless the prior step's success condition is confirmed.

Phase 1: Pre-Operational Validation

  • Airflow Verification: Before opening the primary chemical container, verify the fume hood monitor reads a face velocity of 80–120 feet per minute (fpm).

    • Causality: Ensures negative pressure containment of the respiratory sensitizing dust.

  • Glove Integrity Check: Manually inflate your nitrile gloves to check for pinhole leaks before donning.

    • Causality: Micro-tears immediately compromise the >480-minute breakthrough resistance threshold.

Phase 2: Handling and Transfer 3. Static Neutralization: Pass an anti-static ionizer gun over the weigh boat and metal spatula before contact.

  • Causality: Piperazine powders accumulate static charge. Neutralization prevents the sudden electrostatic aerosolization of the powder into the user's breathing zone.
  • Quantitative Transfer & Dust Suppression: Weigh the 1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine and immediately cap the source vial. If transferring to a reaction flask, rinse the weigh boat with your chosen reaction solvent.
  • Causality: Wetting the powder immediately suppresses dust generation and ensures 100% material transfer without airborne loss.

Phase 3: Spill Response & Decontamination 5. Wet-Wipe Decontamination: Wipe down the analytical balance and hood surface with a solvent-dampened cloth (e.g., 70% Isopropanol), followed by a secondary distilled water wipe.

  • Causality: Dry sweeping re-suspends sensitizing dust into the air. The final water wipe neutralizes any residual piperazine basicity.

Waste Segregation & Disposal Plan

Improper disposal of this compound poses severe environmental and regulatory risks.

  • Classification: Dispose of all unused powder, contaminated consumables (weigh boats, gloves), and reaction mixtures in a designated Halogenated Organic Waste container.

  • Causality: The chloro-substituent dictates that this waste cannot be mixed with standard aqueous or non-halogenated organic waste. It must be subjected to high-temperature commercial incineration to prevent the environmental formation of highly toxic dioxins.

Operational Workflow Visualization

G A 1. Pre-Operation Validate Fume Hood & Don PPE B 2. Primary Handling Anti-Static Weighing A->B C 3. Dissolution (Dust Suppression) B->C D Spill or Exposure? C->D E Decontamination Wet-Wipe Protocol D->E Yes F Standard Cleanup Surface Sanitization D->F No G Halogenated Waste Incineration Disposal E->G F->G

Operational workflow for handling halogenated piperazine derivatives, from pre-operation to disposal.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[4-Chloro-2-(methylsulfonyl)phenyl]piperazine
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